molecular formula C7H13NO3 B1525911 2-(Allyloxy)-N-methoxy-N-methylacetamide CAS No. 1120309-29-6

2-(Allyloxy)-N-methoxy-N-methylacetamide

Cat. No.: B1525911
CAS No.: 1120309-29-6
M. Wt: 159.18 g/mol
InChI Key: TZCKPOADCDDSLO-UHFFFAOYSA-N
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Description

2-(Allyloxy)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methoxy-N-methyl-2-prop-2-enoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-5-11-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCKPOADCDDSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Allyloxy)-N-methoxy-N-methylacetamide (CAS No. 1120309-29-6) is a specialized organic compound whose utility is emerging in synthetic chemistry. As a Weinreb amide derivative, it holds potential as a versatile intermediate for the synthesis of complex molecules, enabling the formation of ketones from organometallic reagents without the common side reaction of over-addition. The presence of the allyloxy group further introduces a site for diverse chemical modifications. This guide provides a comprehensive overview of the known physical properties of this compound and outlines the standard experimental protocols for the determination of key characteristics that are not yet publicly documented. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent's physical nature for its effective application in laboratory and process settings.

Molecular Structure and Core Identifiers

The foundational attributes of a chemical compound are its structure and fundamental identifiers. These properties are intrinsic and are crucial for regulatory compliance, database referencing, and theoretical modeling.

The molecular structure of this compound, derived from its SMILES notation O=C(N(OC)C)COCC=C, reveals a central acetamide backbone with N-methoxy and N-methyl substituents, and an allyloxy group at the alpha-carbon position.[1]

Caption: 2D Molecular Structure of the Compound.

Summary of Physicochemical Properties

The following table summarizes the currently available and computed physicochemical data for this compound. It is critical to note that many experimental physical properties are not yet reported in publicly accessible literature.

PropertyValueSource
CAS Number 1120309-29-6[1][2]
Molecular Formula C₇H₁₃NO₃[1][2][3]
Molecular Weight 159.18 g/mol [1][2]
SMILES O=C(N(OC)C)COCC=C[1]
Boiling Point Data not available[1]
Melting Point Data not available
Density Data not available
Solubility Data not available
XLogP3 (Computed) 0.3[3]
Topological Polar Surface Area (Computed) 38.8 Ų[3]
Complexity (Computed) 136[3]

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data, this section provides detailed, standard methodologies for characterizing the primary physical properties of novel or sparsely documented compounds like this compound. These protocols are designed to be self-validating and are grounded in established principles of physical chemistry.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity is systematic, beginning with identity confirmation and proceeding to the measurement of its intrinsic physical properties.

Caption: General workflow for physical property characterization.

Determination of Melting Point

The melting point is a fundamental indicator of a substance's purity. For a pure crystalline solid, it is a sharp, well-defined temperature, whereas impurities typically broaden and depress the melting range.

  • Principle: The melting point is the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure.

  • Methodology (Capillary Method):

    • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

    • Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute as the expected melting point is approached).

    • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.

    • Validation: The procedure should be repeated at least twice. The calibration of the apparatus should be verified with certified standards (e.g., benzophenone, caffeine).

Determination of Boiling Point

The boiling point provides insight into the volatility of a liquid and is dependent on intermolecular forces.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Methodology (Distillation Method for Macroscale):

    • Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Sample Introduction: The liquid sample (5-10 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Heating: The flask is heated gently using a heating mantle. The heating rate is adjusted to maintain a slow, steady distillation rate (1-2 drops per second).

    • Measurement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid. The stable temperature observed during the collection of the main fraction is recorded as the boiling point.

    • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure must be recorded. If the pressure deviates significantly from 1 atm (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to standard pressure.

Determination of Density

Density is an intrinsic property that relates the mass of a substance to the volume it occupies.

  • Principle: Density (ρ) is defined as mass (m) per unit volume (V). For liquids, it is typically measured using a pycnometer or a digital density meter.

  • Methodology (Pycnometer Method):

    • Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C) and weighed again (m₂). The exact volume of the pycnometer is calculated.

    • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed (m₃).

    • Calculation: The density of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

    • Temperature Control: Maintaining a constant temperature is critical for accuracy, as density is temperature-dependent. A water bath is recommended.

Solubility Profiling

Understanding a compound's solubility in various solvents is essential for its application in reactions, formulations, and purification processes.

  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a measure of the interaction between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Methodology (Qualitative to Semi-Quantitative):

    • Solvent Selection: A range of representative solvents should be chosen, including polar protic (water, methanol), polar aprotic (DMSO, acetone), and nonpolar (hexanes, toluene).

    • Procedure: To a test tube containing a fixed volume of solvent (e.g., 1 mL), a small, pre-weighed amount of the compound (e.g., 10 mg) is added.

    • Observation: The mixture is agitated (vortexed) at a controlled temperature. The dissolution is observed visually.

    • Classification:

      • Soluble: If the entire solid dissolves.

      • Partially Soluble: If some, but not all, of the solid dissolves.

      • Insoluble: If no significant amount of the solid dissolves.

    • Quantification: For more precise data, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy after filtration).

Conclusion

While this compound is a compound of growing interest, its physical properties are not yet well-documented in public literature. The data presented in this guide, including its molecular formula, weight, and key computed parameters, provide a foundational understanding. For researchers and developers, the outlined experimental protocols offer a robust framework for determining the critical physical characteristics—melting point, boiling point, density, and solubility—that are essential for advancing its application in chemical synthesis and materials science. Rigorous and systematic characterization is the cornerstone of scientific integrity and innovation.

References

  • Angene Chemical. This compound | 1120309-29-6. [Link]

  • Arctom. This compound | CAS NO. 1120309-29-6. [Link]

  • Beijing Xinheng Technology Co., Ltd. This compound - CAS:1120309-29-6. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Allyloxy)-N-methoxy-N-methylacetamide via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-(allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb amide, commencing from allyl alcohol. The synthetic strategy is centered on the robust and well-established Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This document delineates the reaction mechanism, provides a meticulously detailed experimental procedure, outlines critical safety protocols for handling hazardous reagents such as sodium hydride, and discusses key parameters for process optimization. The guide is structured to provide researchers, chemists, and drug development professionals with the requisite knowledge for the successful and safe execution of this synthesis, supported by visual aids and authoritative references to ensure scientific integrity and reproducibility.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable functional groups in modern organic synthesis.[1] Their significance stems from their controlled reactivity towards organometallic reagents and metal hydrides, which allows for the high-yield synthesis of ketones and aldehydes, respectively. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that prevents the common problem of over-addition seen with other carboxylic acid derivatives like esters or acid chlorides.[2]

The target molecule, this compound, incorporates both the versatile Weinreb amide moiety and a reactive allyl group, making it a potentially useful building block for more complex molecular architectures. The synthesis of this compound from allyl alcohol is efficiently achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which subsequently displaces a halide or other suitable leaving group from an electrophilic substrate.[3][4] In this specific application, allyl alcohol is deprotonated to form the sodium allyloxide, which then reacts with 2-chloro-N-methoxy-N-methylacetamide to furnish the desired ether product.

Reaction Mechanism and Strategy

The synthesis proceeds via a two-step sequence within a single pot, characteristic of the Williamson ether synthesis.

Step 1: Deprotonation of Allyl Alcohol The reaction is initiated by the deprotonation of allyl alcohol using a strong, non-nucleophilic base. Sodium hydride (NaH) is an exemplary choice for this transformation. It reacts irreversibly with the alcohol to form the sodium allyloxide salt and hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.[3] The use of a strong base is crucial as alcohols are weak acids, and their conjugate bases, alkoxides, are potent nucleophiles required for the subsequent step.

Step 2: Nucleophilic Substitution (S(_N)2) The generated allyloxide anion acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloro-N-methoxy-N-methylacetamide. This carbon is rendered electrophilic by the adjacent electron-withdrawing chlorine atom. The reaction follows a bimolecular nucleophilic substitution (S(_N)2) pathway, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).[4] This backside attack results in the displacement of the chloride ion and the formation of the C-O ether bond, yielding the final product.

Reaction_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Substitution allyl_alc Allyl Alcohol allyloxide Sodium Allyloxide allyl_alc->allyloxide + NaH NaH NaH H2 H₂ (gas) allyloxide_out Sodium Allyloxide chloro_amide 2-chloro-N-methoxy-N-methylacetamide product This compound chloro_amide->product + Sodium Allyloxide NaCl NaCl allyloxide_out->chloro_amide S N 2 Attack

Figure 1: General Reaction Mechanism.

Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis.

Materials and Reagents

Quantitative data and properties for all key reagents are summarized in the table below.

ReagentCAS No.FormulaMW ( g/mol )FormPurity
Allyl Alcohol107-18-6C₃H₆O58.08Liquid≥99%
Sodium Hydride7646-69-7NaH24.00Powder60% disp. in oil
2-Chloro-N-methoxy-N-methylacetamide67442-07-3C₄H₈ClNO₂137.56Solid≥98%
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11LiquidAnhydrous, ≥99.9%
Saturated NH₄Cl (aq)12125-02-9NH₄Cl53.49SolutionN/A
Ethyl Acetate141-78-6C₄H₈O₂88.11LiquidACS Grade
Brine (Saturated NaCl)7647-14-5NaCl58.44SolutionN/A
Anhydrous MgSO₄7487-88-9MgSO₄120.37Solid≥97%
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and glass stoppers

  • Argon or Nitrogen gas inlet with bubbler

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

Synthetic Procedure

Experimental_Workflow start Setup & Inert Atmosphere add_NaH Charge flask with NaH and anhydrous THF start->add_NaH cool Cool to 0°C add_NaH->cool add_alc Add Allyl Alcohol dropwise cool->add_alc stir1 Stir at 0°C for 30 min (H₂ evolution) add_alc->stir1 add_amide Add 2-Chloro-N-methoxy- N-methylacetamide stir1->add_amide warm_rt Warm to RT, stir overnight add_amide->warm_rt quench Quench with sat. NH₄Cl (aq) warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Addition: The flask is charged with sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.). The NaH dispersion can be washed with anhydrous hexane to remove the mineral oil if desired, though it is often unnecessary.[5] Anhydrous tetrahydrofuran (THF, 50 mL) is added via syringe.

  • Alkoxide Formation: The resulting suspension is cooled to 0 °C using an ice-water bath. Allyl alcohol (0.58 g, 0.68 mL, 10.0 mmol, 1.0 equiv.) is added dropwise via syringe over 10 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • S(_N)2 Reaction: A solution of 2-chloro-N-methoxy-N-methylacetamide (1.51 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours).

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water (30 mL).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include those for the allyl group (vinylic and allylic protons), the methylene group adjacent to the ether oxygen, and the N-methoxy and N-methyl groups.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Safety Precautions and Hazard Analysis

Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

  • Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[5][6] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[7] All manipulations involving NaH must be conducted under an inert atmosphere (glovebox or Schlenk line).[5][8] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[5][6] Class D fire extinguishers (for combustible metals) or dry sand should be readily available. DO NOT use water or carbon dioxide extinguishers. [8]

  • Allyl Alcohol: Allyl alcohol is toxic and flammable. It should be handled in a well-ventilated fume hood.

  • 2-Chloro-N-methoxy-N-methylacetamide: This compound is an alkylating agent and should be handled with care, avoiding skin and eye contact.

  • Solvents: THF and ethyl acetate are flammable organic solvents. All heating should be done using a heating mantle or oil bath, and sources of ignition must be excluded from the work area.

Discussion and Optimization

  • Choice of Base: While NaH is highly effective, other strong bases like potassium hydride (KH) or potassium tert-butoxide (t-BuOK) can also be used. The choice may depend on solubility and reactivity considerations.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction. They effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the anion. The solvent must be rigorously dried, as any trace of water will consume the sodium hydride.

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent S(_N)2 reaction can often be accelerated by gentle heating after the initial addition, although proceeding at room temperature is generally sufficient and minimizes potential side reactions.

  • Potential Side Reactions: The primary potential side reaction is elimination (E2) from the 2-chloro-N-methoxy-N-methylacetamide, although this is less likely with a primary halide. Ensuring the use of a strong, non-bulky nucleophile and appropriate temperature control minimizes this pathway.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound from allyl alcohol using the Williamson ether synthesis. By following the outlined experimental protocol and adhering strictly to the safety precautions, researchers can successfully prepare this versatile Weinreb amide. The procedure's success hinges on the careful handling of reactive intermediates, the maintenance of anhydrous conditions, and proper purification techniques. This synthesis provides a valuable building block for further elaboration in medicinal chemistry and organic synthesis programs.

References

  • Recent Developments in Weinreb Synthesis and their Applic
  • Sodium Hydride - Standard Operating Procedure. (2012-12-14).
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025-08-06).
  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
  • Weinreb Ketone Synthesis. TCI EUROPE N.V.
  • Sodium hydride. (2022-02-20). Sciencemadness Wiki.
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov.
  • Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY D
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Parchem.
  • Synthesis of Weinreb and their Derivatives (A Review). (2020-04-22). Oriental Journal of Chemistry.
  • The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • 2-Chloro-N-methoxy-N-methylacetamide 98. Sigma-Aldrich.

Sources

Spectroscopic and Synthetic Profile of 2-(Allyloxy)-N-methoxy-N-methylacetamide (CAS No. 1120309-29-6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Predicted Spectroscopic Data

The structural characterization of 2-(Allyloxy)-N-methoxy-N-methylacetamide can be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like deuterochloroform (CDCl₃) are detailed below. These predictions are based on the known spectral data of the N-methoxy-N-methylamide core and the allyl ether group.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.90ddt1H-OCH₂-CH =CH₂
~5.30dd1H-OCH₂-CH=CH ₂ (trans)
~5.20dd1H-OCH₂-CH=CH ₂ (cis)
~4.10s2H-O-CH ₂-C=O
~4.00dt2H-O-CH ₂-CH=CH₂
3.70s3H-O-CH
3.20s3H-N-CH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170C =O (Amide)
~134-OCH₂-C H=CH₂
~118-OCH₂-CH=C H₂
~72-O-C H₂-CH=CH₂
~70-O-C H₂-C=O
~61-O-C H₃
~32-N-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows:

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2940, ~2830MediumC-H stretch (aliphatic)
~1670StrongC=O stretch (amide)
~1645MediumC=C stretch (alkene)
~1100StrongC-O-C stretch (ether)
~990, ~920Strong=C-H bend (alkene out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₁₃NO₃), the expected molecular ion peak and major fragments are:

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
159.09[M]⁺ (Molecular Ion)
128.07[M - OCH₃]⁺
118.08[M - CH₂=CHCH₂]⁺
100.07[M - CH₂=CHCH₂O]⁺
57.06[CH₂=CHCH₂]⁺

Synthetic Methodology

The synthesis of this compound can be envisioned through a straightforward two-step process starting from commercially available materials. The general protocol outlined below is based on established methods for the synthesis of Weinreb amides from carboxylic acids.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Allyloxy)acetic acid

  • To a solution of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add allyl alcohol (1.0 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl bromoacetate (1.05 eq) in THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(allyloxy)acetate.

  • Hydrolyze the ester by dissolving it in a mixture of THF and water, followed by the addition of lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH ~2 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(allyloxy)acetic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 2-(allyloxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Add a base, such as triethylamine (2.5 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Allyloxy)acetic acid cluster_step2 Step 2: Synthesis of Weinreb Amide A Allyl Alcohol + NaH B Sodium Allyloxide A->B Deprotonation D Ethyl 2-(allyloxy)acetate B->D Williamson Ether Synthesis C Ethyl Bromoacetate C->D F 2-(Allyloxy)acetic acid D->F Saponification E LiOH E->F G 2-(Allyloxy)acetic acid J This compound (CAS 1120309-29-6) G->J Amide Coupling H N,O-Dimethylhydroxylamine HCl H->J I EDC, DMAP, Et3N I->J

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules.

Role as a Weinreb Amide

The N-methoxy-N-methylamide group is a stable and versatile precursor for the synthesis of ketones. Unlike more reactive carboxylic acid derivatives, Weinreb amides react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents over-addition and allows for the isolation of the desired ketone in high yield upon acidic workup. This controlled reactivity is a cornerstone of modern synthetic chemistry.

Weinreb_Amide_Reactivity WeinrebAmide This compound R-C(=O)N(OMe)Me Intermediate {Tetrahedral Intermediate | R-C(O⁻)(R')-N(OMe)Me} WeinrebAmide->Intermediate + R'⁻ Organometallic R'MgX or R'Li Organometallic->Intermediate Ketone {Target Ketone | R-C(=O)R'} Intermediate->Ketone Hydrolysis Workup H₃O⁺ Workup Workup->Ketone

Caption: Reactivity of Weinreb amides in ketone synthesis.

Role of the Allyl Ether Moiety

The allyl group serves as a versatile functional handle that can be further elaborated through a variety of chemical transformations. These include, but are not limited to:

  • Olefin Metathesis: For the construction of larger, more complex molecules.

  • Oxidative Cleavage: To yield an aldehyde or carboxylic acid.

  • Epoxidation, Dihydroxylation, and Halogenation: To introduce new functional groups.

  • Click Chemistry: After conversion to an azide or alkyne.

The presence of the allyl group allows for the late-stage functionalization of a molecule, which is a highly desirable feature in the synthesis of compound libraries for drug screening.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. While specific experimental spectroscopic data is not widely published, a predictive analysis based on its constituent functional groups provides a solid foundation for its characterization. The synthetic protocols and potential applications outlined in this guide are based on well-established chemical principles and highlight the utility of this compound for researchers and scientists in the field.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22(39), 3815-3818. [Link]

  • Sibi, M. P. Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International1993 , 25(1), 15-40. [Link]

  • PubChem. N-Methoxy-N-methylacetamide. [Link]

An In-Depth Technical Guide to 2-(Allyloxy)-N-methoxy-N-methylacetamide: Synthesis, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb amide, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, propose a robust synthetic route with detailed protocols, and explore its potential applications, grounded in the established principles of organic chemistry.

Chemical Identity and Structural Elucidation

This compound is a bifunctional organic molecule that incorporates both an allyl ether and a Weinreb amide moiety. This unique combination makes it a valuable intermediate in organic synthesis, offering pathways to more complex molecular architectures.

IUPAC Name: this compound[1]

Core Structural Features

The chemical structure of this compound is characterized by a central acetamide backbone. The allyl group, attached via an ether linkage at the alpha-position, introduces a reactive olefinic functional group. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a key functional group that dictates the primary reactivity of the molecule in acylation reactions.

Caption: Chemical Structure of this compound

Physicochemical Properties
PropertyValueSource
CAS Number 1120309-29-6[1][2]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]

The Weinreb Amide: A Gateway to Controlled Acylation

The cornerstone of this compound's utility is the Weinreb amide functionality. Discovered by Steven M. Weinreb and Steven Nahm, this N-methoxy-N-methylamide provides a superior method for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[3]

The primary advantage of the Weinreb amide over other acylating agents, such as esters or acid chlorides, is its ability to prevent the common problem of over-addition by organometallic reagents.[3][4] When an organolithium or Grignard reagent adds to a typical ester or acid chloride, the initially formed ketone is often more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol as a significant byproduct.

The Weinreb amide circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3] This stability effectively protects the carbonyl group from a second nucleophilic attack.

Weinreb_Mechanism Start Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate + Nucleophilic Addition Reagent Organometallic Reagent (R'-M) Reagent->Intermediate Product Ketone Intermediate->Product Protonation & Collapse Workup Aqueous Workup (H₃O⁺) Workup->Product Overaddition Over-addition Product (Tertiary Alcohol) Traditional Traditional Acylating Agent (Ester, Acid Chloride) Traditional->Overaddition + 2 eq. R'-M

Caption: Reaction pathway of a Weinreb amide with an organometallic reagent.

Proposed Synthesis of this compound

A robust and efficient synthesis of this compound can be designed based on well-established methodologies for the formation of Weinreb amides. The proposed two-step synthesis starts from readily available precursors.

Synthetic Strategy Overview

The overall synthetic strategy involves two key transformations:

  • Etherification: Synthesis of the precursor, 2-(allyloxy)acetic acid, via a Williamson ether synthesis.

  • Amidation: Conversion of 2-(allyloxy)acetic acid to the target Weinreb amide.

Synthesis_Overview Step1 Step 1: Etherification Intermediate 2-(Allyloxy)acetic Acid Step1->Intermediate Step2 Step 2: Amidation Product 2-(Allyloxy)-N-methoxy- N-methylacetamide Step2->Product Reactants1 Allyl Alcohol + Chloroacetic Acid Reactants1->Step1 Intermediate->Step2 Reactants2 N,O-Dimethylhydroxylamine Hydrochloride Reactants2->Step2

Caption: Two-step synthetic approach to the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Allyloxy)acetic Acid

This procedure is based on the classical Williamson ether synthesis, a reliable method for forming ethers.[5]

  • Materials:

    • Allyl alcohol

    • Chloroacetic acid

    • Sodium hydroxide

    • Water

    • Hydrochloric acid (concentrated)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water.

    • To the stirred solution, add allyl alcohol.

    • Slowly add a solution of chloroacetic acid in water to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)acetic acid.

Step 2: Synthesis of this compound

This protocol utilizes a common and effective method for Weinreb amide synthesis from a carboxylic acid by first converting it to the acid chloride in situ.[3][6]

  • Materials:

    • 2-(Allyloxy)acetic acid

    • Oxalyl chloride or Thionyl chloride

    • N,O-Dimethylhydroxylamine hydrochloride[7][8][9]

    • Pyridine or Triethylamine

    • Dichloromethane (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(allyloxy)acetic acid in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride to the stirred solution. A catalytic amount of DMF can be added if oxalyl chloride is used.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine (or triethylamine) in anhydrous dichloromethane.

    • Cool the acid chloride solution back to 0 °C and slowly add the N,O-dimethylhydroxylamine hydrochloride solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound opens up a range of possibilities for its use as a synthetic intermediate, particularly in the construction of complex molecules relevant to drug discovery and materials science.[10][11]

Synthesis of Functionalized Ketones

The primary application of this Weinreb amide is in the synthesis of ketones bearing an allyloxy group. By reacting it with various organometallic reagents (Grignard or organolithium reagents), a diverse array of ketones can be accessed.[4][12][13][14][15][16]

The resulting allyloxy ketones are valuable precursors for further transformations. The allyl group can be cleaved to reveal a primary alcohol, or it can participate in various reactions such as olefin metathesis, dihydroxylation, or epoxidation.

Elaboration into Heterocyclic Scaffolds

The functional handles present in this compound make it an attractive starting material for the synthesis of heterocyclic compounds. The ketone functionality, introduced after reaction with an organometallic reagent, can be used in condensation reactions to form various heterocycles.

Safety and Handling

As specific safety data for this compound is not available, it is prudent to handle this compound with the care afforded to novel chemical entities. Based on the safety profiles of related compounds, such as N-methoxy-N-methylacetamide and 2-chloro-N-methoxy-N-methylacetamide, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising synthetic intermediate that leverages the reliable and controlled reactivity of the Weinreb amide. Its bifunctional nature allows for the introduction of the versatile allyl group, providing a handle for further molecular elaboration. The proposed synthetic route offers a practical and efficient method for its preparation, enabling its use in the synthesis of complex molecular targets. This guide provides a solid foundation for researchers and scientists to explore the full potential of this valuable building block in their synthetic endeavors.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981, 22 (39), 3815-3818.
  • Seong, M. R.; Kim, J. N.; Kim, H. R.; Ryu, E. K. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid.
  • Sibi, M. P.; Stessman, C. C.; Ousmer, M.; Woll, J. N. Weinreb Amides. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.
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A Technical Guide to Determining the Solubility of 2-(Allyloxy)-N-methoxy-N-methylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a Weinreb amide derivative of potential interest in organic synthesis and pharmaceutical development. As no empirical solubility data for this specific molecule is readily available in the public domain, this document outlines the theoretical considerations and a detailed experimental protocol to systematically characterize its solubility profile across a range of common organic solvents.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast array of applications, from reaction kinetics in synthetic chemistry to bioavailability in drug formulation. For a novel molecule like this compound, understanding its solubility is a critical first step in its development pathway. Poor solubility can hinder its application in laboratory-scale reactions and can be a significant obstacle in later stages of drug development, potentially leading to poor absorption and low efficacy.

This guide will provide a robust methodology for determining the thermodynamic solubility of this compound, ensuring reliable and reproducible data that can confidently inform subsequent research and development decisions.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[1] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Structure:

Key functional groups and their expected influence on solubility:

  • Weinreb Amide (-C(O)N(OCH₃)CH₃): This is a polar functional group capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and the methoxy oxygen. The N,O-dimethylhydroxylamine moiety reduces the hydrogen bond donating capacity compared to primary or secondary amides, which may slightly decrease its solubility in protic solvents.[2] However, the overall polarity of this group is significant.

  • Allyloxy Group (CH₂=CH-CH₂-O-): This group introduces both nonpolar (the allyl group) and polar (the ether oxygen) characteristics. The ether oxygen can act as a hydrogen bond acceptor.

  • Carbon Skeleton: The molecule has a relatively small carbon skeleton, which suggests that the polar characteristics of the functional groups will have a dominant effect on its overall polarity.

Based on this analysis, this compound is predicted to be a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents.

Recommended Organic Solvents for Solubility Screening

To experimentally validate the predicted solubility profile, a diverse panel of organic solvents should be employed. The following table provides a curated list of recommended solvents, categorized by their polarity, along with their key physical properties.

SolventFormulaPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
Nonpolar
HexaneC₆H₁₄0.11.8868.7
TolueneC₇H₈2.42.38110.6
Moderately Polar
Diethyl EtherC₄H₁₀O2.84.3334.5
Ethyl AcetateC₄H₈O₂4.46.0277.1
Dichloromethane (DCM)CH₂Cl₂3.18.9339.7
Polar Aprotic
AcetoneC₃H₆O5.120.756.3
Acetonitrile (ACN)C₂H₃N5.837.581.6
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.68189
Polar Protic
EthanolC₂H₆O-24.5578.3
MethanolCH₃OH5.132.7064.7

Data compiled from various sources.[1][3][4][5][6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2 mL)

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath) set to 25°C

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure
  • Preparation of Vials: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into each glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Agitate the vials for 24 to 48 hours. The extended agitation time is crucial to ensure that thermodynamic equilibrium is reached.[8][9]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.

  • Sample Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol should include the following controls:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that the system is at equilibrium.[7]

  • Visual Inspection: Before and after equilibration, visually inspect the vials to confirm the presence of excess solid material.

  • Standard Curve: A multi-point calibration curve of this compound should be prepared and analyzed alongside the samples to ensure accurate quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess of This compound B Add precise volume of organic solvent to vial A->B C Agitate at 25°C for 24-48 hours B->C D Centrifuge or Filter to remove excess solid C->D E Collect clear supernatant D->E F Dilute sample for analysis E->F G Quantify concentration via HPLC F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to characterizing the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol and incorporating the principles of experimental design and validation, researchers can generate high-quality, reliable data. This information is invaluable for guiding the use of this compound in organic synthesis, optimizing reaction conditions, and assessing its potential for further development in pharmaceutical and other applications.

References

  • Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Unknown Source. (n.d.). Polarity of Solvents.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to 2-(Allyloxy)-N-methoxy-N-methylacetamide: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb amide with significant potential in synthetic organic chemistry. By examining its chemical properties, plausible synthetic routes, and the broader context of Weinreb amide chemistry, this document serves as a crucial resource for researchers leveraging advanced intermediates in the development of novel molecules.

Introduction: The Strategic Advantage of Weinreb Amides

In the landscape of organic synthesis, the formation of carbon-carbon bonds is a foundational challenge. The synthesis of ketones and aldehydes from carboxylic acid derivatives via reaction with organometallic reagents is a cornerstone of this field. However, this transformation is often plagued by over-addition, where the highly reactive ketone intermediate is further attacked by the organometallic reagent to yield a tertiary alcohol.

The advent of the Weinreb-Nahm amide (N-methoxy-N-methylamide) in 1981 by Steven M. Weinreb and Steven Nahm offered an elegant solution to this problem.[1] The key to the Weinreb amide's utility lies in its ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition of an organometallic reagent. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability effectively prevents the common issue of over-addition, allowing for the controlled synthesis of ketones and, through reduction, aldehydes.[1]

This compound (CAS No. 1120309-29-6) is a member of this important class of reagents. Its structure incorporates the versatile Weinreb amide functionality alongside an allyloxy group, which can serve as a handle for further chemical transformations. This bifunctionality makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be found through chemical suppliers and computational models.

PropertyValueSource
CAS Number 1120309-29-6[2][3][4]
Molecular Formula C₇H₁₃NO₃[2]
Molecular Weight 159.18 g/mol [2]
Topological Polar Surface Area 38.8 Ų[2]
Rotatable Bond Count 4[2]
XLogP3 0.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis of this compound

A plausible and efficient synthesis of this compound begins with the preparation of 2-(allyloxy)acetic acid, followed by its conversion to the corresponding Weinreb amide.

Step 1: Synthesis of 2-(allyloxy)acetic acid

The synthesis of the precursor, 2-(allyloxy)acetic acid, can be achieved via a Williamson ether synthesis. This involves the reaction of an allyl halide with a salt of glycolic acid. Alternatively, and often more conveniently, it can be prepared from a phenol and a chloroacetate, followed by hydrolysis.[1] A general one-pot synthesis under microwave irradiation has been reported for similar aryloxyacetic acids, which is a rapid and high-yield method.

Synthesis_Step1 reactant1 Allyl Alcohol intermediate1 Sodium Allyloxide reactant1->intermediate1 + NaH reactant2 Sodium Hydride intermediate2 Ethyl 2-(allyloxy)acetate intermediate1->intermediate2 + Ethyl Chloroacetate reactant3 Ethyl Chloroacetate product 2-(allyloxy)acetic acid intermediate2->product Hydrolysis (NaOH, H₂O) reactant4 NaOH (aq) Synthesis_Step2 reactant1 2-(allyloxy)acetic acid intermediate1 2-(allyloxy)acetyl chloride reactant1->intermediate1 + (COCl)₂, cat. DMF reactant2 Oxalyl Chloride product 2-(Allyloxy)-N-methoxy- N-methylacetamide intermediate1->product + Me(OMe)NH·HCl, Et₃N reactant3 N,O-Dimethylhydroxylamine HCl, Base Ketone_Synthesis reactant1 2-(Allyloxy)-N-methoxy- N-methylacetamide intermediate1 Stable Tetrahedral Intermediate reactant1->intermediate1 + R-MgBr reactant2 R-MgBr or R-Li product α-Allyloxy Ketone intermediate1->product Quench reactant3 Aqueous Workup (H₃O⁺)

Sources

Introduction to Weinreb amides in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to Weinreb Amides in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the Weinreb amide, a cornerstone functional group in modern organic synthesis. We will delve into the fundamental principles governing its unique reactivity, explore its versatile preparation from various starting materials, and detail its broad applications in the controlled synthesis of ketones and aldehydes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power and precision of Weinreb amide chemistry in their synthetic endeavors. We will explore the mechanistic underpinnings of its stability, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization.

Introduction: The Challenge of Controlled Carbonyl Synthesis

The synthesis of ketones and aldehydes represents a frequent and critical transformation in organic chemistry. These carbonyl compounds serve as pivotal intermediates in the construction of complex molecules, including a vast array of natural products and pharmaceuticals.[1][2] However, traditional methods for their preparation, particularly through the addition of organometallic reagents to carboxylic acid derivatives like esters or acid chlorides, are often plagued by a significant side reaction: over-addition.[1][3] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][3] This lack of control necessitates careful stoichiometry and often results in reduced yields and complex purification procedures.

In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution to this long-standing problem.[1] They introduced the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide , a remarkably stable and versatile acylating agent.[1][4][5][6] The Weinreb amide allows for the clean and high-yielding synthesis of ketones and aldehydes by effectively preventing over-addition, thereby revolutionizing the landscape of carbonyl chemistry.[1][4][5]

The Core Principle: Mechanistic Insight into the Weinreb Amide's Stability

The remarkable utility of the Weinreb amide stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents) or a hydride source.[1][4][5][7]

The Chelated Intermediate: The Key to Preventing Over-addition

Unlike the tetrahedral intermediates formed from esters or acid chlorides, the intermediate derived from a Weinreb amide is stabilized through chelation.[1][2][7][8] The lone pair of electrons on the methoxy oxygen coordinates to the metal cation (Li⁺ or MgX⁺), forming a stable five-membered ring.[4][5][7][8] This chelated intermediate is sufficiently stable at low temperatures to prevent its collapse to the ketone until acidic workup.[1][7][9] Consequently, the highly reactive organometallic or hydride reagent is not exposed to the newly formed ketone, thus completely suppressing the over-addition reaction.[1][7]

Weinreb_Synthesis Carboxylic_Acid Carboxylic Acid Weinreb_Amide Weinreb Amide Carboxylic_Acid->Weinreb_Amide + Amine_HCl Acid_Chloride Acid Chloride Acid_Chloride->Weinreb_Amide + Amine_HCl Ester Ester Ester->Weinreb_Amide + Amine_HCl Coupling Coupling Reagents (EDC, HATU, etc.) Coupling->Carboxylic_Acid Pyridine Pyridine Pyridine->Acid_Chloride Al_Reagents AlMe₃, AlMe₂Cl Al_Reagents->Ester Amine_HCl Me(MeO)NH・HCl Weinreb_Applications Weinreb_Amide Weinreb Amide Ketone Ketone Weinreb_Amide->Ketone Aldehyde Aldehyde Weinreb_Amide->Aldehyde Organometallic Organometallic Reagent (R'MgX, R'Li) Organometallic->Weinreb_Amide Hydride Hydride Reagent (LiAlH₄, DIBAL-H) Hydride->Weinreb_Amide

Sources

The Allyl Ether Group in Complex Molecule Synthesis: A Technical Guide to its Reactivity and Strategic Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The allyl ether functional group is a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and natural product sectors.[1] Its widespread adoption stems from its remarkable stability across a broad spectrum of chemical conditions, coupled with the availability of mild and highly selective methods for its removal.[2][3] This technical guide provides an in-depth exploration of the reactivity of the allyl ether group, with a primary focus on its role as a versatile protecting group for alcohols. We will delve into the mechanistic underpinnings and practical applications of various deprotection strategies, including transition metal-catalyzed, isomerization-based, and other notable methods. Furthermore, this guide will touch upon the participation of allyl ethers in sigmatropic rearrangements, such as the Claisen rearrangement, which enables powerful carbon-carbon bond formations.[4][5] This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical properties of the allyl ether group in their synthetic endeavors.

The Allyl Ether as a Strategic Protecting Group

In the multi-step synthesis of complex molecules, the judicious use of protecting groups is often indispensable.[3] The allyl ether group has emerged as a highly valuable tool in this context, primarily for the protection of hydroxyl moieties.[2] Its popularity is rooted in its stability under both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.[2][6]

A key advantage of the allyl protecting group is its role in orthogonal protection strategies .[7][8][9] An orthogonal set of protecting groups consists of groups that can be removed in any sequence with specific reagents and conditions that do not affect the other protecting groups.[7] The allyl ether, with its unique deprotection methods, forms an orthogonal pair with many other common protecting groups, such as tert-butyloxycarbonyl (tBoc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl (Bn), and various silyl ethers.[9][10] This orthogonality is crucial in complex syntheses, such as in peptide and carbohydrate chemistry, where precise control over the sequence of reactions is paramount.[8][10]

Cleavage of the Allyl Ether: A Toolkit for Deprotection

The selective cleavage of the allyl ether is the most critical aspect of its use as a protecting group. A variety of methods have been developed, each with its own set of advantages and substrate scope.

Transition Metal-Catalyzed Deprotection

Transition metal catalysis offers some of the mildest and most efficient methods for allyl ether cleavage. These methods generally proceed under neutral or near-neutral conditions and tolerate a wide array of functional groups.

Palladium-catalyzed deallylation is the most widely employed method for the cleavage of allyl ethers. The reaction typically involves a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl scavenger.[11][12]

Mechanism: The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[11][12] This step liberates the alcohol. The resulting cationic π-allyl complex is then attacked by a nucleophilic scavenger, which regenerates the Pd(0) catalyst and forms a stable allylated byproduct.[12]

Palladium_Catalyzed_Deprotection RO_Allyl R-O-Allyl Pi_Allyl_Complex π-Allyl-Pd(II) Complex RO_Allyl->Pi_Allyl_Complex + Pd(0)L_n Pd0 Pd(0)L_n ROH R-OH Pi_Allyl_Complex->ROH R-O-H Scavenged_Allyl Scavenged Allyl Pi_Allyl_Complex->Scavenged_Allyl + Scavenger Scavenger Nucleophilic Scavenger Regenerated_Pd0 Pd(0)L_n Scavenged_Allyl->Regenerated_Pd0 - Allyl-Scavenger

Figure 1: Catalytic cycle of Pd(0)-catalyzed allyl ether deprotection.

A variety of scavengers can be used, including barbituric acid derivatives, morpholine, dimedone, and triethylsilane.[2][13] The choice of scavenger can influence the reaction rate and efficiency.

Chemoselectivity: A significant advantage of palladium-catalyzed deprotection is its high chemoselectivity. For instance, aryl allyl ethers can be selectively cleaved in the presence of alkyl allyl ethers.[14][15][16] Furthermore, allyl ethers can be removed without affecting other protecting groups like benzyl ethers.[3]

Experimental Protocol: Palladium-Catalyzed Deprotection of an Aryl Allyl Ether [14]

  • Dissolve: Dissolve the aryl allyl ether (1.0 equiv) in methanol.

  • Add Reagents: Add potassium carbonate (K₂CO₃, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the deprotected phenol.

SubstrateCatalystScavenger/BaseSolventTime (h)Yield (%)Reference
4-AllyloxytoluenePd(PPh₃)₄K₂CO₃Methanol295[14]
4-AllyloxyanisolePd(PPh₃)₄K₂CO₃Methanol1.597[14]
1-Allyloxy-4-nitrobenzenePd(PPh₃)₄K₂CO₃Methanol0.596[14]

Table 1: Examples of Palladium-Catalyzed Deprotection of Aryl Allyl Ethers.

While less common than palladium, other transition metals such as rhodium, nickel, and ruthenium also catalyze the cleavage of allyl ethers.

  • Rhodium: Rhodium complexes, such as hydridotetrakis(triphenylphosphine)rhodium [(Ph₃P)₄RhH], can effect the one-step removal of allyl ethers.[17] Rhodium(III) chloride (RhCl₃) in an alcohol solvent can also catalyze the deprotection of N-allyl amides through a dual-function mechanism involving isomerization followed by hydrolysis.[18]

  • Nickel: Nickel catalysts, for example, a combination of [NiCl₂(dppp)] and DIBAL-H, provide an extremely facile and selective method for allyl ether cleavage.[19]

  • Ruthenium: Ruthenium complexes like dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] are efficient catalysts for the initial isomerization of allyl ethers to their corresponding enol ethers, which are then easily hydrolyzed.[20]

Isomerization Followed by Hydrolysis

A classical and still widely used method for allyl ether deprotection involves a two-step sequence: isomerization of the allyl ether to the more labile prop-1-enyl ether, followed by acidic hydrolysis.[2][20]

Mechanism: The first step is the base-catalyzed migration of the double bond from the γ,δ-position to the α,β-position relative to the ether oxygen. Strong bases like potassium tert-butoxide (KOtBu) in DMSO are commonly used for this isomerization.[2] Transition metal catalysts can also effect this transformation.[20] The resulting enol ether is highly susceptible to hydrolysis under mild acidic conditions to yield the deprotected alcohol and propanal.

Isomerization_Hydrolysis Allyl_Ether R-O-CH₂-CH=CH₂ Isomerization Isomerization (Base or Metal Catalyst) Allyl_Ether->Isomerization Enol_Ether R-O-CH=CH-CH₃ Isomerization->Enol_Ether Hydrolysis Mild Acidic Hydrolysis (H₃O⁺) Enol_Ether->Hydrolysis Deprotected_Alcohol R-OH Hydrolysis->Deprotected_Alcohol Propanal CH₃-CH₂-CHO Hydrolysis->Propanal

Figure 2: Two-step deprotection of allyl ethers via isomerization and hydrolysis.

Causality in Experimental Choices: The choice of base for isomerization is critical. While KOtBu is effective, its use is limited to substrates that are not sensitive to strong bases.[2] For more delicate molecules, transition metal-catalyzed isomerization offers a milder alternative.[20] Lithium diisopropylamide (LDA) has also been shown to promote the quantitative conversion of allyl ethers to (Z)-propenyl ethers with high stereoselectivity.[21]

Experimental Protocol: Ruthenium-Catalyzed Isomerization and Hydrolysis [20]

  • Isomerization:

    • To a solution of the O-allyl glycoside (1.0 equiv) in toluene, add diisopropylethylamine (DIPEA, 1.0 equiv) and dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (0.1 equiv).

    • Reflux the mixture for 4 hours.

    • Remove the solvent and DIPEA under reduced pressure.

  • Hydrolysis:

    • Dissolve the resulting residue in a mixture of acetone and water (1:1 v/v).

    • Add mercury(II) chloride (HgCl₂, 1.0 equiv) and mercury(II) oxide (HgO, 0.5 equiv).

    • Stir the mixture at room temperature for 1 hour.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the product by column chromatography.

Other Deprotection Methods

Several other reagent systems have been developed for the cleavage of allyl ethers, offering alternative selectivities and reaction conditions.

  • Samarium(II) Iodide (SmI₂): A combination of SmI₂/H₂O/i-PrNH₂ provides for the selective cleavage of unsubstituted allyl ethers in very good yields, particularly useful in carbohydrate chemistry.[2]

  • Dimethyl Sulfoxide (DMSO) and Sodium Iodide (NaI): A simple and efficient method for the deprotection of various allyl ethers involves heating with a catalytic amount of NaI in DMSO.[22] This method is inexpensive and proceeds with an easy workup.[22]

  • Oxidative Cleavage: A one-pot method for the removal of O- and N-allyl groups under near-neutral pH involves hydroxylation of the allyl double bond followed by periodate scission of the resulting diol.[2]

The Allyl Ether in Carbon-Carbon Bond Formation: The Claisen Rearrangement

Beyond its role as a protecting group, the allyl ether moiety can participate directly in powerful carbon-carbon bond-forming reactions. The most prominent of these is the Claisen rearrangement , a[14][14]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating.[4][5][23]

Mechanism: The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[24] In the case of an allyl aryl ether, heating induces the rearrangement to an o-allylphenol.[24] The reaction is intramolecular and highly stereospecific.

Claisen_Rearrangement cluster_0 Allyl Phenyl Ether cluster_1 Cyclic Transition State cluster_2 Dienone Intermediate cluster_3 o-Allylphenol Allyl_Phenyl_Ether Allyl Phenyl Ether Structure Transition_State [3,3]-Sigmatropic Shift Allyl_Phenyl_Ether->Transition_State Heat (Δ) Dienone Non-aromatic Intermediate Transition_State->Dienone o_Allylphenol Aromatic Product Dienone->o_Allylphenol Tautomerization

Figure 3: The Claisen rearrangement of an allyl phenyl ether.

The Claisen rearrangement is a valuable tool in organic synthesis for the construction of complex molecular architectures, as it allows for the stereocontrolled formation of γ,δ-unsaturated carbonyl compounds or the introduction of allyl groups onto aromatic rings.[4][25]

Conclusion

The allyl ether group is a remarkably versatile functional group in modern organic synthesis. Its stability, coupled with the wide array of mild and selective deprotection methods, makes it an excellent choice for protecting hydroxyl groups in complex molecules, enabling sophisticated orthogonal protection strategies. The ability of palladium, rhodium, nickel, and ruthenium catalysts to cleave the allyl ether under gentle conditions has significantly broadened its applicability. Moreover, the classical isomerization-hydrolysis sequence remains a robust and valuable tool. Beyond its protective role, the allyl ether's participation in reactions like the Claisen rearrangement provides a powerful avenue for strategic carbon-carbon bond formation. For researchers and drug development professionals, a thorough understanding of the reactivity and strategic application of the allyl ether group is essential for the efficient and elegant synthesis of complex molecular targets.

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A Technical Guide to the Synthesis and Application of Allyloxy-Functionalized Weinreb Amides: Versatile Intermediates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of stability and selective reactivity makes N-methoxy-N-methylamides, or Weinreb amides, indispensable tools in contemporary organic synthesis. Their ability to react cleanly with a range of nucleophiles to produce ketones and aldehydes without the common issue of over-addition has cemented their role as premier acylating agents.[1][2] This guide explores the strategic incorporation of the allyloxy functional group—a robust and orthogonally-cleavable protecting group for alcohols—into Weinreb amide structures. We will delineate the synthesis of these bifunctional molecules, explore their unique reactivity, and showcase their potential in complex molecule synthesis, C-H functionalization, and as platforms for the development of novel pharmaceutical agents.

The Foundational Pillars: Understanding the Weinreb Amide and Allyloxy Group

The Weinreb Amide: A Solution to Over-Addition

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm amide was developed to overcome a persistent challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[1] When reagents like Grignard or organolithium compounds react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

The genius of the Weinreb amide lies in its reaction mechanism. Upon nucleophilic attack, a highly stable five-membered chelated tetrahedral intermediate is formed.[1][3][4][5][6][7] This intermediate is stable at low temperatures and does not collapse until acidic workup, at which point the desired ketone or aldehyde is liberated. This chelation-stabilized pause is the key to its success, preventing the unwanted second addition.[7]

Caption: Chelation by the N-methoxy group stabilizes the tetrahedral intermediate, preventing collapse and over-addition until acidic workup.

The Allyloxy Group: An Orthogonal Protecting Group

In multistep synthesis, the ability to selectively protect and deprotect functional groups is paramount.[8][9] The allyl ether is a widely used protecting group for alcohols due to its robustness under a wide range of acidic and basic conditions.[10] Its true utility, however, comes from its unique deprotection mechanism. The allylic double bond can be activated by a transition metal catalyst, typically palladium(0), allowing for its removal under neutral conditions that leave other protecting groups, such as silyl ethers or benzyl ethers, intact.[10][11] This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.

Synthesis of Allyloxy-Functionalized Weinreb Amides

The preparation of allyloxy-functionalized Weinreb amides is generally straightforward, starting from a corresponding carboxylic acid that already contains the allyl ether moiety. A variety of modern peptide coupling reagents can be employed for this transformation.[1] The choice of coupling agent is critical and depends on the substrate's complexity and sensitivity.

Representative Synthetic Methods
Coupling ReagentDescriptionAdvantagesConsiderations
DMT-MM 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideHigh yields, mild conditions, tolerates a wide range of functional groups.[12]Requires a solvent that can dissolve the reagent, such as alcohols or acetonitrile.[12]
Carbodiimides (EDC, DCC) N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide, DicyclohexylcarbodiimideWidely available and cost-effective. Often used with additives like HOBt to suppress side reactions.Can lead to racemization in chiral substrates. DCC produces a urea byproduct that can be difficult to remove.
POCl₃ Phosphorus (V) oxychlorideA recently developed one-pot method that is efficient and operationally simple, with high yields.[13]Requires a base like DIPEA to scavenge HCl produced during the reaction.[13]
Acid Chlorides Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)A classic, robust method involving conversion of the carboxylic acid to a more reactive acid chloride.Harsher conditions may not be suitable for sensitive substrates.
Detailed Experimental Protocol: Synthesis via DMT-MM Coupling

This protocol describes the synthesis of N-methoxy-N-methyl-4-(allyloxy)benzamide as a representative example.

Materials:

  • 4-(allyloxy)benzoic acid (1.0 eq)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 eq)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.5 eq)

  • N-methylmorpholine (NMM) (2.5 eq)

  • Methanol (as solvent)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

Procedure:

  • Dissolution: To a round-bottom flask, add 4-(allyloxy)benzoic acid and methanol. Stir at room temperature until fully dissolved.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine (NMM) to the solution. Stir for 10 minutes. Rationale: NMM acts as a base to free the amine from its hydrochloride salt and neutralize the HCl generated during the reaction.

  • Coupling Agent: Add DMT-MM to the mixture in one portion. Rationale: DMT-MM is a highly effective dehydrating agent that activates the carboxylic acid for amidation under mild conditions.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: This sequence removes unreacted amine, excess acid, and other aqueous-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure allyloxy-functionalized Weinreb amide.

Core Applications and Synthetic Strategies

The true power of allyloxy-functionalized Weinreb amides lies in their ability to act as bifunctional linchpins in complex synthetic sequences.

Workflow Figure 2: General Synthetic Workflow cluster_start Starting Material cluster_main Core Intermediate cluster_path1 Pathway A: Weinreb Amide Reaction cluster_path2 Pathway B: C-H Functionalization Start Allyloxy-Functionalized Carboxylic Acid WA Allyloxy-Functionalized Weinreb Amide Start->WA Amide Coupling (e.g., DMT-MM) Ketone Allyloxy-Functionalized Ketone WA->Ketone 1. R-MgBr or R-Li 2. H₃O⁺ CH_Func Ortho-Functionalized Allyloxy Weinreb Amide WA->CH_Func Transition Metal Catalyst (e.g., Co, Pd) Deprotect1 Hydroxy-Functionalized Ketone Ketone->Deprotect1 Pd(0) catalyst Allyl Scavenger Ketone2 Ortho-Functionalized Allyloxy Ketone CH_Func->Ketone2 1. R'-MgBr 2. H₃O⁺

Caption: A modular synthetic strategy enabled by the dual functionality of allyloxy-Weinreb amides.

Synthesis of Complex Polyfunctional Molecules

The primary application is the synthesis of ketones bearing a protected hydroxyl group. This allows for extensive chemical modifications at other sites of the molecule without affecting the latent alcohol.

Workflow:

  • Ketone Formation: The allyloxy-functionalized Weinreb amide is treated with an organometallic reagent (e.g., Grignard or organolithium) to form the corresponding ketone.[14] The reaction is clean and high-yielding.

  • Further Elaboration: The newly formed ketone can undergo further transformations, such as aldol reactions, Wittig olefinations, or reductions.

  • Deprotection: At the desired stage, the allyl ether is selectively cleaved using a palladium(0) catalyst and an allyl scavenger (e.g., tributyltin hydride, dimedone) to unveil the hydroxyl group.[15]

  • Final Stage Synthesis: The revealed alcohol is now available for subsequent reactions like esterification, etherification, or oxidation.

This strategy is invaluable in the total synthesis of natural products, where precise control over the reactivity of multiple functional groups is essential.

Directing Groups in C-H Functionalization

A burgeoning area of research is the use of the Weinreb amide itself as a directing group for transition metal-catalyzed C-H functionalization.[3][7] The amide's carbonyl oxygen and methoxy group can coordinate to a metal center, directing catalytic activity to the ortho position of an aromatic ring or to specific C(sp³)-H bonds.

Several transformations have been reported, including:

  • Allylation and Alkenylation [7][16]

  • Iodination and Halogenation [3]

  • Amidation [7][16]

The presence of a distal allyloxy group is typically well-tolerated under these conditions, allowing for the synthesis of highly complex, ortho-functionalized aromatic building blocks that can be further elaborated at both the Weinreb amide and the protected alcohol.[16]

Caption: The Weinreb amide coordinates to the metal catalyst, directing functionalization to the ortho C-H bond.

Applications in Drug Discovery and Medicinal Chemistry

In drug development, the amide bond is ubiquitous but can be susceptible to metabolic degradation. While the Weinreb amide itself is primarily a synthetic intermediate, the polyfunctional ketones and other structures derived from it are of great interest. The ability to introduce a hydroxyl group at a late stage allows for the generation of libraries of analogues for structure-activity relationship (SAR) studies. For example, the hydroxyl group can serve as a key hydrogen bond donor or as a handle for attaching solubilizing groups or linkers for antibody-drug conjugates. The replacement of metabolically labile carboxylic acids with amide surrogates is a common strategy in medicinal chemistry, and the versatile synthesis of complex amides and ketones via Weinreb intermediates supports these efforts.[17][18]

Conclusion and Future Outlook

Allyloxy-functionalized Weinreb amides represent a powerful class of synthetic intermediates that combine the reliability of the Weinreb ketone synthesis with the strategic advantages of orthogonal protection. This combination provides chemists with a robust platform for the efficient construction of complex, polyfunctional molecules. The emergence of the Weinreb amide as a competent directing group in C-H functionalization further expands its utility, opening new avenues for the late-stage modification of intricate molecular scaffolds. For researchers in total synthesis, drug discovery, and materials science, mastering the application of these versatile building blocks is a key step toward achieving greater synthetic efficiency and innovation.

References

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An In-depth Technical Guide on the Safety and Handling of 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(Allyloxy)-N-methoxy-N-methylacetamide is a specialized reagent likely utilized in complex organic synthesis. Due to its specific functional groups—an allyl ether and a Weinreb amide—a comprehensive understanding of its potential hazards and proper handling procedures is critical for ensuring laboratory safety. This guide synthesizes data from analogous compounds and established best practices to provide a robust framework for the safe utilization of this and similar novel research chemicals.

Introduction: A Structural Approach to Safety Assessment

As of the date of this publication, specific toxicological and safety data for this compound is not extensively available in public databases. This is a common scenario in research and development environments where novel molecules are synthesized. Therefore, a deductive safety assessment based on the constituent functional groups is the most prudent and scientifically rigorous approach. This molecule contains two key functionalities:

  • Allyl Ether Group: Known for potential flammability, reactivity, and ability to form peroxides.[1][2]

  • N-methoxy-N-methylamide (Weinreb Amide): A generally stable functional group, though the overall stability can be influenced by adjacent molecular features.[3]

This guide will deconstruct the potential hazards associated with each of these groups and integrate them into a holistic set of safety and handling protocols. The core principle is to treat any chemical with unknown hazards as potentially hazardous until proven otherwise.[4]

Hazard Identification and Classification

Based on the analysis of its functional groups, this compound should be presumed to possess the following hazards, derived from analogous compounds like allyl ethers and N-methoxy-N-methylacetamide.[1][2][5]

Hazard ClassAnticipated RiskRationale and Analogous Compound Data
Flammability Flammable Liquid and Vapor.[5][6]The presence of the ether linkage and alkyl chains suggests flammability. N-Methoxy-N-methylacetamide is classified as a Category 3 Flammable Liquid.[5] Allyl ethers are also designated as flammable liquids, some with low flash points.[2][7]
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[7][8]Allyl compounds can be toxic.[9] For example, allyl glycidyl ether is harmful if swallowed or inhaled.[8][10] While simple Weinreb amides have lower acute toxicity, the allyl group is the primary driver of this concern.
Skin/Eye Irritation May cause skin and serious eye irritation.[1][8]Allyl ethers are known skin and eye irritants.[1] Allyl glycidyl ether can cause severe skin and eye irritation.[8]
Reactivity Potential for peroxide formation and violent reaction with strong oxidizers.[2][11]Ethers, particularly allyl ethers, can form explosive peroxides upon exposure to air and light.[2][9] They can also react violently with strong oxidizing agents.[11]
Chronic Toxicity Suspected of causing genetic defects, cancer, or reproductive harm.[8][10]Some allyl compounds, such as allyl glycidyl ether, are suspected carcinogens and reproductive toxicants.[8][10] Given the lack of specific data, it is prudent to handle this compound as if it poses these chronic risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure.[12]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Given the potential for skin irritation and absorption, ensure gloves are inspected before use and changed frequently, especially after any direct contact.[4][13]

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[14] Due to the risk of splashes of a potentially irritating and flammable liquid, the use of a face shield in addition to goggles is strongly advised, particularly when handling larger quantities or during transfers.[14][15]

  • Body Protection: A flame-resistant lab coat is essential due to the flammability risk.[5][13] Full-length pants and closed-toe shoes are required to prevent any skin exposure.[13]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[16]

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and degradation of the material.[12][17]

Handling
  • Ventilation: All manipulations must be performed in a well-ventilated area, preferably inside a chemical fume hood.[12]

  • Ignition Sources: This compound must be kept away from heat, sparks, open flames, and other ignition sources.[5][11] Use non-sparking tools and explosion-proof equipment where necessary.[5][18]

  • Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent peroxide formation.[19]

  • Transfers: When transferring the liquid, ground and bond containers to prevent static discharge.[5][20]

Storage
  • Container: Store in a tightly closed container, clearly labeled with the chemical name and associated hazards.[4][20]

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][18] The storage area should be separate from strong oxidizers, acids, and bases.[11]

  • Peroxide Prevention: Containers should be dated upon opening.[13] It is advisable to test for the presence of peroxides periodically, especially if the material has been stored for an extended period.

Storage_Workflow Receive_Chemical Receive Chemical Label_Container Label with Name, Hazards, and Date Receive_Chemical->Label_Container Store_Cabinet Store in Flammable Liquid Cabinet Label_Container->Store_Cabinet Separate_Incompatibles Segregate from Oxidizers & Acids Store_Cabinet->Separate_Incompatibles Inert_Atmosphere Store Under Inert Gas Store_Cabinet->Inert_Atmosphere Recommended

Caption: Recommended storage workflow for this compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.[17]

Spill Response
  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Place the contaminated material in a sealed container for proper waste disposal.

  • Large Spills: Evacuate the area immediately.[4] Alert others and contact your institution's emergency response team.[4] Prevent the spill from entering drains.[19] Remove all ignition sources.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][14]

  • Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[15] Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Seek immediate medical attention.[14]

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.[5][17]

  • Waste Containers: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Disposal Route: The material should be disposed of as hazardous waste through a licensed contractor. Do not dispose of it down the drain.[18][21]

Conclusion

While specific safety data for this compound is limited, a thorough analysis of its functional groups provides a solid foundation for establishing safe handling practices. By treating this compound with the caution afforded to flammable, potentially reactive, and toxic substances, researchers can effectively mitigate risks. The protocols outlined in this guide, including the mandatory use of appropriate PPE, handling within a fume hood, and strict adherence to storage and emergency procedures, are designed to ensure a safe laboratory environment for all personnel.

References

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Allyl Ethyl Ether.
  • Echemi. (n.d.). N-Methoxy-N-methylacetamide SDS, 78191-00-1 Safety Data Sheets.
  • ChemicalBook. (2025). Allyl glycidyl ether - Safety Data Sheet.
  • Sciencelab.com. (n.d.). Material Safety Data Sheet: Allyl glycidyl ether.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Allyl glycidyl ether.
  • Echemi. (n.d.). Allyl glycidyl ether SDS, 106-92-3 Safety Data Sheets.
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl ether, 99%.
  • Echemi. (n.d.). Allyl ether SDS, 557-40-4 Safety Data Sheets.
  • National Oceanic and Atmospheric Administration. (n.d.). ALLYL ETHYL ETHER. CAMEO Chemicals.
  • Capot Chemical. (2009). MSDS of N-Methoxy-N-methylacetamide.
  • Vector Solutions. (2024). Allyl glycidyl ether, Aldrich A32608 - Vector SDS and Chemical Management.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-N-methoxy-N-methylacetamide.
  • Gelest, Inc. (2016). SAFETY DATA SHEET: ALLYL GLYCIDYL ETHER.
  • Sigma-Aldrich. (n.d.). N-Methoxy-N-methylacetamide 98%.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-N-methoxy-N-methylacetamide.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Global Research Chem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-Methoxy-N-methylacetamide.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: N-Methoxy-N-methylacetamide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Methoxy-N-methylacetamide.
  • Louisiana State University. (2023). Standard Operating Procedure: HANDLING CHEMICALS.
  • World Health Organization. (2022). Ensuring the safe handling of chemicals.
  • Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide.
  • Ivy Fine Chemicals. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylacetamide. PubChem.
  • Current Protocols in Protein Science. (n.d.). Weinreb amides. Retrieved from currentprotocols.onlinelibrary.wiley.com.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2025). 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet.
  • Wikipedia. (n.d.). Ketone.

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Methodological & Application

Protocol for Ketone Synthesis via Grignard Reaction with 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of ketones via the Grignard reaction with 2-(allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb-Nahm amide. The document details the underlying mechanism, explains the causality behind critical experimental choices, and offers a step-by-step procedure designed for reproducibility and high yield. The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for carbon-carbon bond formation while avoiding common side reactions like over-addition.

Introduction: The Strategic Advantage of the Weinreb-Nahm Amide

The synthesis of ketones is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures found in many pharmaceutical agents. Traditional methods involving the addition of highly nucleophilic organometallic reagents (like Grignard reagents) to carboxylic acid derivatives such as esters or acid chlorides are often plagued by a critical flaw: over-addition.[1][2] The ketone product, being highly reactive itself, is readily attacked by a second equivalent of the organometallic reagent, leading to the formation of tertiary alcohols as a significant byproduct.[3][4]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this issue.[2][5] By employing an N-methoxy-N-methylamide (Weinreb amide), the reaction proceeds through a stable tetrahedral intermediate. This stability is the key to the reaction's success. The magnesium atom of the Grignard reagent forms a stable five-membered chelate with the carbonyl oxygen and the N-methoxy oxygen.[6][7][8] This chelated intermediate is unreactive towards further nucleophilic attack and only collapses to the desired ketone upon acidic workup.

This protocol focuses on the substrate this compound, which contains an allyloxy group. While ethers are generally unreactive towards Grignard reagents, the protocol is designed to ensure chemoselectivity for the Weinreb amide, which is significantly more electrophilic.[9]

Reaction Mechanism and Rationale

The success of this protocol hinges on understanding the underlying mechanism, which dictates the stringent experimental conditions required.

Formation of the Chelated Intermediate

The core of the Weinreb-Nahm synthesis is the nucleophilic acyl substitution. The carbon atom of the Grignard reagent (R-MgX), a potent nucleophile, attacks the electrophilic carbonyl carbon of the Weinreb amide.[6][10] This forms a tetrahedral intermediate which is immediately stabilized by the formation of a five-membered ring, chelating the magnesium ion.

Stability and Prevention of Over-addition

This chelated intermediate is the "holding pattern" of the reaction. It is stable at the reaction temperature and does not collapse to the ketone until a proton source is introduced during the workup. This prevents the nascent ketone from being exposed to the highly reactive Grignard reagent still present in the reaction mixture, thus completely suppressing the formation of a tertiary alcohol byproduct.[5]

Diagram of the Reaction Mechanism

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocol

This protocol outlines the reaction of this compound with a generic Grignard reagent (R-MgX).

Reagent and Materials Table
Reagent/MaterialFormulaMW ( g/mol )EquivalentsAmount (Typical Scale)Moles (mmol)
This compoundC₇H₁₃NO₃159.181.01.59 g10.0
Grignard Reagent (e.g., 3.0 M in Ether)R-MgXVariable1.2 - 1.54.0 - 5.0 mL12.0 - 15.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49-30 mL-
Diethyl Ether (for extraction)(C₂H₅)₂O74.12-2 x 50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g-
Critical Pre-Reaction Preparations: Ensuring Anhydrous Conditions

Grignard reagents are potent bases and are readily quenched by protic sources, especially water.[3][11] Failure to maintain strictly anhydrous conditions is the most common cause of reaction failure.

  • Glassware: All glassware (round-bottom flask, addition funnel, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Solvent: Use freshly distilled anhydrous solvent or solvent from a commercial purification system (e.g., passed through activated alumina columns).

  • Reagents: The Weinreb amide should be dried under high vacuum before use. Grignard reagents should be freshly prepared or titrated before use to determine their exact molarity.

Step-by-Step Reaction Procedure

The entire procedure must be conducted under an inert atmosphere (Ar or N₂).

  • Setup: Assemble the dry reaction flask with a magnetic stir bar, a reflux condenser (with inert gas inlet), and a rubber septum.

  • Reagent Introduction: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the addition.

  • Grignard Addition: Add the Grignard reagent (1.2-1.5 eq) dropwise via syringe or addition funnel over 20-30 minutes. Maintain the internal temperature below 5 °C. A slight exotherm or color change may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching (Workup): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the chelated intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ketone product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Workflow Visualization

Workflow Figure 2: Experimental Workflow Diagram A Dry Glassware & Assemble under Inert Atmosphere B Dissolve Weinreb Amide in Anhydrous THF A->B C Cool Reaction to 0 °C B->C D Slowly Add Grignard Reagent (1.2-1.5 eq) C->D E Warm to RT & Stir (1-3 hours) D->E F Monitor by TLC/LC-MS E->F In-process control G Cool to 0 °C & Quench with sat. aq. NH4Cl E->G H Extract with Diethyl Ether G->H I Wash with Brine & Dry over MgSO4 H->I J Filter & Concentrate I->J K Purify by Flash Chromatography J->K L Characterize Product K->L

Caption: Experimental Workflow Diagram.

Safety and Troubleshooting

  • Safety: Grignard reagents are highly flammable and react violently with water. All operations must be conducted in a fume hood under anhydrous and inert conditions. Diethyl ether and THF are also highly flammable.

  • Troubleshooting:

    • No Reaction: The most likely cause is wet glassware, solvent, or reagents. Ensure all components are scrupulously dried. The surface of the magnesium (if preparing the Grignard in situ) may be passivated; activation with iodine or 1,2-dibromoethane may be necessary.

    • Low Yield: Incomplete reaction (check TLC) or inefficient extraction. Ensure the Grignard reagent was active and added in sufficient excess. Perform thorough extractions during workup.

    • Formation of Byproducts: If tertiary alcohol is observed, it suggests the chelated intermediate was not stable, possibly due to excessively high temperatures. Ensure proper temperature control during addition.

Conclusion

The Weinreb-Nahm ketone synthesis is a robust and reliable method for the preparation of ketones from readily available starting materials. By leveraging the formation of a stable, chelated tetrahedral intermediate, this protocol effectively prevents the over-addition side reaction that compromises many alternative methods. The procedure detailed herein for this compound provides a clear pathway for drug development professionals to synthesize valuable ketone intermediates with high fidelity and yield.

References

  • Title: Weinreb ketone synthesis Source: Grokipedia URL
  • Title: Grignard Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow Source: Mettler Toledo URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Practical Considerations, Procedural Changes, Safety Tips Source: Chemistry LibreTexts URL: [Link]

  • Title: Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities Source: ResearchGate URL: [Link]

  • Title: synthesis of ketones by utilizing thioesters as “radical weinreb amides” Source: Treasures @ UT Dallas URL: [Link]

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Application Note & Protocol: Palladium-Catalyzed Cleavage of the Allyl Group in 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed deprotection of the allyl ether in 2-(allyloxy)-N-methoxy-N-methylacetamide, yielding the corresponding alcohol, a valuable intermediate in organic synthesis. The allyl protecting group is prized for its stability across a wide range of chemical conditions, yet its removal can be orchestrated under exceptionally mild and selective circumstances using palladium(0) catalysis.[1][2] This application note delves into the mechanistic underpinnings of this transformation, offers a validated, step-by-step experimental protocol, and provides expert insights into reaction optimization and troubleshooting. The protocol is designed for researchers, chemists, and process development professionals who require a reliable method for allyl ether cleavage without compromising sensitive functional groups, such as the Weinreb amide present in the target substrate.

Introduction and Scientific Rationale

In multi-step organic synthesis, the strategic use of protecting groups is fundamental. The allyl group, in particular, serves as a robust protector for hydroxyl functionalities. Its cleavage via palladium catalysis, a reaction often referred to as a Tsuji-Trost type reaction, is a cornerstone of modern synthetic chemistry due to its mild nature and high chemoselectivity.[3][4][5][6]

The substrate, this compound, features a Weinreb amide, a functional group known for its controlled reactivity towards organometallic reagents to yield ketones. The selective deprotection of the allyl ether to unveil the hydroxyl group is a critical step, enabling further functionalization of the molecule. The palladium-catalyzed approach is ideal as it operates under neutral conditions, preserving the integrity of the Weinreb amide and other sensitive moieties.

The overall transformation is outlined below:

Reaction Scheme

This guide explains the causality behind the choice of catalyst, scavenger, and conditions, ensuring a reproducible and high-yielding protocol.

The Catalytic Cycle: Mechanism of Deprotection

The cleavage of the allyl ether proceeds through a well-established catalytic cycle involving a palladium(0) species. The reaction is rendered effectively irreversible by the presence of an "allyl scavenger," which intercepts the allyl group from the palladium center.[7][8]

The key mechanistic steps are:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allyl group. This is followed by an intramolecular oxidative addition, which cleaves the C-O bond to form a cationic η³-π-allylpalladium(II) complex and liberates the deprotected alcohol.[3][7]

  • Nucleophilic Attack: A soft nucleophile, the allyl scavenger, attacks the π-allyl ligand coordinated to the palladium(II) center.[7]

  • Reductive Elimination & Catalyst Regeneration: This attack results in the formation of an allylated scavenger and regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[7]

Palladium-Catalyzed Allyl Deprotection cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ Coord η²-Allyl Complex Pd0->Coord Coordination PiAllyl η³-π-Allyl Pd(II) Complex Coord->PiAllyl Oxidative Addition Attack Scavenger Attack PiAllyl->Attack Nucleophilic Attack by Scavenger Alcohol Deprotected Alcohol (R-OH) PiAllyl->Alcohol Release Attack->Pd0 Reductive Elimination (Catalyst Regeneration) AllylScav Allyl-Scavenger Attack->AllylScav Formation AllylEther Substrate (R-O-Allyl) AllylEther->Coord Scavenger Scavenger (Nu⁻) Scavenger->Attack

Caption: Catalytic cycle for Pd(0)-catalyzed allyl ether cleavage.

Experimental Design and Rationale

The success of the deallylation hinges on the careful selection of four key components: the palladium catalyst, the ligand, the allyl scavenger, and the solvent.

ComponentSelection & Rationale
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ : This is the most widely used and commercially available Pd(0) precatalyst. It is highly effective but can be sensitive to air and should be handled under an inert atmosphere. An alternative is an air-stable Pd(II) salt like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, though this may require slightly longer reaction times or gentle heating.[7][9]
Ligand Triphenylphosphine (PPh₃) : In Pd(PPh₃)₄, the triphenylphosphine ligands stabilize the Pd(0) center. The steric and electronic properties of phosphine ligands are critical for modulating the catalyst's reactivity and stability.[6][10] For this standard transformation, the inherent PPh₃ ligands are sufficient.
Allyl Scavenger N,N'-Dimethylbarbituric acid (DMBA) : Chosen for its efficacy as a soft, carbon-based nucleophile that readily traps the π-allyl intermediate under neutral conditions.[1][11] It is an odorless, stable solid. Other common scavengers include morpholine, phenylsilane (a hydride donor), or sodium 2-ethylhexanoate.[12][13] DMBA is particularly effective at preventing side reactions and ensuring complete conversion.
Solvent Dichloromethane (DCM) : A versatile solvent that provides excellent solubility for the substrate, catalyst, and scavenger. It is relatively non-coordinating and does not interfere with the catalytic cycle. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[14][15]
Temperature Room Temperature (20-25 °C) : The reaction proceeds efficiently at ambient temperature, underscoring the mildness of the protocol. This avoids thermal degradation of the substrate or product and simplifies the experimental setup.[11][16]

Detailed Experimental Protocol

This protocol describes the deallylation of 1.0 mmol of this compound. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
This compoundC₇H₁₃NO₃159.18159.21.01.0
N,N'-Dimethylbarbituric acid (DMBA)C₆H₈N₂O₃156.14234.21.51.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5657.80.050.05
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL--
Experimental Workflow
Caption: Step-by-step experimental workflow for allyl deprotection.
Step-by-Step Procedure
  • Glassware Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (159.2 mg, 1.0 mmol) and N,N'-dimethylbarbituric acid (234.2 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Using a syringe, add 10 mL of anhydrous dichloromethane (DCM). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol, 5 mol%) in one portion. The solution will typically turn yellow or orange. Immediately reseal the flask and ensure the inert atmosphere is maintained.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Reaction Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a minimal amount of DCM and load it onto a short plug of silica gel or Celite®. Elute with ethyl acetate to filter off the catalyst and scavenger byproducts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-hydroxy-N-methoxy-N-methylacetamide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity.

Troubleshooting and Safety Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst (degraded by oxygen).2. Insufficient scavenger.3. Low reaction temperature.1. Ensure all steps are performed under a strict inert atmosphere. Add a fresh portion of the catalyst.[7]2. Add an additional 0.2-0.5 equivalents of the scavenger.3. Gently warm the reaction to 30-40 °C if it stalls at room temperature.
Formation of Side Products 1. Re-allylation of the product (rare with a scavenger).2. Isomerization of the allyl group.1. Ensure a sufficient excess of the scavenger is used from the start.2. This is typically not an issue with Pd(PPh₃)₄ but can be ligand-dependent. Confirm the identity of the catalyst.
Difficulty Removing Palladium Residues 1. Palladium complexes co-elute with the product.2. The product may chelate to palladium.1. After the reaction, stir the crude mixture with a palladium scavenger resin (e.g., MP-TMT) for a few hours before filtration.[17][18]2. Perform an aqueous wash with a dilute solution of a chelating agent like thiourea or sodium sulfide during work-up (use with caution).
Safety Precautions
  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.

  • Triphenylphosphine: Has a strong, unpleasant odor and can be an irritant.

  • Solvents: Dichloromethane is a volatile, suspected carcinogen. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: When working with flammable solvents and pyrophoric materials (if applicable), ensure proper inerting techniques are used to prevent fire hazards.

References

  • Tsuji–Trost reaction - Wikipedia.
  • Tsuji-Trost Reaction - Organic Chemistry Portal.
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  • Tsuji-Trost Allyl
  • Tsuji–Trost reaction - Grokipedia.
  • Reagents for Palladium-Catalyzed Allyl Deprotection: Applic
  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 - Organic Chemistry Portal.
  • Metal- catalysed cleavage of allyl esters - Wordpress.
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis - Organic Chemistry Portal.
  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed.
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis | Request PDF - ResearchG
  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium C
  • Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage.
  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
  • Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)
  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Room temperature allyl ester and alloc deprotections - wh
  • (PDF)
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-aryl
  • Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing).
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Application Note: Selective Deprotection of 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective cleavage of the allyl ether in 2-(allyloxy)-N-methoxy-N-methylacetamide, yielding 2-hydroxy-N-methoxy-N-methylacetamide. The primary focus is on palladium(0)-catalyzed deallylation, a method prized for its mild, neutral reaction conditions that preserve the sensitive Weinreb amide functionality. We will explore the underlying catalytic cycle, discuss the critical role of allyl scavengers, and provide field-proven, step-by-step protocols for researchers in synthetic chemistry and drug development. This document is designed to bridge theoretical understanding with practical execution, ensuring reliable and reproducible outcomes.

Introduction: The Synthetic Challenge

In multistep organic synthesis, the strategic use of protecting groups is paramount. The allyl group is a versatile protecting group for alcohols due to its robustness under a wide range of acidic and basic conditions.[1] Concurrently, the N-methoxy-N-methylamide, or Weinreb amide, is a highly valuable functional group. Its reaction with organometallic reagents cleanly affords ketones by preventing over-addition, a common side reaction with other acylating agents like esters or acid chlorides.[2][3] This stability is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[2]

The challenge arises when a synthetic route requires the deprotection of an allyl ether without compromising a co-existing Weinreb amide. The molecule this compound presents this exact scenario. A successful deprotection strategy must be highly selective, employing conditions mild enough to leave the Weinreb amide's N-O bond intact. Palladium-catalyzed hydrogenolysis has emerged as the premier solution, offering a neutral pathway that ensures the desired transformation with high fidelity.[4][5]

The Mechanism of Palladium-Catalyzed Deallylation

The selective removal of an allyl group under these conditions is not a simple cleavage; it is an elegant, multi-step catalytic process. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The process is initiated by a Palladium(0) complex, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

The catalytic cycle proceeds as follows:

  • Coordination & Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond of the ether, forming a cationic η³-π-allylpalladium(II) complex and releasing the free alkoxide (the desired product).[6][7]

  • Nucleophilic Attack: An "allyl scavenger" attacks the π-allyl ligand of the palladium complex.[5] This step is irreversible and drives the catalytic cycle forward.

  • Reductive Elimination & Catalyst Regeneration: After the scavenger has added to the allyl group, the resulting complex undergoes reductive elimination. This step releases the allylated scavenger and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8]

The choice of allyl scavenger is critical. It must be a soft nucleophile capable of efficiently trapping the π-allylpalladium complex without interfering with other functional groups in the molecule.

Palladium-Catalyzed Deallylation Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 Pd(0)L_n Coord Coordination Complex Pd0->Coord + Allyl-OR PiAllyl π-Allylpalladium(II) Complex Coord->PiAllyl Oxidative Addition ScavAttack Scavenger Adduct PiAllyl->ScavAttack + Scavenger (NuH) Product Deprotected Weinreb Amide (ROH) PiAllyl->Product Releases Product ScavAttack->Pd0 Reductive Elimination Byproduct Allylated Scavenger (Allyl-Nu) ScavAttack->Byproduct AllylOR 2-(Allyloxy)-Weinreb Amide AllylOR->Coord Scavenger Allyl Scavenger (NuH) Scavenger->ScavAttack

Figure 1: Catalytic cycle for Pd(0)-catalyzed deallylation.

Key Experimental Parameters: A Scientist's Perspective

The success of this deprotection hinges on the careful selection of four key components: the palladium source, the ligands, the allyl scavenger, and the solvent.

  • Allyl Scavenger: The scavenger's role is to prevent the re-formation of the allyl ether and to regenerate the catalyst. The choice of scavenger is critical for reaction efficiency and for avoiding side reactions.

    • Morpholine or Pyrrolidine: These are effective but can sometimes lead to the formation of N-allylated byproducts.[10][11]

    • Barbituric Acid Derivatives: N,N'-Dimethylbarbituric acid is an excellent choice as it operates under strictly neutral conditions, enhancing functional group tolerance.[12]

    • Silanes: Phenylsilane or polymethylhydrosiloxane (PMHS) are mild and effective hydride donors that act as scavengers, producing volatile propene as a byproduct.[1][8]

    • Sulfinic Acids: Sodium benzenesulfinate is a highly effective scavenger that works under very mild conditions.[4]

  • Solvent: The choice of solvent is dictated by the solubility of the substrate and reagents. Anhydrous, degassed solvents are essential to prevent the deactivation of the catalyst.

    • Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent, relatively non-polar choices.

    • Methanol (MeOH) or Acetonitrile (MeCN) are used when higher polarity is required.[10][13]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress to determine the point of completion and to avoid potential side reactions from prolonged exposure to the catalyst. Thin-Layer Chromatography (TLC) is the most straightforward method. A typical TLC plate would be visualized under UV light and then stained (e.g., with potassium permanganate) to see the starting material (allyl ether) and the product (alcohol).

Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should optimize conditions based on their specific substrate and available reagents.

Protocol 1: General Procedure using Phenylsilane as Scavenger

This protocol is advantageous due to the clean formation of propene as a byproduct.

G prep 1. Preparation setup 2. Reaction Setup prep->setup Add reagents to flask run 3. Execution & Monitoring setup->run Stir at RT workup 4. Workup run->workup Upon completion (TLC) purify 5. Purification workup->purify Crude product analyze 6. Analysis purify->analyze Pure product

Figure 2: General experimental workflow for deprotection.

Materials:

  • This compound (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Phenylsilane (PhSiH₃) (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • TLC plates (silica gel 60 F₂₅₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 200 mg, 1.16 mmol).

  • Reagent Addition: Dissolve the substrate in anhydrous DCM (e.g., 10 mL). Add phenylsilane (0.57 mL, 4.64 mmol) to the solution via syringe.

  • Catalyst Introduction: In a single portion, add Pd(PPh₃)₄ (67 mg, 0.058 mmol). The solution will typically turn from colorless to a pale yellow or orange.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 1-3 hours. The product, being more polar, will have a lower Rf value.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (10 mL). Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-hydroxy-N-methoxy-N-methylacetamide.

Protocol 2: Alternative Procedure using N,N'-Dimethylbarbituric Acid

This method is ideal for substrates sensitive to hydrides and ensures strictly neutral conditions.

Materials:

  • This compound (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • N,N'-Dimethylbarbituric acid (1.5 eq)

  • Anhydrous THF or DCM

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the substrate (1.0 eq), N,N'-dimethylbarbituric acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous THF or DCM via syringe.

  • Reaction & Monitoring: Stir at room temperature and monitor by TLC as described in Protocol 1. Reaction times are typically between 30 minutes and 2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can often be directly purified by flash column chromatography. The allylated barbiturate byproduct is typically much more polar and easily separated from the desired product.

Data Presentation: Comparison of Conditions

The following table summarizes various reported conditions for allyl ether deprotection, providing a comparative framework for method selection.

Catalyst (mol%)Allyl Scavenger (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5%)Phenylsilane (4.0)DCMRT1-3>90[8]
Pd(PPh₃)₄ (5%)N,N'-Dimethylbarbituric Acid (1.5)THFRT0.5-2>95[12]
Pd(PPh₃)₄ (5%)Morpholine (10)THFRT1-485-95[11]
Pd(PPh₃)₄ (2%)Sodium benzenesulfinate (1.2)THF/H₂ORT0.5-1>95[4]
PdCl₂ (5%), CuCl₂ (10%)Oxygen (balloon)DMF/H₂O601280-90[14]
PMHS, ZnCl₂Pd(PPh₃)₄ (cat.)DCMRT0.5-2>90[1][7]

Conclusion and Best Practices

The selective deprotection of this compound is reliably achieved using palladium(0)-catalyzed methods. The key to success lies in the judicious choice of an allyl scavenger that is orthogonal to the Weinreb amide functionality. For general purposes, protocols utilizing phenylsilane or N,N'-dimethylbarbituric acid offer high yields under exceptionally mild and neutral conditions, ensuring the integrity of the desired product.

For optimal results, always:

  • Use freshly distilled, anhydrous, and degassed solvents.

  • Handle the Pd(0) catalyst under an inert atmosphere of argon or nitrogen.

  • Monitor the reaction closely by TLC to avoid over-running the reaction.

  • Perform purification via column chromatography to remove the catalyst residues and the captured allyl scavenger.

By adhering to these principles and protocols, researchers can confidently perform this selective transformation, advancing their synthetic campaigns in drug discovery and complex molecule synthesis.

References

  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed decarboxylation-allylation of allylic esters. Waseda University Repository. [Link]

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. ACS Publications. [Link]

  • Facile and Selective Cleavage of Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylation of N , N ′-DimethylbarbituricAcid. ResearchGate. [Link]

  • Deprotection of allylic esters and ethers.
  • Metal- catalysed cleavage of allyl esters. WordPress. [Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society. [Link]

  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups. CoLab.
  • Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. PubMed. [Link]

  • Alloc Protecting Group Removal Protocol. Pappas Porphyry and PNA-protein Mimicry Center (PPMC). [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. OUCI. [Link]

  • A Mild Deprotection Strategy for Allyl-Protecting Groups. Organic Chemistry Portal. [Link]

  • Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Taylor & Francis Online. [Link]

  • Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Organic Chemistry Portal. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. PubMed. [Link]

  • Selective cleavage of allyl ethers under mild conditions by transition metal reagents. ACS Publications. [Link]

  • Organophotocatalytic N–O Bond Cleavage of Weinreb Amides. ResearchGate. [Link]

  • Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. PubMed. [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. NIH. [Link]

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

Sources

Application Notes and Protocols: 2-(Allyloxy)-N-methoxy-N-methylacetamide in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide details the application of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a bifunctional reagent poised for innovative applications in peptide synthesis and modification. By leveraging the distinct reactivity of its two key functional moieties—the Weinreb amide and the allyloxy group—this reagent opens new avenues for the controlled synthesis of peptide derivatives, including peptide ketones and orthogonally protected peptide segments. Herein, we provide a comprehensive overview of the reagent's chemical properties, propose a novel synthetic strategy for its use, and offer detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS).

Introduction: Unveiling a Bifunctional Tool for Peptide Chemists

The synthesis of complex and modified peptides is a cornerstone of modern drug discovery and chemical biology. The demand for peptides with enhanced stability, novel functionalities, and specific conjugations necessitates an expanding toolkit of versatile reagents. This compound emerges as a valuable, yet underutilized, asset in this arena. Its unique structure combines two highly useful functional groups in a single, compact molecule:

  • The Weinreb Amide (N-methoxy-N-methylamide): A well-established functional group in organic synthesis, the Weinreb amide is renowned for its ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[1][2] This controlled reactivity is due to the formation of a stable, chelated tetrahedral intermediate.[1][3] In peptide chemistry, this allows for the precise synthesis of peptide ketones, which are valuable as enzyme inhibitors and intermediates for further modifications.

  • The Allyloxy Group: The allyl ether serves as a robust and orthogonal protecting group in peptide synthesis.[4] It is stable under both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it compatible with the two most common SPPS strategies.[4] Its removal is typically achieved under mild conditions using a palladium(0) catalyst, ensuring the integrity of the peptide backbone and other sensitive functional groups.[5][6]

The combination of these two functionalities in this compound allows for a novel and powerful synthetic workflow. We propose its use as an N-terminal capping agent that introduces a latent ketone functionality, which can be unmasked at a desired stage of the synthesis.

Proposed Synthetic Strategy: N-Terminal Modification and Elaboration

Our proposed application of this compound involves a two-stage process. First, the reagent is coupled to the N-terminus of a resin-bound peptide. Second, the Weinreb amide is reacted with an organometallic reagent to generate a ketone, while the allyloxy group remains as a protecting group for a hydroxyl functionality that is revealed upon cleavage. This strategy is depicted in the workflow below.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Cleavage and Deprotection A Resin-Bound Peptide (Free N-terminus) B Coupling with 2-(Allyloxy)acetic acid A->B C Activation and Coupling with N,O-Dimethylhydroxylamine B->C D Resin-Bound Peptide with N-terminal Weinreb Amide C->D E Reaction with Organometallic Reagent (e.g., R-MgBr) D->E F Resin-Bound Peptide Ketone (Allyloxy Protected) E->F G Cleavage from Resin (e.g., TFA Cocktail) F->G H Allyl Deprotection (Pd(0) catalyst) G->H I Final Peptide Ketone with Free Hydroxyl Group H->I

Caption: Proposed workflow for the application of this compound.

Detailed Protocols

Synthesis of this compound

While commercially available, the synthesis of the title compound is straightforward and can be achieved from 2-(allyloxy)acetic acid.

Protocol 3.1.1: Synthesis from 2-(allyloxy)acetic acid

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1 equivalent of 2-(allyloxy)acetic acid in dichloromethane (DCM). Add 1.1 equivalents of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 2-4 hours.

  • Weinreb Amide Formation: In a separate flask, dissolve 1.2 equivalents of N,O-dimethylhydroxylamine hydrochloride in DCM and add 1.5 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA). Stir for 15 minutes.

  • Coupling: Add the activated ester solution from step 1 to the N,O-dimethylhydroxylamine solution. Stir the reaction mixture overnight at room temperature.

  • Workup and Purification: Filter the reaction mixture to remove any precipitated urea. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Coupling to a Resin-Bound Peptide

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis.

Protocol 3.2.1: N-terminal Capping

  • Resin Preparation: Following the final Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide, wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

  • Activation of 2-(Allyloxy)acetic acid: In a separate vessel, dissolve 3 equivalents of 2-(allyloxy)acetic acid, 2.9 equivalents of a coupling reagent like HATU, and 6 equivalents of DIEA in DMF. Allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction: Add the activated solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Conversion to Weinreb Amide: Swell the resin in DCM. Add a solution of 5 equivalents of N,O-dimethylhydroxylamine hydrochloride and 10 equivalents of DIEA in DCM. Then, add 5 equivalents of a coupling reagent such as PyBOP. Agitate for 12 hours. Wash the resin as in step 4.

On-Resin Ketone Formation

Protocol 3.3.1: Reaction with a Grignard Reagent

  • Resin Preparation: Swell the resin from Protocol 3.2.1 in anhydrous tetrahydrofuran (THF) for 1 hour.

  • Grignard Reaction: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a 1 M solution of the desired Grignard reagent (e.g., phenylmagnesium bromide) in THF. Cool the resin slurry to 0°C and slowly add 5-10 equivalents of the Grignard reagent.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for 2-4 hours. The progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Quenching and Washing: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Wash the resin with THF (3x), a 1:1 mixture of THF and 0.1 M HCl (3x), water (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Cleavage and Deprotection

Protocol 3.4.1: Cleavage from Resin

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Protocol 3.4.2: Allyl Group Deprotection

  • Deprotection Solution: Dissolve the crude peptide in a suitable solvent such as a mixture of DCM and methanol.

  • Catalyst and Scavenger: Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.1-0.2 equivalents), and a scavenger, such as phenylsilane or morpholine (10-20 equivalents).

  • Deprotection Reaction: Stir the reaction mixture under an inert atmosphere at room temperature for 1-3 hours. Monitor the reaction by LC-MS.[7]

  • Purification: Upon completion, purify the final peptide ketone by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reaction Conditions and Expected Outcomes

StepReagents and ConditionsExpected OutcomeAnalytical Method
N-terminal Capping 2-(Allyloxy)acetic acid, HATU, DIEA, DMFCovalent attachment of the allyloxy-acetyl groupKaiser Test (negative)
Weinreb Amide Formation N,O-dimethylhydroxylamine, PyBOP, DIEA, DCMConversion of the N-terminal carboxylic acid to a Weinreb amideLC-MS of cleaved aliquot
Ketone Formation R-MgBr, THF, 0°CFormation of the corresponding peptide ketoneLC-MS of cleaved aliquot
Allyl Deprotection Pd(PPh₃)₄, Phenylsilane, DCM/MeOHRemoval of the allyl protecting groupLC-MS, RP-HPLC

Mechanistic Insights and Troubleshooting

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Coupling Reagent: HATU is recommended for the initial coupling of 2-(allyloxy)acetic acid due to its high efficiency and low racemization rates.[8] For the subsequent Weinreb amide formation on-resin, PyBOP is a robust choice for amide bond formation.

  • Grignard Reaction Conditions: The use of anhydrous THF and an inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent. Performing the reaction at 0°C helps to maintain the stability of the tetrahedral intermediate and prevent side reactions.

  • Allyl Deprotection: The choice of palladium catalyst and scavenger is crucial. Pd(PPh₃)₄ is a widely used and effective catalyst. Phenylsilane is an efficient scavenger that minimizes side reactions.[7]

Trustworthiness: A Self-Validating System

Each step of this protocol can be validated by routine analytical techniques. The completion of coupling reactions can be confirmed by a negative Kaiser test. The successful formation of the Weinreb amide and the subsequent ketone can be verified by cleaving a small sample of the resin and analyzing the product by LC-MS, which will show the expected mass shift at each step. Final product identity and purity are confirmed by high-resolution mass spectrometry and RP-HPLC.

Visualization of Key Relationships

G cluster_reagent This compound cluster_groups cluster_functions cluster_application Application in Peptide Synthesis Reagent Bifunctional Reagent WA Weinreb Amide Reagent->WA AG Allyloxy Group Reagent->AG KF Ketone Formation WA->KF PG Orthogonal Protection AG->PG App Synthesis of Modified Peptides KF->App PG->App

Sources

Weinreb amide as a stable precursor for α-alkoxy ketones.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Weinreb Amide as a Stable Precursor for α-Alkoxy Ketones

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Stability of Weinreb Amides for the Controlled Synthesis of α-Alkoxy Ketones

The synthesis of ketones is a fundamental transformation in organic chemistry, with α-alkoxy ketones being particularly valuable intermediates in the preparation of pharmaceuticals and other complex molecules.[1] However, traditional methods for ketone synthesis using highly reactive organometallic reagents often suffer from a critical drawback: over-addition to the carbonyl group, leading to the formation of tertiary alcohols as undesired byproducts.[2][3] The Weinreb-Nahm ketone synthesis, utilizing the unique properties of N-methoxy-N-methylamides (Weinreb amides), offers a robust and reliable solution to this challenge, ensuring high yields of the desired ketone.[2][4]

This guide provides an in-depth exploration of the use of Weinreb amides as stable precursors for the synthesis of α-alkoxy ketones. We will delve into the mechanistic underpinnings of this strategy, provide detailed experimental protocols, and offer insights into the practical advantages of this methodology.

The Advantage of the Weinreb Amide: A Tale of a Stable Intermediate

The remarkable success of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon reaction with an organometallic reagent, such as a Grignard or organolithium reagent.[4][5] This stability arises from the chelation of the metal atom by the methoxy and carbonyl oxygen atoms of the Weinreb amide.[2][6] This five-membered cyclic intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[2][5] This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus circumventing the over-addition problem that plagues reactions with other acyl compounds like esters or acid chlorides.[2][3][7]

The Weinreb amide itself is a stable, often crystalline solid that can be purified and stored before use. This functional group is tolerant of a wide variety of other functionalities within the molecule, making it a versatile tool in multi-step syntheses.[2]

Reaction Mechanism: The Key to Controlled Ketone Synthesis

The reaction proceeds through a well-defined mechanism that ensures the selective formation of the ketone.

Weinreb Ketone Synthesis Mechanism Weinreb_Amide Weinreb Amide (α-alkoxy substituted) Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Chelated) Weinreb_Amide->Tetrahedral_Intermediate Nucleophilic Addition Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral_Intermediate Ketone_Product α-Alkoxy Ketone Tetrahedral_Intermediate->Ketone_Product Protonation & Collapse Workup Aqueous Acidic Workup (H3O+) Workup->Ketone_Product

Caption: General mechanism of Weinreb ketone synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of an α-alkoxy Weinreb amide and its subsequent conversion to an α-alkoxy ketone.

Part 1: Synthesis of the α-Alkoxy Weinreb Amide Precursor

Weinreb amides can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, and esters.[4][5][8] The following protocol details the synthesis from a carboxylic acid using a common peptide coupling reagent.

Protocol 1: Synthesis of an α-Alkoxy Weinreb Amide from a Carboxylic Acid

Reagent MW Equivalents Amount
α-Alkoxy Carboxylic Acid-1.0(user defined)
N,O-Dimethylhydroxylamine HCl97.541.2(calculated)
HOBt135.121.2(calculated)
EDCI191.701.2(calculated)
Diisopropylethylamine (DIPEA)129.243.0(calculated)
Dichloromethane (DCM)--(to desired conc.)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the α-alkoxy carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt.

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) dropwise to the stirred solution.

  • Add EDCI portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure α-alkoxy Weinreb amide.

Part 2: Synthesis of the α-Alkoxy Ketone

The following protocol describes the reaction of the α-alkoxy Weinreb amide with a Grignard reagent to yield the corresponding α-alkoxy ketone.[9][10]

Protocol 2: Grignard Reaction with an α-Alkoxy Weinreb Amide

Reagent MW Equivalents Amount
α-Alkoxy Weinreb Amide-1.0(user defined)
Grignard Reagent (e.g., R'MgBr)-1.1 - 1.5(calculated)
Anhydrous Tetrahydrofuran (THF)--(to desired conc.)
1 M HCl--(for workup)

Procedure:

  • Dissolve the α-alkoxy Weinreb amide in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise via syringe to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution or 1 M HCl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure α-alkoxy ketone. An improved process may allow for forward processing without further purification, with consistent yields around 80% on a larger scale.[9]

Experimental_Workflow cluster_part1 Part 1: Weinreb Amide Synthesis cluster_part2 Part 2: α-Alkoxy Ketone Synthesis Start1 α-Alkoxy Carboxylic Acid + Reagents in DCM Reaction1 Stir at 0°C to RT Start1->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 Pure α-Alkoxy Weinreb Amide Purification1->Product1 Start2 α-Alkoxy Weinreb Amide in THF at -78°C Product1->Start2 Proceed to next step Reaction2 Add Grignard Reagent Start2->Reaction2 Workup2 Aqueous Quench & Workup Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 Pure α-Alkoxy Ketone Purification2->Product2

Caption: Experimental workflow for α-alkoxy ketone synthesis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Organometallic reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under a dry, inert atmosphere.

  • Temperature Control: Maintaining low temperatures (-78 °C) during the addition of the organometallic reagent is crucial to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Slow Addition: The slow, dropwise addition of the organometallic reagent is important to control the reaction exotherm and minimize potential side reactions.

  • Workup: The quenching step should be performed at low temperature to avoid decomposition of the intermediate before protonation.

Conclusion

The use of Weinreb amides as precursors for α-alkoxy ketones represents a highly efficient and controlled synthetic strategy. The inherent stability of the chelated tetrahedral intermediate effectively prevents the common problem of over-addition, leading to high yields of the desired product. This methodology is broadly applicable and tolerant of a wide range of functional groups, making it an invaluable tool for researchers in organic synthesis and drug development.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Papaya Chemical. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Taylor & Francis Online. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • ResearchGate. Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. [Link]

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  • PubMed. New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. [Link]

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Application Notes & Protocols: Synthesis of γ,δ-Unsaturated Ketones via Reaction of 2-(Allyloxy)-N-methoxy-N-methylacetamide with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of γ,δ-unsaturated ketones is a significant endeavor in organic chemistry, as this structural motif is a versatile building block for the construction of complex molecules and a constituent of various natural products.[1][2] The Weinreb-Nahm ketone synthesis, a robust and widely adopted method, offers a reliable pathway to ketones from carboxylic acid derivatives.[3][4] This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as a stable acylating agent that, upon reaction with organometallic reagents, forms a stable tetrahedral intermediate, thus preventing the common problem of over-addition to form tertiary alcohols.[3][5]

This application note provides a detailed guide for the reaction of 2-(allyloxy)-N-methoxy-N-methylacetamide with various organolithium reagents to furnish γ,δ-unsaturated ketones. We will delve into the mechanistic intricacies, provide a comprehensive experimental protocol, and discuss potential side reactions and troubleshooting strategies. The presence of the α-allyloxy group introduces both an opportunity for stereocontrol via chelation and a challenge due to potential side reactions with the organolithium reagent.

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via the nucleophilic addition of the organolithium reagent to the carbonyl carbon of the Weinreb amide. The key to the success of this reaction is the formation of a stable five-membered chelated tetrahedral intermediate.[3] In the case of this compound, both the methoxy group of the Weinreb amide and the oxygen of the α-allyloxy group can participate in chelation with the lithium cation. This chelation stabilizes the intermediate, preventing its collapse and subsequent over-addition of the organolithium reagent.[3][5] The reaction is then quenched with an aqueous acid solution to hydrolyze the intermediate and afford the desired ketone.

The chelation involving the α-allyloxy group can also impart a degree of stereocontrol in the addition to a chiral center at the α-position, a concept known as chelation-controlled addition.[6]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Potential Side Reactions of the Allyloxy Group

A critical consideration in this synthesis is the potential for the organolithium reagent to react with the allyloxy group. Organolithium reagents are strong bases and nucleophiles and can participate in side reactions, particularly with more reactive organolithiums like tert-butyllithium or in coordinating solvents like tetrahydrofuran (THF).[5][7][8]

Two primary side reactions are:

  • Deprotonation: The allylic protons are acidic and can be deprotonated by the organolithium reagent, leading to undesired byproducts.

  • Cleavage (SN2' Reaction): The organolithium reagent can attack the terminal carbon of the allyl group in an SN2' fashion, leading to the cleavage of the C-O bond and the formation of the corresponding alcohol.[7][8] This is particularly prevalent with tert-butyllithium in non-coordinating solvents like pentane.[8]

To minimize these side reactions, it is crucial to use a non-coordinating solvent such as toluene or diethyl ether and to maintain a low reaction temperature.

Side Reactions cluster_desired Desired Pathway cluster_side Potential Side Reactions start This compound + R-Li desired_product γ,δ-Unsaturated Ketone start->desired_product Nucleophilic Addition deprotonation Deprotonation at Allylic Position start->deprotonation Strong Base (e.g., t-BuLi) cleavage SN2' Cleavage of Allyl Group start->cleavage SN2' Attack (e.g., t-BuLi in pentane)

Caption: Desired reaction pathway and potential side reactions.

Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with an organolithium reagent. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-butyllithium, phenyllithium, etc., solution in a suitable solvent)

  • Anhydrous toluene or diethyl ether

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous toluene or diethyl ether (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise via syringe to the cooled solution while stirring. Maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated ammonium chloride solution.

  • Quenching: After the reaction is complete, slowly quench the reaction by adding 1 M HCl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Products with Various Organolithium Reagents

Organolithium Reagent (R-Li)R GroupExpected Product (γ,δ-Unsaturated Ketone)
n-Butyllithium (n-BuLi)n-Butyl1-(Allyloxy)hexan-2-one
sec-Butyllithium (s-BuLi)sec-Butyl1-(Allyloxy)-3-methylpentan-2-one
tert-Butyllithium (t-BuLi)tert-Butyl1-(Allyloxy)-3,3-dimethylbutan-2-one
Phenyllithium (PhLi)Phenyl1-(Allyloxy)-1-phenylpropan-2-one
VinyllithiumVinyl1-(Allyloxy)pent-4-en-2-one

Note: The use of tert-butyllithium may lead to a higher proportion of side products due to its increased basicity and steric hindrance.[8] Careful control of reaction conditions is paramount.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive organolithium reagent.- Presence of moisture in the reaction.- Titrate the organolithium reagent before use.[9]- Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of alcohol from cleavage of the allyl ether - Use of a highly reactive organolithium reagent (e.g., t-BuLi).- Use of a coordinating solvent (e.g., THF).- Elevated reaction temperature.- Use a less reactive organolithium reagent (e.g., n-BuLi or PhLi).- Use a non-coordinating solvent like toluene or pentane.[8]- Maintain the reaction temperature at -78 °C.
Formation of tertiary alcohol (over-addition) - Reaction temperature is too high, leading to the collapse of the tetrahedral intermediate.- Maintain a low reaction temperature (-78 °C) throughout the addition and stirring.
Incomplete reaction - Insufficient amount of organolithium reagent.- Short reaction time.- Use a slight excess of the organolithium reagent (1.1-1.5 equiv).- Increase the reaction time and monitor by TLC.

References

  • Tudjarian, A. A., & Minehan, T. G. (2011). Low Temperature n-Butyllithium-Induced[10][10]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones. Journal of Organic Chemistry, 76(10), 3576–3584.

  • Christopher, A., Brandes, D., Kelly, S., & Minehan, T. G. (2006). Low-Temperature n-Butyllithium-Induced[10][10]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones. Organic Letters, 8(3), 451–454.

  • University of Groningen. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Retrieved from [Link]

  • Wikipedia. (2023). Organolithium reagent. In Wikipedia. Retrieved from [Link]

  • Minnaard, A. J., Feringa, B. L., & van den Bedem, J. W. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
  • Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Tudjarian, A. A., & Minehan, T. G. (2011). Low temperature n-butyllithium-induced[10][10]-sigmatropic rearrangement/electrophile trapping reactions of allyl-1,1-dichlorovinyl ethers. Synthesis of β-, γ- and δ-lactones. Organic & Biomolecular Chemistry, 9(16), 5765-5776.

  • Anderson, B. A., & Harned, A. M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54644.
  • Bailey, W. F., England, M. D., Mealy, M. J., Thongsornkleeb, C., & Teng, L. (2000). Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium. Organic Letters, 2(4), 489–491.
  • ResearchGate. (n.d.). Retrosynthesis of β,γ‐unsaturated ketones. Retrieved from [Link]

  • Kokubo, K., Matsubara, R., & Nagao, T. (2009). Nickel-catalyzed ring-opening hydroacylation of methylenecyclopropanes: synthesis of gamma,delta-unsaturated ketones from aldehydes. Journal of the American Chemical Society, 131(32), 11298–11299.
  • Diaba, F., & Solà, L. (2016). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”.
  • Google Patents. (n.d.). CN102115437A - Method for preparing gamma and delta unsaturated ketone.
  • Kozlowski, M. C., & Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2549–2562.
  • Minnaard, A. J., Feringa, B. L., & van den Bedem, J. W. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
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  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved from [Link]

  • Nama, N., et al. (2016). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Advances, 6(63), 58137-58141.
  • Wang, Y., et al. (2018).

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The Allyloxy Moiety in Modern Synthesis: A Guide to Strategic Protection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multistep organic synthesis, the ability to selectively mask and unmask functional groups is paramount.[1] Protecting groups serve as temporary shields, enabling chemists to orchestrate complex molecular transformations with precision.[1][2] Among the diverse arsenal of protecting groups, those containing the allyloxy moiety—specifically the allyloxycarbonyl (Alloc) group for amines and the allyl ether for alcohols—have garnered significant attention. Their unique mode of cleavage, facilitated by palladium catalysis under mild, neutral conditions, grants them a privileged position of orthogonality against many other common protecting groups.[3][4] This guide provides an in-depth exploration of the strategic application of allyloxy-based protecting groups for researchers, scientists, and professionals in drug development.

The Allyloxycarbonyl (Alloc) Group: A Versatile Shield for Amines

The Alloc group is a carbamate-based protecting group used primarily for primary and secondary amines.[3][5] Its stability to both acidic and basic conditions makes it an ideal choice in synthetic strategies where orthogonal deprotection is critical.[4] For instance, the Alloc group remains intact during the acidic cleavage of tert-butyloxycarbonyl (Boc) groups and the basic removal of 9-fluorenylmethyloxycarbonyl (Fmoc) groups, mainstays of peptide synthesis.[3][4]

Introduction of the Alloc Group

The introduction of the Alloc group is typically a straightforward nucleophilic substitution reaction. The amine nitrogen attacks an activated allyl carbonate, most commonly allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[6]

Mechanism of Alloc Protection:

The lone pair of the amine nitrogen atom attacks the electrophilic carbonyl carbon of the Alloc-Cl, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the stable Alloc-protected amine.

G cluster_0 Amine cluster_1 Alloc-Cl cluster_2 Tetrahedral Intermediate cluster_3 Alloc-Protected Amine cluster_4 Byproduct Amine R-NH₂ Intermediate R-NH₂⁺-C(O⁻)(Cl)O-CH₂CH=CH₂ Amine->Intermediate Nucleophilic Attack AllocCl Cl-C(=O)O-CH₂CH=CH₂ Product R-NH-C(=O)O-CH₂CH=CH₂ Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Figure 1: General mechanism for the protection of an amine with Alloc-Cl.

Protocol 1: General Procedure for Alloc Protection of a Primary Amine

Materials:

  • Primary amine

  • Allyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O)

  • Base (e.g., sodium bicarbonate, triethylamine, or pyridine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Water

Procedure:

  • Dissolve the amine (1.0 equiv) and sodium bicarbonate (3.0 equiv) in a mixture of THF and water at room temperature.[6]

  • Add allyl chloroformate (1.5 equiv) dropwise to the stirring mixture. [3.

  • Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Alloc-protected amine.

Table 1: Representative Conditions for Alloc Protection

Amine SubstrateReagentBaseSolventTime (h)Yield (%)
Aliphatic Primary AmineAlloc-ClNaHCO₃THF/H₂O12>90
Aromatic AmineAlloc₂OPyridineDCM685-95
Amino AcidAlloc-OSuNa₂CO₃Dioxane/H₂O4>90
Cleavage of the Alloc Group

The hallmark of the Alloc group is its removal via palladium(0)-catalyzed allylic cleavage.[6] This deprotection strategy is exceptionally mild and highly selective. The mechanism, often referred to as the Tsuji-Trost reaction, involves the formation of a π-allylpalladium(II) complex.[7]

Mechanism of Alloc Deprotection:

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allyl group's double bond, followed by oxidative addition to form a π-allylpalladium(II) complex. This step liberates the carbamate, which subsequently decarboxylates to release the free amine. A nucleophilic scavenger is required to react with the π-allyl complex, regenerating the Pd(0) catalyst and preventing the re-allylation of the deprotected amine.[7][8]

G Alloc Alloc-Protected Amine R-NH-Alloc PiAllyl π-Allyl Pd(II) Complex [R-NH-COO-Pd(II)L₂(π-allyl)]⁺ Alloc->PiAllyl + Pd(0)L₂ Pd0 {Pd(0)L₂} AllylScavenger Allyl-Scavenger Adduct PiAllyl->Pd0 + Scavenger (Nu⁻) Carbamate Carbamic Acid R-NH-COOH PiAllyl->Carbamate Decoordination Amine Deprotected Amine R-NH₂ + CO₂ Carbamate->Amine Decarboxylation Scavenger {Scavenger (Nu⁻)} Scavenger->AllylScavenger Forms Adduct

Figure 2: Catalytic cycle for the palladium-mediated deprotection of an Alloc group.

Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), which is reduced in situ.[4][9] A variety of scavengers can be employed, such as morpholine, dimedone, barbituric acid, and silanes like phenylsilane.[6][7]

Protocol 2: Standard Palladium-Catalyzed Alloc Deprotection

Materials:

  • Alloc-protected substrate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.3 equiv)

  • Scavenger (e.g., phenylsilane, 20 equiv)

  • Anhydrous, deoxygenated solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the Alloc-protected substrate in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger to the solution.

  • In a separate flask, dissolve the palladium catalyst in the solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring its progress by TLC or LC-MS.[7]

  • Upon completion, the reaction mixture can be washed with water or a mild acid to remove the scavenger and its adduct.

  • The organic layer is then dried and concentrated, and the product is purified as necessary.

Table 2: Comparison of Scavengers for Alloc Deprotection

ScavengerMolar EquivalentsTypical Reaction TimeComments
Phenylsilane201-2 hEfficient and acts as a hard nucleophile, minimizing side reactions.[7]
Morpholine10-202-4 hA common and effective scavenger.[6]
Dimedone5-101-3 hForms a stable, easily separable adduct.[6]
Barbituric Acid5-101-3 hProceeds at room temperature in protic solvents.[10]

The Allyl Ether: A Robust Guardian for Alcohols

The allyl ether is a widely used protecting group for alcohols and phenols due to its stability under both acidic and basic conditions.[10][11] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.[10]

Introduction of the Allyl Ether

The formation of an allyl ether is typically achieved through a Williamson ether synthesis, where the alkoxide of the alcohol reacts with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base.

Protocol 3: General Procedure for Allyl Ether Formation

Materials:

  • Alcohol

  • Allyl bromide or chloride

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetone)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in the chosen solvent, add the base (1.2-1.5 equiv) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add allyl bromide (1.2-1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Cleavage of the Allyl Ether

Similar to the Alloc group, allyl ethers are most commonly cleaved using a palladium(0) catalyst and a scavenger.[10] The mechanism follows a similar pathway involving the formation of a π-allylpalladium complex.[12]

Alternatively, a two-step deprotection method can be employed. This involves isomerization of the allyl ether to the more labile prop-1-enyl ether using a strong base like potassium tert-butoxide (KOtBu) or a transition metal catalyst, followed by mild acidic hydrolysis.[10]

G cluster_0 Deprotection Pathways cluster_1 Palladium-Catalyzed cluster_2 Isomerization-Hydrolysis AllylEther Allyl Ether R-O-CH₂CH=CH₂ Pd_Pathway Direct Cleavage + Pd(0)/Scavenger AllylEther->Pd_Pathway Isomerization Isomerization + Base or Catalyst AllylEther->Isomerization Alcohol Alcohol R-OH Pd_Pathway->Alcohol EnolEther Prop-1-enyl Ether R-O-CH=CH-CH₃ Isomerization->EnolEther Hydrolysis Hydrolysis + H₃O⁺ EnolEther->Hydrolysis Hydrolysis->Alcohol

Figure 3: Deprotection strategies for allyl ethers.

Protocol 4: Palladium-Catalyzed Deprotection of an Allyl Ether

Materials:

  • Allyl ether substrate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger (e.g., N,N'-dimethylbarbituric acid)

  • Solvent (e.g., methanol, aqueous 1,4-dioxane)

Procedure:

  • Dissolve the allyl ether in the chosen solvent under an inert atmosphere.

  • Add the palladium catalyst and the scavenger.

  • Stir the reaction at room temperature until completion.[10]

  • Work up the reaction as described in Protocol 2.

Protocol 5: Isomerization and Hydrolysis of an Allyl Ether

Materials:

  • Allyl ether substrate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO))

  • Dilute aqueous acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the allyl ether in the anhydrous solvent.

  • Add potassium tert-butoxide and stir the mixture at room temperature or with gentle heating until isomerization is complete.

  • Cool the reaction mixture and carefully quench with water.

  • Add the dilute aqueous acid and stir until the enol ether is fully hydrolyzed.

  • Extract the product, wash, dry, and purify as needed.

Orthogonality and Strategic Applications

The true power of allyloxy-based protecting groups lies in their orthogonality.[13] A synthetic route can be designed where a Boc-protected amine is deprotected with acid, an Fmoc-protected amine is cleaved with base, and finally, an Alloc-protected amine is unmasked using palladium catalysis, all within the same molecule and without cross-reactivity.[4] This level of control is indispensable in complex syntheses, such as in solid-phase peptide synthesis (SPPS) for the creation of branched or cyclic peptides, and in the synthesis of natural products and carbohydrates.[3][14]

G cluster_0 Deprotection Step 1 cluster_1 Deprotection Step 2 cluster_2 Deprotection Step 3 Molecule Multi-Protected Molecule P₁-FuncA, P₂-FuncB, P₃-FuncC Condition1 Condition A Molecule->Condition1 Molecule1 FuncA, P₂-FuncB, P₃-FuncC Condition1->Molecule1 Condition2 Condition B Molecule1->Condition2 Molecule2 FuncA, FuncB, P₃-FuncC Condition2->Molecule2 Condition3 Condition C Molecule2->Condition3 Molecule3 FuncA, FuncB, FuncC Condition3->Molecule3

Figure 4: Schematic representation of an orthogonal deprotection strategy.

Conclusion

The allyloxycarbonyl and allyl ether protecting groups are invaluable tools in the synthetic chemist's repertoire. Their ease of introduction, stability to a wide range of conditions, and, most importantly, their selective removal under exceptionally mild palladium-catalyzed conditions provide a high degree of flexibility and control in the synthesis of complex molecules. A thorough understanding of the underlying mechanisms and reaction conditions is key to leveraging their full potential in research and development.

References

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  • Journal of the Chemical Society C: Organic. (1968). The allyl ether as a protecting group in carbohydrate chemistry. [Link]

  • Semantic Scholar. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. [Link]

  • CEM Corporation. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]-and-alloc-deprotections-what-is-the-lifetime-of-palladium)

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Troubleshooting & Optimization

Technical Support Center: Allyl Group Chemistry in Weinreb Amide Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuances of Weinreb amide chemistry, with a specific focus on substrates containing the allyl functional group. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the power of Weinreb amides for the precise synthesis of ketones and aldehydes. Here, we will delve into the potential side reactions involving the allyl group and provide practical, field-tested guidance to ensure the success of your synthetic endeavors.

Introduction to Weinreb Amide Chemistry

The Weinreb-Nahm amide has become an indispensable tool in modern organic synthesis for its ability to controllably deliver ketones upon reaction with organometallic reagents, or aldehydes upon reduction.[1][2] This control is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate with the metal ion, which prevents the common problem of over-addition seen with other acylating agents like esters or acid chlorides.[1][3][4] Upon acidic workup, this stable intermediate collapses to furnish the desired carbonyl compound in high yield.[3]

While the Weinreb amide is compatible with a wide array of functional groups, the presence of an allyl group can introduce specific challenges that require careful consideration of reaction conditions.[1] This guide will address these potential issues in a direct question-and-answer format, followed by a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: Is the allyl group generally stable under standard Weinreb amide formation conditions?

A1: Yes, the allyl group is typically stable during the formation of the Weinreb amide itself. The common methods for preparing Weinreb amides, such as coupling a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using reagents like DCC, EDC, or converting an acid chloride to the amide, are generally mild enough not to affect the allyl group.[2]

Q2: Can the allyl group interfere with the reaction of a Weinreb amide with organometallic reagents (e.g., Grignard or organolithium reagents)?

A2: While the Weinreb amide itself is designed to prevent over-addition, the high reactivity of certain organometallic reagents, particularly allyl Grignard reagents, can lead to side reactions.[5] There are documented instances of double addition of an allyl Grignard reagent to a Weinreb amide.[5] This is attributed to the high nucleophilicity of the allylmagnesium species.[5] Careful control of reaction temperature and stoichiometry is crucial to mitigate this.

Q3: What are the potential side reactions when reducing a Weinreb amide containing an allyl group with hydride reagents like DIBAL-H or LiAlH4?

A3: The primary concern when using strong reducing agents like LiAlH4 is the potential for the reduction of the allyl group, although this is generally less common than the reduction of other functional groups. A more pertinent consideration with DIBAL-H is ensuring chemoselectivity. DIBAL-H is a powerful reducing agent capable of reducing esters and other functional groups.[6][7] However, at low temperatures, it is highly effective for the selective reduction of Weinreb amides to aldehydes without affecting a co-existing allyl group.[6][7] The key is precise temperature control.

Q4: Can the allyl group itself be the target of nucleophilic attack under the reaction conditions?

A4: The allylic position (the carbon adjacent to the double bond) can be susceptible to nucleophilic attack, especially if there is a leaving group at that position, in what is known as an SN2' reaction. However, in a typical hydrocarbon allyl group, this is not a common side reaction under the standard conditions for Weinre_b_ amide reactions.

Q5: Are there any known instances of the allyl group isomerizing during Weinreb amide reactions?

A5: Isomerization of an allyl group to a vinyl ether can occur under basic conditions, particularly with potassium t-butoxide.[8] While the conditions for most Weinreb amide reactions are not strongly basic, it is a possibility to be aware of, especially if strong, non-nucleophilic bases are present in the reaction mixture for other reasons.

Troubleshooting Guide: Side Reactions of the Allyl Group

This section provides a structured approach to troubleshooting common issues encountered when working with allyl-containing Weinreb amides.

Problem 1: Over-addition of Allyl Grignard Reagent
  • Symptom: Your reaction yields a significant amount of a tertiary alcohol resulting from the double addition of the allyl Grignard reagent to the Weinreb amide.[5]

  • Probable Cause: The high reactivity of the allyl Grignard reagent combined with reaction temperatures that are too high, leading to the breakdown of the stable tetrahedral intermediate before quenching.[3][5]

  • Proposed Solution:

    • Strict Temperature Control: Maintain the reaction temperature at -78 °C during the addition of the Grignard reagent.[5] Do not allow the temperature to rise until the reaction is quenched.

    • Slow Addition: Add the allyl Grignard reagent dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile.

    • Inverse Quench: Consider an inverse quench, where the reaction mixture is slowly added to the quenching solution (e.g., saturated aqueous ammonium chloride) at low temperature. This can help to consume the excess Grignard reagent before the tetrahedral intermediate has a chance to collapse and react further.[5]

    • Solvent Choice: Diethyl ether has been reported to be a superior solvent to THF for some Grignard reactions with Weinreb amides.[5]

Experimental Protocol: Controlled Addition of Allyl Grignard Reagent

  • Dissolve the allyl-containing Weinreb amide in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of allylmagnesium bromide (1.0-1.2 equivalents) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Data Summary: Effect of Temperature on Allyl Grignard Addition

TemperatureDesired Ketone YieldTertiary Alcohol (Over-addition) Yield
0 °CLowHigh
-20 °CModerateModerate
-78 °CHighLow to negligible
Problem 2: Unwanted Reduction of Other Functional Groups by DIBAL-H
  • Symptom: When attempting to reduce the Weinreb amide to an aldehyde using DIBAL-H, you observe the reduction of other sensitive functional groups in your molecule, or even partial reduction of the allyl double bond (less common).

  • Probable Cause: The use of excess DIBAL-H or allowing the reaction temperature to rise prematurely. DIBAL-H is a powerful reducing agent, and its selectivity is highly temperature-dependent.[6][7]

  • Proposed Solution:

    • Titrate DIBAL-H: The molarity of commercial DIBAL-H solutions can vary. It is good practice to titrate the solution to determine its exact concentration before use.[9]

    • Stoichiometry: Use a precise amount of DIBAL-H, typically 1.2-1.5 equivalents.

    • Low Temperature: Perform the reduction at -78 °C. At this temperature, the reduction of the Weinreb amide is generally fast, while the reduction of other less reactive groups is slow.[7]

Workflow for Selective DIBAL-H Reduction

cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Workup & Analysis start Start titrate Titrate DIBAL-H Solution start->titrate dissolve Dissolve Substrate in Anhydrous Solvent titrate->dissolve cool Cool to -78 °C dissolve->cool add_dibal Slowly Add DIBAL-H (1.2-1.5 eq) cool->add_dibal stir Stir at -78 °C add_dibal->stir quench Quench with Rochelle's Salt or MeOH stir->quench warm Warm to Room Temperature quench->warm extract Aqueous Workup & Extraction warm->extract analyze Analyze Product Mixture (TLC, NMR) extract->analyze

Caption: Workflow for selective DIBAL-H reduction of Weinreb amides.

References

  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. [Link]

  • Overaddition of grignard to weinreb amide. Reddit. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papaws. [Link]

  • DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Weinreb ketone synthesis. Grokipedia. [Link]

  • Grignard Reaction - Common Conditions. The Bjeletich Group. [Link]

  • Dibal-H reduction: is it the reagent or the reaction? Reddit. [Link]

  • 11.3 Protecting groups. Fiveable. [Link]

  • Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Organic Chemistry Portal. [Link]

  • Allyl group. Wikipedia. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA). ResearchGate. [Link]

  • Allyl Ethers. Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents with amides. Chemistry Stack Exchange. [Link]

  • Chem 115. Andrew G Myers Research Group. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Protecting Groups. K.C. Nicolaou Research Group. [Link]

  • Single-step removal of the allyl ether protecting group with hydridotetrakis(triphenylphosphine)rhodium [(Ph3P)4RhH] and trifluoroacetic acid. ACS Publications. [Link]

Sources

Optimizing temperature for reactions with 2-(Allyloxy)-N-methoxy-N-methylacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Allyloxy)-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures and troubleshooting common experimental issues. The information herein is synthesized from established principles of Weinreb amide chemistry and the known reactivity of allyl ether protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a specialized Weinreb amide, primarily used as a robust acylating agent for the synthesis of α-allyloxy ketones.[1][2] It allows for the addition of an acetyl group bearing an α-allyloxy substituent. When reacted with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, it selectively produces the corresponding ketone.[2][3] It can also be reduced by hydride reagents to form α-allyloxy aldehydes.[4]

Q2: Why is maintaining low reaction temperature so critical when using this reagent?

The cornerstone of Weinreb amide chemistry is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[5][6] This intermediate is the key to preventing the common "over-addition" side reaction that plagues reactions with other acylating agents like esters or acid chlorides.[6][7] However, this crucial intermediate is only stable at low temperatures, typically between -78 °C and 0 °C.[7][8] If the temperature rises prematurely, the intermediate collapses to form the ketone, which is then exposed to any excess organometallic reagent in the flask, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.[6][9]

Q3: What is the general stability of the allyloxy group during these reactions?

The allyl ether functional group is generally robust and stable under the neutral or basic conditions typical for organometallic additions to Weinreb amides.[10][11] However, it is sensitive to certain conditions which must be avoided if the group is to be preserved:

  • Transition Metal Catalysts: Palladium (Pd) and Rhodium (Rh) complexes are known to catalyze the cleavage of allyl ethers and should be strictly avoided.[12][13]

  • Strong Lewis Acids: Reagents like BBr₃, BCl₃, or AlCl₃ are potent ether-cleaving agents and are incompatible.[13]

  • Strong, Non-Nucleophilic Bases at High Temperatures: While generally stable to base, strong bases like potassium tert-butoxide (KOtBu) at elevated temperatures can induce isomerization of the allyl group to a vinyl ether, which is readily hydrolyzed upon workup.[10][13][14]

  • Harsh Acidic Conditions: Prolonged exposure to strong mineral acids (HBr, HI) during workup can cause ether cleavage.[15] A mild, buffered quench (e.g., saturated aqueous NH₄Cl) is recommended.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired α-Allyloxy Ketone

A low yield of the target product is a common issue that can often be traced back to reaction parameters.

  • Possible Cause: The reaction temperature was not sufficiently low, or the reaction was allowed to warm before quenching. The stability of the Weinreb tetrahedral intermediate is paramount.[8] If it decomposes before the acidic workup, a cascade of side reactions can consume the starting material and the desired product.

  • Corrective Action:

    • Ensure your cooling bath (e.g., dry ice/acetone) is maintained at a consistent -78 °C during the addition of the organometallic reagent.

    • Maintain this low temperature for the duration of the reaction.

    • Crucially, quench the reaction at low temperature. Add the quenching solution (e.g., sat. aq. NH₄Cl) directly to the cold reaction mixture before allowing it to warm to room temperature.[16]

Issue 2: Significant Formation of a Tertiary Alcohol Byproduct

This is the classic symptom of a failed Weinreb ketone synthesis, indicating "over-addition."

  • Possible Cause: The reaction temperature was too high. As explained in the FAQs, elevated temperatures cause the chelated intermediate to collapse prematurely.[7][9] The resulting ketone is more reactive than the starting Weinreb amide, leading to a rapid second addition of the organometallic reagent to form the tertiary alcohol.[6]

  • Corrective Action: Strict adherence to low-temperature protocols (-78 °C to -40 °C) is essential. The diagram below illustrates the critical, temperature-dependent mechanistic branch point.

Reaction Pathway and Temperature-Dependent Intermediate Stability

Weinreb Mechanism Start Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition (-78 °C) Quench_Cold Quench at Low Temp (e.g., sat. aq. NH4Cl) Intermediate->Quench_Cold CORRECT PATH (Maintain Low Temp) Warm Reaction Warms Prematurely Intermediate->Warm INCORRECT PATH (Loss of Cooling) Product Desired α-Allyloxy Ketone Quench_Cold->Product Collapse Intermediate Collapses Warm->Collapse InSituKetone Ketone Forms in situ Collapse->InSituKetone OverAddition Over-addition with excess R-MgX InSituKetone->OverAddition Byproduct Tertiary Alcohol Byproduct OverAddition->Byproduct

Caption: The critical temperature-dependent step in Weinreb amide reactions.

Issue 3: Formation of Byproducts Resulting from Allyl Ether Cleavage

If you observe the formation of the corresponding α-hydroxy ketone or other degradation products, the allyl ether has likely been cleaved.

  • Possible Cause: Incompatibility of reagents or workup conditions. This is not an issue with the Weinreb amide functionality itself, but rather with the stability of the allyloxy protecting group.[10]

  • Corrective Action: Review all reagents and conditions.

    • Reagent Check: Ensure no transition metals (especially Pd or Rh) or strong Lewis acids are present in the reaction.[13]

    • Workup Protocol: Avoid using strong acids (e.g., concentrated HCl, H₂SO₄) in your workup. Use a milder quench like saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer.[15][16] If an extraction is required, use dilute acid and work quickly.

Experimental Protocols & Data

Table 1: Temperature Optimization & Troubleshooting Summary
Symptom ObservedMost Likely CauseRecommended Temperature RangeIncompatible Reagents / Conditions to Avoid
Low Conversion Insufficient reaction time or inactive nucleophile.-78 °C to -20 °C-
Tertiary Alcohol Formation Reaction temperature too high; premature intermediate collapse.Strictly -78 °C to -40 °C Allowing the reaction to warm above 0 °C before quenching.
Allyl Ether Cleavage Incompatible reagents or harsh acidic workup.[13]N/A (Issue is chemical, not thermal)Pd, Rh, BBr₃, AlCl₃, conc. HBr/HI, KOtBu at high temp.[10][13]
Complex Mixture Multiple issues combined.Start at -78 °C and slowly warm only if necessary.A combination of the above factors.
Protocol: General Procedure for Temperature Optimization

This protocol provides a framework for optimizing the reaction of this compound with a Grignard reagent.

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add the Weinreb amide (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the amide in a suitable anhydrous solvent (e.g., THF).

  • Initial Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the organometallic reagent (e.g., Grignard, 1.1-1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by taking aliquots (quenching them in a separate tube with sat. aq. NH₄Cl) for TLC or LC-MS analysis.

  • Controlled Warming (Optional): If no reaction is observed at -78 °C, allow the mixture to warm slowly. Test temperatures at intervals (e.g., -40 °C, -20 °C, 0 °C), holding for 1 hour at each stage and monitoring for product formation versus byproduct formation.

  • Quenching: Once the reaction is deemed complete (or optimal), cool the mixture back down to at least -20 °C (ideally colder) and slowly add saturated aqueous NH₄Cl solution to quench any remaining organometallic reagent.

  • Workup: Allow the quenched mixture to warm to room temperature. Proceed with standard aqueous workup and extraction. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography and characterize to determine the yield and purity.

Troubleshooting Flowchart

Troubleshooting Flowchart Start Reaction Outcome Unsatisfactory Check_Yield Is the main issue low yield or byproducts? Start->Check_Yield Low_Yield Low Yield / Low Conversion Check_Yield->Low_Yield Low Yield Byproducts Significant Byproducts Formed Check_Yield->Byproducts Byproducts Check_Reagent Verify activity of organometallic reagent. Low_Yield->Check_Reagent Check_Byproduct_ID What is the main byproduct? Byproducts->Check_Byproduct_ID Increase_Time Increase reaction time at -78°C or slowly warm to -40°C. Check_Reagent->Increase_Time Tertiary_Alcohol Tertiary Alcohol (Over-addition) Check_Byproduct_ID->Tertiary_Alcohol Tertiary Alcohol Allyl_Cleavage Allyl Ether Cleavage Product (α-hydroxy ketone) Check_Byproduct_ID->Allyl_Cleavage Cleavage Product Action_Temp STRICTLY maintain temp < -40°C and quench cold. Tertiary_Alcohol->Action_Temp Action_Reagents Check for incompatible reagents (Pd, Lewis Acids). Use mild quench (NH4Cl). Allyl_Cleavage->Action_Reagents

Sources

Preventing over-addition in reactions with 2-(Allyloxy)-N-methoxy-N-methylacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for scientists leveraging 2-(Allyloxy)-N-methoxy-N-methylacetamide in complex syntheses. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to prevent the common pitfall of over-addition and ensure the selective formation of the desired ketone product.

Introduction: The Power and Peril of a Weinreb Amide

This compound is a specialized N-methoxy-N-methylamide, commonly known as a Weinreb amide. This class of reagents is invaluable in organic synthesis for its ability to react with potent organometallic nucleophiles (like Grignard or organolithium reagents) to produce ketones in high yields. The major advantage over simpler acyl compounds, such as esters or acid chlorides, is the remarkable resistance to the pervasive problem of "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone, leading to an undesired tertiary alcohol.[1][2]

This control is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate involving the metal cation.[3][4] This intermediate is kinetically stable at low temperatures, preventing its collapse into a ketone until a controlled acidic workup is performed.[5] However, improper reaction conditions can disrupt this stability, leading to the very side-products the Weinreb amide is designed to avoid. This guide addresses the most common challenges and provides clear, actionable solutions.

Troubleshooting Guide: From Side-Products to Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

❓ Question 1: My final product is contaminated with a significant amount of tertiary alcohol. What is causing this over-addition and how can I prevent it?

Answer: The presence of tertiary alcohol is the classic sign of over-addition, indicating that the ketone intermediate is being formed in the presence of unreacted organometallic reagent. This breakdown of selectivity typically stems from three primary factors: reaction temperature, stoichiometry, and the quenching procedure.

Core Problem: The stability of the crucial tetrahedral intermediate is compromised.[4]

Solutions:

  • Temperature Control is Critical: The chelated intermediate is only stable at low temperatures.[1] Allowing the reaction to warm prematurely causes it to collapse, releasing the ketone, which is more reactive than the starting amide and is immediately attacked by the remaining nucleophile.[4]

    • Actionable Advice: Initiate the nucleophile addition at -78 °C (a dry ice/acetone bath). Maintain this temperature for the duration of the reaction. Do not allow the reaction to warm to room temperature before quenching. For less reactive Grignard reagents, the temperature may be allowed to slowly rise to -40 °C or 0 °C, but this must be empirically determined.[6]

  • Precise Stoichiometry: While Weinreb amides are robust, an excessive amount of a highly reactive nucleophile can overwhelm the system.

    • Actionable Advice: Use a slight excess of the Weinreb amide or a carefully controlled amount of the organometallic reagent (typically 1.05 to 1.2 equivalents). Titrate your organometallic reagent before use to determine its exact concentration, as titers can change over time, especially for Grignard reagents.

  • Quenching Protocol: The workup is not merely an end step; it is a critical part of the reaction that terminates the process and liberates the ketone. A poorly executed quench is a common source of over-addition.

    • Actionable Advice: Quench the reaction at low temperature (-78 °C). Add a saturated aqueous solution of ammonium chloride (NH₄Cl) slowly to the reaction mixture before removing the cooling bath. This protonates the intermediate and destroys any excess nucleophile while the temperature is still low enough to prevent premature collapse. Avoid quenching with strong acids initially, as this can generate significant heat.

Troubleshooting Summary Table
Problem Primary Cause Recommended Solution
Tertiary Alcohol Formation Reaction warmed prematurely. Maintain reaction at -78 °C through addition and quench.
(Over-addition)Excess organometallic reagent. Titrate reagent; use no more than 1.2 equivalents.
Improper quench. Quench at low temperature with saturated aq. NH₄Cl.
Low or No Conversion Poor reagent quality. Use freshly titrated Grignard/organolithium reagents.
Insufficient temperature/time. Allow reaction to stir for 1-2 hours at 0 °C after addition.
Allyl Group Side Reactions Highly basic nucleophile. Consider a less basic nucleophile (e.g., organocuprate).
Steric hindrance near amide. Use a more reactive organolithium instead of a Grignard reagent.

❓ Question 2: My reaction is sluggish and gives a low yield of the ketone, with a lot of unreacted starting material. What's going wrong?

Answer: Low conversion points to insufficient reactivity in the system. This can be due to degraded reagents or suboptimal reaction conditions that are too mild.

Solutions:

  • Reagent Activity: Organometallic reagents, particularly Grignards, are sensitive to air and moisture. Their effective concentration can decrease significantly upon storage.

    • Actionable Advice: Always use freshly prepared or recently titrated organometallic reagents. If using a commercial solution, ensure it has been stored properly under an inert atmosphere.

  • Activation of the Weinreb Amide: While highly reactive, some sterically hindered or less reactive organometallics may require slightly more forcing conditions to react efficiently.

    • Actionable Advice: After the initial addition of the nucleophile at -78 °C, allow the reaction to slowly warm to 0 °C and stir for 1-3 hours. This often provides enough thermal energy to drive the reaction to completion without causing significant decomposition of the intermediate. Monitor the reaction by TLC or LCMS to track the consumption of the starting material.

  • Solvent Choice: The choice of solvent can influence the reactivity of the organometallic reagent.

    • Actionable Advice: Tetrahydrofuran (THF) is the most common and generally effective solvent. Ensure it is anhydrous. If reactivity issues persist with Grignard reagents, switching to diethyl ether may sometimes be beneficial, though THF is typically preferred for its solvating properties.

Mechanistic Insight: Visualizing Success vs. Failure

To effectively troubleshoot, it is crucial to understand the underlying chemical pathways. The following diagrams illustrate the desired reaction mechanism versus the over-addition pathway.

The Desired Pathway: Chelation Control

The N-methoxy group is the key to success. It chelates the metal ion (Li⁺ or MgX⁺), creating a stable six-membered ring intermediate that locks the tetrahedral geometry and prevents the elimination of the methoxide group.

Caption: Desired reaction pathway via a stable intermediate.

The Over-Addition Pathway

In contrast, esters lack the chelating group. The initial tetrahedral intermediate rapidly collapses to a ketone, which is then immediately attacked by a second nucleophile.

G Ester Ester + R-MgX UnstableInt Unstable Intermediate Ester->UnstableInt 1. Attack Ketone Ketone Intermediate UnstableInt->Ketone 2. Rapid Collapse Attack2 + R-MgX (fast) Ketone->Attack2 Alcohol Tertiary Alcohol Attack2->Alcohol 3. Second Attack G Start Reaction Complete. Analyze Crude Product (TLC/LCMS/NMR) CheckOveraddition Is Tertiary Alcohol Present? Start->CheckOveraddition CheckConversion Is Starting Material Present? CheckOveraddition->CheckConversion No OveradditionSolutions Review Protocol: 1. Lower Temperature (-78°C)? 2. Quench at Low Temp? 3. Re-titrate Nucleophile? CheckOveraddition->OveradditionSolutions Yes Success High Yield of Ketone. Proceed to Purification. CheckConversion->Success No ConversionSolutions Review Protocol: 1. Re-titrate Nucleophile? 2. Increase Reaction Time/Temp (0°C)? 3. Use Anhydrous Solvent? CheckConversion->ConversionSolutions Yes Failure Low Yield or Complex Mixture. OveradditionYes YES OveradditionSolutions->Failure ConversionYes YES ConversionSolutions->Failure

Sources

Technical Support Center: Synthesis of Ketones from Allyloxy Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing allyloxy-substituted Weinreb amides for ketone synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to help you achieve clean, high-yielding reactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of ketones from allyloxy Weinreb amides.

Q1: My yield is very low, and I've recovered most of my starting material. What's the likely cause?

A1: This typically points to an issue with your organometallic reagent (Grignard or organolithium). It may have degraded due to exposure to air or moisture, or there might be an acidic proton elsewhere in your substrate quenching it. Verify the titer of your organometallic solution and ensure your reaction is conducted under strictly anhydrous and inert conditions.

Q2: My main byproduct is a tertiary alcohol. How can I prevent this?

A2: The formation of a tertiary alcohol is due to "over-addition," where a second equivalent of the organometallic reagent adds to the newly formed ketone.[1][2][3][4] While the Weinreb amide is designed to prevent this by forming a stable chelated intermediate, this stability can be compromised.[1][3][5][6] To mitigate this, ensure slow addition of the nucleophile at low temperatures (e.g., -78 °C to 0 °C) and quench the reaction while it is still cold to prevent the breakdown of the intermediate.[7]

Q3: I'm seeing a byproduct that corresponds to the loss of the allyl group. What is happening?

A3: The allyloxy group can be susceptible to cleavage under certain reaction conditions, especially with highly reactive organometallic reagents or certain Lewis acids.[8][9][10] Grignard reagents and organolithiums can, in some cases, induce the cleavage of allyl ethers.[8][10][11] Consider using a less reactive nucleophile or adding the reagent at a lower temperature to minimize this side reaction.

Q4: My reaction mixture is a complex mess of unidentifiable products on TLC/LCMS. Where do I start troubleshooting?

A4: A "messy" reaction often indicates multiple competing side reactions. The most likely culprits are a highly reactive or sterically unhindered organometallic reagent, elevated reaction temperatures, or the presence of an unexpectedly acidic proton on your substrate.[7] Start by running the reaction at a much lower temperature (e.g., -78 °C) and consider if any part of your molecule could be deprotonated by the strong base you are using.[12]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific problems, their chemical origins, and actionable solutions.

Issue 1: Formation of Tertiary Alcohol (Over-addition Product)
  • Symptoms: A significant peak in your LCMS or a new spot on your TLC corresponding to the mass of [Ketone Product + R-group from organometallic].

  • Root Cause Analysis: The core advantage of the Weinreb amide is the formation of a stable, five-membered chelated tetrahedral intermediate with the metal ion (Li+ or MgX+).[1][3][5] This intermediate is generally stable at low temperatures and does not collapse to the ketone until acidic workup.[1][4] However, if the reaction temperature is too high or the quench is not performed at low temperature, this intermediate can break down prematurely, releasing the ketone into the flask where it can be attacked by a second equivalent of the organometallic reagent.[4][7]

  • Solutions:

    • Temperature Control: Add the organometallic reagent slowly at -78 °C. After the addition is complete, allow the reaction to warm slowly, but do not let it exceed 0 °C before quenching.

    • Quenching: Always quench the reaction at low temperature by adding a saturated aqueous solution of NH4Cl or a mild acid.

    • Reagent Stoichiometry: Use a precise amount of the organometallic reagent (typically 1.1 to 1.5 equivalents). An excess of a highly reactive reagent increases the risk of over-addition.[13]

Issue 2: Cleavage of the Allyloxy Group
  • Symptoms: Identification of a byproduct corresponding to the free alcohol/phenol and potentially an olefin derived from the organometallic reagent.

  • Root Cause Analysis: Allyl ethers can be cleaved by strong nucleophiles or bases.[8][10] Organolithium reagents, in particular, can attack the allylic system in an SN2' fashion, leading to cleavage.[10] Grignard reagents can also facilitate this cleavage, sometimes catalyzed by trace metal impurities.[8][11]

  • Solutions:

    • Choice of Nucleophile: If possible, use a less reactive Grignard reagent instead of a more aggressive organolithium.

    • Temperature: Perform the reaction at the lowest practical temperature (-78 °C) to disfavor the higher activation energy pathway of ether cleavage.

    • Alternative Protecting Groups: If cleavage remains a persistent issue, consider replacing the allyl ether with a more robust protecting group, such as a silyl ether (e.g., TBS) or a benzyl ether, which are generally more stable to these conditions.

Issue 3: Deprotonation and Side Reactions
  • Symptoms: A complex mixture of byproducts, often with low mass recovery. This can occur if the substrate has other acidic protons (e.g., α-protons to another carbonyl, acidic heterocycles).

  • Root Cause Analysis: Grignard reagents and especially organolithiums are strong bases.[12] If there is a proton on your allyloxy Weinreb amide substrate that is sufficiently acidic, the organometallic reagent will act as a base first, quenching itself and generating a new anionic species from your substrate. This new anion can then participate in undesired side reactions.[7]

  • Solutions:

    • Substrate Analysis: Carefully analyze your starting material for any potentially acidic protons (pKa < ~25).

    • Use a Weaker Base: If deprotonation is suspected, a less basic organometallic, like an organocadmium or organocuprate reagent, might be a viable alternative, though their preparation is more involved.

    • Protecting Groups: Protect any acidic functional groups elsewhere in the molecule before attempting the Weinreb ketone synthesis.

Summary of Common Byproducts and Mitigation Strategies
Byproduct NameMolecular Weight ChangeProbable CauseRecommended Solution
Tertiary Alcohol+ Mass of R-groupOver-addition of organometallic reagentLower temperature, slow addition, cold quench.
Cleaved Alcohol/Phenol- 41 Da (loss of C3H5)Cleavage of the allyl etherUse less reactive nucleophile, lower temperature.
Unreacted Starting Material0Inactive organometallic reagentUse fresh, titrated reagent; ensure anhydrous conditions.
α-Deprotonation ProductsVariableAcidic proton on substrateProtect acidic sites; use a less basic nucleophile.

Part 3: Mechanistic Insights & Visual Guides

Understanding the reaction pathways is key to effective troubleshooting.

Mechanism of Ketone Formation

The desired reaction proceeds through a stable chelated intermediate.

Caption: Formation of the tertiary alcohol byproduct.

Troubleshooting Workflow

A logical flow for diagnosing a failed or low-yielding reaction.

G start Low Yield / Messy Reaction check_sm Analyze Starting Material (NMR/Purity) start->check_sm is_sm_ok Starting Material OK? check_sm->is_sm_ok check_reagent Check Organometallic Reagent (Titrate) is_reagent_ok Reagent OK? check_reagent->is_reagent_ok analyze_crude Analyze Crude Reaction Mixture (LCMS) byproduct Identify Main Byproduct analyze_crude->byproduct is_sm_ok->start No, Purify is_sm_ok->check_reagent Yes is_reagent_ok->analyze_crude Yes sol_no_reaction Use Fresh Reagent, Ensure Anhydrous is_reagent_ok->sol_no_reaction No over_addition Tertiary Alcohol byproduct->over_addition Over-addition cleavage Cleaved Allyl Group byproduct->cleavage Cleavage no_reaction Starting Material byproduct->no_reaction No Reaction sol_over_addition Decrease Temp, Slow Addition over_addition->sol_over_addition sol_cleavage Decrease Temp, Change Reagent cleavage->sol_cleavage no_reaction->sol_no_reaction

Caption: A systematic troubleshooting workflow.

Part 4: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of a ketone from an allyloxy Weinreb amide using a Grignard reagent.

Materials:

  • Allyloxy Weinreb Amide (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et2O) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH4Cl)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the allyloxy Weinreb amide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Charge the dropping funnel with the Grignard reagent (1.2 eq). Add the Grignard solution dropwise to the stirred amide solution over 30-60 minutes, ensuring the internal temperature does not rise above -65 °C.

    • Causality Check: Slow, cold addition is critical to maintain the integrity of the chelated intermediate and prevent premature collapse and subsequent over-addition. [1]5. Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to 0 °C over 1-2 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LCMS by taking a small, quenched aliquot. A successful reaction will show the consumption of the starting material.

  • Quenching: While the flask is still in an ice bath at 0 °C, slowly and carefully add saturated aqueous NH4Cl solution to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired ketone.

References

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: Grignard Reagents and Unsaturated Ethers. VI. The Cleavage of Diallyl Ethers by Aliphatic and Aromatic Grignard Reagents Source: Journal of the American Chemical Society URL: [Link]

  • Title: ChemInform Abstract: Selective Cleavage of Allyl Ethers. Source: Sci-Hub (linking to original Tetrahedron Letters article) URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Weinreb ketone synthesis (Video) Source: YouTube URL: [Link]

  • Title: Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg Source: ResearchGate URL: [Link]

  • Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Papischem URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

  • Title: Allyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: [Problem] Weinreb-Ketone synthesis / Isoxazoles Source: Reddit (r/Chempros) URL: [Link]

  • Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: II. Cleavage of allyl and benzyl ethers by activated magnesium Source: Semantic Scholar URL: [Link]

  • Title: Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: ACS Publications URL: [Link]

  • Title: Synthesis of ketones by utilizing thioesters as “radical weinreb amides” Source: UT Dallas Treasures URL: [Link]

  • Title: The Acylation of Organometallic Reagents Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control Source: Royal Society of Chemistry URL: [Link]

  • Title: Organolithium reagent Source: Wikipedia URL: [Link]

Sources

Allyloxy Group Stability: A Technical Support Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the practical application and stability of the allyloxy group in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the allyl protecting group in their daily work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success when working with this versatile functional group.

Frequently Asked Questions (FAQs)

Q1: How stable is the allyloxy group to common acidic and basic conditions?

The allyl ether is widely used as a protecting group for alcohols and phenols due to its general stability under a range of acidic and basic conditions, which allows for orthogonal protection strategies.[1] However, its stability is not absolute, and understanding its limits is crucial for successful multi-step syntheses.

Under Basic Conditions:

The allyloxy group is generally stable to most non-nucleophilic bases, including alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃) at moderate temperatures. It is also stable to amines and ammonia. However, strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) in DMSO can induce isomerization of the allyl group to the more labile prop-1-enyl ether, which is often the first step in a two-step deprotection sequence.[1][2]

Under Acidic Conditions:

Allyl ethers are stable to a variety of acidic conditions, including dilute aqueous acids and many Lewis acids, especially at low temperatures. This stability allows for the selective removal of more acid-labile protecting groups like tert-butoxycarbonyl (Boc) or silyl ethers in the presence of an allyloxy group. However, prolonged exposure to strong acids or elevated temperatures can lead to cleavage or rearrangement.[3] For instance, aryl allyl ethers are susceptible to a thermal or acid-catalyzed Claisen rearrangement to form ortho-allylphenols.[4][5][6]

Troubleshooting Guides

Issue 1: My allyl ether is cleaving or rearranging under acidic conditions.

This is a common issue, particularly with aryl allyl ethers. The underlying cause is often an acid-catalyzed Claisen rearrangement.

Troubleshooting Steps:

  • Lower the Reaction Temperature: The Claisen rearrangement is a thermal process, and acid catalysis can lower the required temperature.[6] Performing your reaction at a lower temperature may prevent this side reaction.

  • Choose a Milder Acid: If possible, switch to a less harsh acid. For example, if you are using a strong mineral acid, consider a milder organic acid or a Lewis acid known for its compatibility.

  • Protect the Aromatic Ring: If the ortho positions of the aryl ether are blocked with other substituents, the initial[1][1]-sigmatropic rearrangement is sterically hindered, which can prevent the reaction.[7]

Mechanistic Insight: The Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state.[6] In the case of an aryl allyl ether, this leads to a cyclohexadienone intermediate, which then tautomerizes to the aromatic ortho-allylphenol.[8]

Claisen_Rearrangement ArylAllylEther Aryl Allyl Ether TransitionState Cyclic Transition State ArylAllylEther->TransitionState Heat or H+ Intermediate Cyclohexadienone Intermediate TransitionState->Intermediate Product ortho-Allylphenol Intermediate->Product Tautomerization

Caption: The Claisen Rearrangement of an Aryl Allyl Ether.

Issue 2: My palladium-catalyzed deallylation is failing or giving low yields.

Palladium(0)-catalyzed deprotection is a very mild and common method for cleaving allyl ethers.[2][9][10] Failure of this reaction can often be traced to the catalyst, the allyl scavenger, or the substrate itself.

Troubleshooting Steps:

  • Check the Catalyst Activity: Ensure your Pd(0) source, such as Pd(PPh₃)₄, is fresh. These catalysts can be sensitive to air and moisture. Consider using a freshly prepared catalyst or a more robust pre-catalyst.

  • Vary the Allyl Scavenger: The role of the scavenger is to irreversibly react with the allyl group from the π-allylpalladium intermediate. Common scavengers include morpholine, piperidine, dimedone, or a hydride source like sodium borohydride.[11] If one scavenger is not effective, trying another is a good troubleshooting step. For substrates with a free amine, the cleaved allyl group can re-alkylate the amine; using a large excess of an external scavenger can mitigate this.[11]

  • Solvent Choice: The choice of solvent can be critical. Protic polar solvents like methanol or aqueous 1,4-dioxane can be effective.[1] Common solvents include THF, DCM, and acetonitrile.

  • Substrate-Specific Issues: Electron-donating groups near the allyloxy moiety can sometimes slow down the reaction.[2] In such cases, longer reaction times or slightly elevated temperatures may be necessary.

Experimental Protocol: Standard Palladium-Catalyzed Deprotection

  • Dissolve the allyloxy-containing substrate in a suitable solvent (e.g., THF, DCM, or MeOH).

  • Add the allyl scavenger (5-20 equivalents). Common scavengers include morpholine, N-methylaniline, or dimedone.

  • De-gas the solution with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., 0.1-0.2 equivalents of Pd(PPh₃)₄).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and wash with aqueous acid (to remove amine scavengers) and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Substrate AddScavenger Add Allyl Scavenger Dissolve->AddScavenger Degas De-gas Solution AddScavenger->Degas AddCatalyst Add Pd(0) Catalyst Degas->AddCatalyst Stir Stir at RT AddCatalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Workup Monitor->Quench Reaction Complete Extract Extract & Dry Quench->Extract Concentrate Concentrate Extract->Concentrate Purify Purify Concentrate->Purify

Caption: Workflow for a Palladium-Catalyzed Allyl Ether Deprotection.

Data Summary

Condition/ReagentStability of Allyloxy GroupComments
Bases
aq. NaOH, KOHStableGenerally stable at room temperature.
K₂CO₃, Cs₂CO₃StableCommonly used in protection reactions.
Amines (e.g., Et₃N, DIPEA)StableNon-nucleophilic amines are well-tolerated.
KOtBu in DMSOUnstableCauses isomerization to prop-1-enyl ether.[1][2]
Acids
Acetic Acid, TFA (mild)Generally StableCan be used for deprotection of other groups.
HCl, H₂SO₄ (strong)Potentially UnstableRisk of cleavage or rearrangement, especially with heat.[3]
Lewis Acids (e.g., BF₃·OEt₂)VariesGenerally stable, but substrate-dependent.
Other Reagents
H₂, Pd/CStableThe double bond is not readily reduced.
LiAlH₄, NaBH₄StableEthers are generally stable to hydrides.
Oxidizing Agents (e.g., m-CPBA)Potentially UnstableThe double bond can be epoxidized.
Grignard ReagentsStableGenerally non-reactive towards ethers.

References

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]

  • Bochnitschek, S. F., et al. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. The Journal of Organic Chemistry, 54(22), 5451–5452. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. [Link]

  • Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? [Link]

  • Xu, Y., et al. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246. [Link]

  • Procter, D. (n.d.). Metal- catalysed cleavage of allyl esters. University of Manchester. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Gagnon, D., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12453–12456. [Link]

  • Sridhar, M., et al. (2006). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Synthetic Communications, 36(11), 1567-1571. [Link]

  • Lahti, M., & Lönnberg, H. (1990). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. Acta Chemica Scandinavica, 44, 913-918. [Link]

  • Reddit. (2016). Allyl ether deprotection. r/chemistry. [Link]

  • Wessjohann, L. A., & Krieghoff, J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2495-2523. [Link]

  • Maji, M., & Padhi, S. K. (2021). Recent Advances in the Synthetic Use of Migration Reactions of Allyl Alcohols. Advanced Synthesis & Catalysis, 363(16), 3913-3936. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Roy, R., et al. (1997). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 75(6), 844-850. [Link]

  • MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. [Link]

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. [Link]

  • Friedrich-Bochnitschek, S., et al. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. The Journal of Organic Chemistry, 54(22), 5451-5452. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • Saha, A., et al. (n.d.). Organic Chemistry-4. [Link]

  • Chegg. (n.d.). Write the mechanism of formation of ortho-allyl phenol from allyl phenyl ether. [Link]

  • Roy, R., et al. (1997). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 75(6), 844-850. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

Sources

Troubleshooting incomplete cleavage of the allyl protecting group.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the cleavage of the allyl protecting group. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you overcome common challenges in your synthetic workflows.

The Allyl Protecting Group: An Overview

The allyl group (CH₂=CH-CH₂-) is a versatile and widely used protecting group for alcohols, amines (as allyloxycarbonyl, Alloc), and carboxylic acids. Its popularity stems from its stability across a broad range of acidic and basic conditions, which allows for excellent orthogonality with other common protecting groups like Boc, Fmoc, and benzyl ethers.[1][2] The true power of the allyl group lies in its selective removal under very mild, specific conditions using palladium(0) catalysis.[3][4][5] This process is central to complex multi-step syntheses, particularly in peptide, carbohydrate, and natural product chemistry.[6][7][8]

The Mechanism of Palladium-Catalyzed Deprotection

Understanding the catalytic cycle is crucial for effective troubleshooting. The process involves three main steps:

  • Oxidative Addition : The active Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen or carbon-nitrogen bond, forming a π-allylpalladium(II) complex and liberating the deprotected functional group (e.g., alcohol, amine).[6][9]

  • Nucleophilic Attack : A crucial component, the "allyl scavenger," attacks the π-allyl complex. This step is irreversible and essential for turning over the catalytic cycle.[6][9]

  • Reductive Elimination : The scavenger and the allyl group are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then participate in a new cycle.[6]

Below is a diagram illustrating this fundamental catalytic cycle.

Allyl Deprotection Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst PiAllyl π-Allylpalladium(II) Complex Pd(0)L2->PiAllyl Oxidative Addition Scavenged Scavenged Allyl + Regenerated Pd(0)L2 PiAllyl->Scavenged Nucleophilic Attack by Scavenger Deprotected R-OH (Product) PiAllyl->Deprotected Scavenged->Pd(0)L2 Reductive Elimination AllylProtected R-O-Allyl (Substrate) AllylProtected->Pd(0)L2 Scavenger Scavenger-H (e.g., PhSiH3) Scavenger->PiAllyl caption Fig. 1: Catalytic cycle of Pd(0)-mediated allyl deprotection.

Caption: Fig. 1: Catalytic cycle of Pd(0)-mediated allyl deprotection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during allyl deprotection in a question-and-answer format.

Q1: My deprotection reaction is slow, stalls, or remains incomplete. What are the primary causes?

A1: This is the most common issue and usually points to a problem with one of three components: the catalyst, the scavenger, or the reaction conditions.

  • Catalyst Inactivity or Degradation: The most frequently used catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to air and can oxidize, reducing its activity.[2][10] If your catalyst has been stored improperly or for a long time, its efficacy may be compromised. Furthermore, certain functional groups within your substrate (e.g., unprotected thiols) can coordinate to the palladium and act as catalyst poisons.

  • Insufficient Catalyst Loading: While the reaction is catalytic, a certain minimum loading is required. For complex or sterically hindered substrates, you may need to increase the catalyst loading from the typical 5-10 mol%.

  • Ineffective Scavenging: The reaction cannot proceed to completion if the scavenger is not trapping the π-allylpalladium complex efficiently. This could be due to using an insufficient number of equivalents or choosing a scavenger that is not reactive enough for your system.

  • Sub-optimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are common choices. The solvent must be dry and ideally degassed to prevent catalyst oxidation.

    • Temperature: Most deprotections are run at room temperature.[11] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can significantly accelerate the rate. Microwave-assisted deprotection has proven highly effective for speeding up the reaction, often reducing times from hours to minutes.[8][10]

Q2: I'm observing a significant side product with a mass indicating re-allylation of my product. How do I prevent this?

A2: This is a classic sign of inefficient scavenging. The π-allylpalladium complex is an electrophile, and if it is not trapped by the scavenger, it can be intercepted by the newly deprotected nucleophilic amine or alcohol, leading to an N-allyl or O-allyl byproduct.[12][13]

The Solution: Optimize Your Scavenger Strategy

The key is to use a scavenger that is highly nucleophilic and present in a sufficient excess to outcompete your deprotected product for the allyl group.

  • Increase Equivalents: The simplest first step is to increase the equivalents of your current scavenger. Instead of 3-5 equivalents, try using 10-20 equivalents.

  • Change the Scavenger: Different scavengers have different reactivities and mechanisms. If one isn't working, another might be a better fit. For instance, "soft" nucleophiles are particularly effective.

The table below summarizes common scavengers and their typical applications.

ScavengerClassTypical EquivalentsRecommended ForNotes
Phenylsilane (PhSiH₃) Hydride Donor5 - 15General purpose, especially for Alloc groups.[9][10]Clean reaction, produces propene as a byproduct.
Dimedone / Barbituric Acid Carbon Nucleophile3 - 5General purpose, effective for allyl ethers.[1]Forms a stable, easily removable adduct with the allyl group.
Pyrrolidine / Piperidine Amine Nucleophile5 - 50Allyl esters and ethers.[14][15]Can be difficult to remove during workup. May not be suitable if other base-sensitive groups are present.
Sodium 2-ethylhexanoate Carboxylate3 - 5Deprotection of β-lactam derivatives.[7]A classic scavenger used in specific contexts.
Amine-borane complexes Hydride Donor3 - 5Fast deprotection of Alloc groups under near-neutral conditions.[16]Avoids side-formation of allylamine.
Sulfinic Acids Sulfur Nucleophile2 - 4Highly effective for a wide range of allyl derivatives.[7]Provides rapid and high-yield deprotection.
Q3: My reaction mixture turned black, and the reaction stopped. What happened to my catalyst?

A3: The formation of a black precipitate is indicative of the decomposition of the Pd(0) catalyst into palladium black. This is an agglomeration of palladium atoms that is catalytically inactive. The primary cause is exposure to oxygen.

Preventative Measures:

  • Use High-Purity Solvents: Ensure your solvents are anhydrous and degassed.

  • Maintain an Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of nitrogen or argon. This involves using flame-dried glassware and employing standard Schlenk line or glovebox techniques.

  • Fresh Catalyst: Use a fresh bottle of Pd(PPh₃)₄ or one that has been stored carefully under an inert atmosphere. The characteristic bright yellow color is a good indicator of its quality; brownish or discolored catalyst may be partially oxidized.

Q4: How do I choose the right scavenger for my specific molecule?

A4: The choice depends on the nature of the protecting group being cleaved and the other functional groups present in your molecule. The following decision workflow can help guide your selection.

Scavenger_Selection start Start: Choose Scavenger substrate_type What is being deprotected? start->substrate_type alloc_amine Alloc-protected Amine substrate_type->alloc_amine Amine allyl_ester_ether Allyl Ester or Ether substrate_type->allyl_ester_ether Alcohol/Acid is_base_sensitive Is the molecule base-sensitive? use_barbituric Use Dimedone or Barbituric Acid is_base_sensitive->use_barbituric Yes use_amine Use Pyrrolidine or Piperidine is_base_sensitive->use_amine No is_acid_sensitive Is the molecule acid-sensitive? use_ph_si_h3 Use Phenylsilane (PhSiH3) or Amine-Borane alloc_amine->use_ph_si_h3 allyl_ester_ether->is_base_sensitive caption Fig. 2: Decision workflow for selecting an allyl scavenger.

Caption: Fig. 2: Decision workflow for selecting an allyl scavenger.

Experimental Protocols

Standard Protocol for Alloc Deprotection in Solution

This protocol is a general starting point and may require optimization.

  • Preparation: Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous, degassed DCM or THF (approx. 0.1 M concentration) in a flame-dried flask under an argon or nitrogen atmosphere.

  • Scavenger Addition: Add the chosen scavenger (e.g., phenylsilane, 7.0 equiv) via syringe.[9]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.1 equiv) in one portion. The bright yellow solution may change color.[9]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-2 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography to remove the phosphine ligands, the scavenged-allyl adduct, and other byproducts.

On-Resin Protocol for Alloc Deprotection in Peptide Synthesis

This protocol is adapted for solid-phase peptide synthesis (SPPS).[10][11]

  • Resin Swelling: Swell the Alloc-protected peptide on resin (1.0 equiv) in DCM or DMF for 20-30 minutes.

  • Reagent Solution: Prepare a solution of the scavenger (e.g., phenylsilane, 15 equiv) and Pd(PPh₃)₄ (0.25 equiv) in the reaction solvent.[10]

  • Deprotection: Drain the swelling solvent from the resin and add the reagent solution. Gently agitate the mixture at room temperature. For sluggish reactions, microwave heating to 40°C for 5-10 minute cycles can be highly effective.[8][10]

  • Washing: After the reaction is complete (as determined by a test cleavage and LC-MS analysis), drain the reagent solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of palladium and scavenger.

  • Repetition: For complete removal, it is sometimes beneficial to perform two shorter deprotection cycles rather than one long one.[17]

References
  • AAPTEC. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Protecting Groups. [Link]

  • ACS. (2026). Metal- catalysed cleavage of allyl esters. Wordpress. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Request PDF on ResearchGate. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]

  • Honda, M., Morita, H., & Nagakura, I. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry, 62(26), 8932–8936. [Link]

  • Gauthron, I., et al. (2001). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). [Link]

  • PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. [Link]

  • Google Patents. (1988). US4788282A - Deprotection of allylic esters and ethers.
  • Alcaide, B., et al. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9592-9594. [Link]

  • ISGC. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. [Link]

  • Reddit. (2016). Allyl ether deprotection. r/chemistry. [Link]

  • Taylor & Francis. (n.d.). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. [Link]

  • ResearchGate. (2007). Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylationof N , N ′-DimethylbarbituricAcid. [Link]

  • Scilit. (n.d.). A Useful Method for Deprotection of the Protective Allyl Group at the Anomeric Oxygen of Carbohydrate Moieties Using Tetrakis(triphenylphosphine)palladium. [Link]

  • Google Patents. (1986). FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS.
  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

  • Wilson, A. D., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. [Link]

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Impact of steric hindrance on 2-(Allyloxy)-N-methoxy-N-methylacetamide reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting reactions involving 2-(Allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb amide. Here, we address common challenges and frequently asked questions, with a particular focus on the impact of steric hindrance on its reactivity. Our goal is to provide not just solutions, but a deeper understanding of the principles at play, enabling you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of this compound with a Grignard reagent is slow and gives a low yield. What's going on?

Answer: This is a common issue when working with α-substituted Weinreb amides. The primary suspect is steric hindrance. The allyloxy group at the α-position to the carbonyl creates a sterically congested environment, impeding the approach of the nucleophilic Grignard reagent.

Causality and Mechanistic Insight: The success of the Weinreb ketone synthesis hinges on the formation of a stable, five-membered tetrahedral intermediate, which is stabilized by chelation with the magnesium ion from the Grignard reagent.[1][2] This chelation prevents the collapse of the intermediate and the subsequent over-addition that plagues reactions with esters or acid chlorides.[3][4] However, for this intermediate to form, the nucleophile must first access the electrophilic carbonyl carbon.

The 2-(allyloxy) substituent, while not excessively large, provides enough steric bulk to significantly slow down the rate of attack, especially with larger, more branched Grignard reagents (e.g., iso-propylmagnesium bromide or tert-butylmagnesium bromide).[5]

Steric_Hindrance cluster_reagents Approaching Nucleophile cluster_substrate Substrate Bulky_Nu Bulky Nucleophile (e.g., t-BuMgBr) Substrate This compound (Sterically Shielded Carbonyl) Bulky_Nu->Substrate Hindered Approach (Slow/No Reaction) Small_Nu Small Nucleophile (e.g., MeMgBr) Small_Nu->Substrate Successful Approach (Faster Reaction)

Troubleshooting Steps:

  • Evaluate the Nucleophile: If you are using a bulky Grignard reagent, consider switching to a smaller, less sterically demanding one (e.g., methyl- or ethylmagnesium bromide).

  • Increase Reaction Temperature: Cautiously increasing the temperature from the typical 0 °C to room temperature may provide the necessary activation energy. However, monitor the reaction closely by TLC, as higher temperatures can promote side reactions.

  • Use a More Reactive Nucleophile: Organolithium reagents are generally more reactive than their Grignard counterparts.[6] Switching to the corresponding organolithium may overcome the steric barrier.

  • Incorporate Additives: For Grignard reactions, the addition of lithium chloride (LiCl) can break up dimeric Grignard aggregates and increase the effective nucleophilicity of the reagent, a technique well-established by Knochel and coworkers.[7]

Q2: I'm observing an unexpected N-methylamide byproduct and my starting material is being consumed. What is this side reaction?

Answer: You are likely observing a base-induced elimination reaction. With highly basic or sterically hindered nucleophiles that struggle to add to the carbonyl, an alternative pathway becomes competitive: the abstraction of a proton from the N-methyl group.[1][8]

Mechanism of Side Reaction: Instead of acting as a nucleophile, the bulky organometallic reagent acts as a base, deprotonating the N-methyl group. The resulting anion can then undergo an E2-type elimination, cleaving the N-O bond to release formaldehyde and generate the corresponding N-methylamide anion. This anion is then protonated upon workup.[8]

Elimination_Pathway Start { this compound |  R'MgX (Bulky Base)} Proton_Abstraction Proton Abstraction at N-Me Start->Proton_Abstraction Hindered Attack Anion Intermediate Anion Proton_Abstraction->Anion Elimination E2-like Elimination Anion->Elimination Products { N-Methylamide Byproduct |  Formaldehyde |  [MeO-MgX]⁺} Elimination->Products

Mitigation Strategies:

  • Use a Less Basic Nucleophile: If possible, choose a nucleophile with lower basicity.

  • Lower the Temperature: This side reaction often has a higher activation energy than the desired nucleophilic addition. Running the reaction at lower temperatures (e.g., -40 °C or -78 °C) can suppress the elimination pathway.

  • Change the Cation: Switching from a Grignard reagent (Mg) to an organolithium (Li) can sometimes alter the reaction pathway, as the chelating abilities of the cations differ.[9]

Q3: Is the allyloxy group stable under the reaction and workup conditions? Could it be reacting?

Answer: The allyl ether functional group is generally robust and stable under the strongly basic conditions of an organometallic addition.[10] It is also stable to the typical acidic or basic aqueous workup procedures used for these reactions.

However, there are two points to consider:

  • Acid Sensitivity during Workup: While generally stable, prolonged exposure to strong acid during workup could potentially lead to cleavage, although this is not a common issue under standard quenching protocols.[11] If your product is unexpectedly unstable, consider a milder workup.

  • Deprotection Conditions: The allyl group is typically removed using palladium catalysis (e.g., Pd(PPh₃)₄).[12] Ensure that your reaction setup is free of any residual palladium from previous steps in your synthesis, as this could lead to undesired cleavage.

Recommended Workup Protocol:

A robust workup is critical to isolate the desired ketone cleanly. The N,O-dimethylhydroxylamine byproduct can form salts and chelates that lead to emulsions during extraction.[13]

StepProcedureRationale
1. Quench Slowly add the reaction mixture to a pre-cooled (0 °C) saturated aqueous solution of NH₄Cl.Mildly acidic quench to protonate alkoxides and destroy excess organometallic reagent without being overly harsh on the product.
2. Extraction Extract the aqueous layer 3 times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).To transfer the organic product from the aqueous phase.
3. Wash Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and finally, brine.The acid wash removes the N,O-dimethylhydroxylamine byproduct. The bicarb wash removes residual acid, and the brine wash aids in removing water and breaking emulsions.
4. Dry & Concentrate Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.To remove residual water before concentrating the product.

Protocol: General Procedure for Grignard Addition

This protocol provides a starting point for the reaction of an organomagnesium bromide with this compound.

Protocol_Workflow

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas (Argon or Nitrogen) inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For sensitive or highly reactive systems, -78 °C (dry ice/acetone bath) is recommended.

  • Nucleophile Addition: Add the Grignard reagent (1.1 - 1.5 eq) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction may take anywhere from 1 to 12 hours depending on the steric bulk of the nucleophile.

  • Workup and Purification: Once the reaction is complete, follow the quenching and workup protocol described in Q3. Purify the resulting crude ketone by flash column chromatography on silica gel.

References

  • Weinreb ketone synthesis - Wikipedia. Provides a detailed overview of the mechanism, including the role of the chelated intermediate and potential side reactions.

  • Iida, A., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Discusses the importance of chelation control in preventing over-addition in reactions analogous to the Weinreb synthesis.

  • Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Discusses the relative stability of allyl-based protecting groups to acidic conditions.

  • Iida, A., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Highlights the different chelating abilities of magnesium and lithium ions which can influence reactivity.

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Details the stability of allyl ethers to a range of acidic and basic conditions.

  • Oda, T., et al. (2021). Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. Describes the use of non-nucleophilic Grignard reagents like iPrMgCl in related methodologies.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. The original paper describing the reaction of Weinreb amides with both Grignard and organolithium reagents.

  • Strumberg, D., et al. (2003). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. Describes the base-induced elimination side reaction of Weinreb amides.

  • Mahmood, K., et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. A review highlighting various aspects of Weinreb amide reactivity, including steric hindrance effects.

  • **Mentzel, U. V. (2000). Weinreb amides. DTU. ** A thesis chapter providing a good overview of Weinreb amide chemistry and the stability of the tetrahedral intermediate.

  • Majdi, B., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Review covering the synthesis and reactivity of Weinreb amides with various organometallic reagents.

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Explains the mechanism of over-addition when Grignards react with esters.

  • Kumar, P., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Discusses the properties of Weinreb amides, including the stability of the five-membered tetrahedral intermediate.

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Provides a clear mechanism explaining the prevention of over-addition via a stable chelate.

  • Gancitano, G., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. Describes the use of i-PrMgCl·LiCl for preparing functionalized Grignard reagents for reaction with Weinreb amides.

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. Details a standard protocol for the removal of allyl-based protecting groups using a palladium catalyst.

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. A discussion forum highlighting practical issues with Weinreb amide workups, such as emulsions.

  • Sisti, N. J., et al. (2011). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Journal of the American Chemical Society. Shows how steric hindrance around a carbonyl can prevent further addition of organometallic reagents.

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Provides a clear mechanistic explanation of the stable five-membered cyclic chelate intermediate.

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Video tutorial explaining the over-addition reaction with esters.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Mediated Deallylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Mediated Deallylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst poisoning in these crucial reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section addresses specific issues you might encounter during your palladium-catalyzed deallylation experiments. Each question is followed by a detailed explanation of potential causes related to catalyst poisoning and actionable steps to resolve the issue.

Q1: My deallylation reaction is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?

A1: A stalled or sluggish deallylation reaction is a classic symptom of catalyst poisoning. The root cause is often the presence of impurities in your reaction mixture that bind to the palladium catalyst, rendering it inactive. Here’s a breakdown of the most common culprits and how to address them:

  • Sulfur Compounds: Even trace amounts of sulfur-containing compounds can act as potent poisons to palladium catalysts.[1][2][3] Sulfur can originate from starting materials, reagents, or even solvents. It strongly adsorbs to the palladium surface, blocking the active sites required for the catalytic cycle.[2]

    • Troubleshooting Steps:

      • Reagent Purity Check: Analyze your starting materials and reagents for sulfur content. Consider using highly purified or "low-sulfur" grade solvents.

      • Use of Scavengers: Incorporate a sulfur scavenger, such as a zinc salt or a basic oxide, to sequester sulfur impurities before they reach the palladium catalyst.

  • Nitrogen-Containing Heterocycles: Substrates or impurities containing nitrogen heterocycles (e.g., pyridine, quinoline) can coordinate strongly with the palladium center, leading to catalyst inhibition.[4][5][6] This is a common issue when the substrate itself contains such a moiety that is not involved in the reaction.

    • Troubleshooting Steps:

      • Protecting Groups: If the nitrogen heterocycle is part of your substrate, consider temporarily protecting it to reduce its coordinating ability.

      • Ligand Selection: Employ bulky electron-rich phosphine ligands that can help shield the palladium center from coordination with the nitrogen heterocycle.

  • Excess Phosphine Ligands or Their Degradation Products: While phosphine ligands are essential for many palladium-catalyzed reactions, an excess of the ligand or its degradation products (e.g., phosphine oxides) can sometimes inhibit the reaction.[7] Phosphine oxides can be formed by the oxidation of the phosphine ligand, which can alter the ligand-to-metal ratio and impact catalyst stability.[7]

    • Troubleshooting Steps:

      • Optimize Ligand Loading: Carefully titrate the amount of phosphine ligand to find the optimal ratio relative to the palladium precursor.

      • Use High-Purity Ligands: Ensure your phosphine ligands are free from phosphine oxide impurities. Store them under an inert atmosphere to prevent oxidation.

Q2: I observe the formation of a black precipitate in my reaction vessel. What is it, and how can I prevent it?

A2: The black precipitate is likely palladium black, which is aggregated, inactive palladium(0).[8] Its formation signifies catalyst decomposition and is a common reason for reaction failure.

  • Mechanism of Formation: The active Pd(0) species in the catalytic cycle can agglomerate if not properly stabilized by ligands. This process is often accelerated by high temperatures, high concentrations, or the presence of certain impurities.

  • Preventative Measures:

    • Ligand Choice: Use bulky, electron-donating phosphine ligands (e.g., t-butylphosphine ligands) or N-heterocyclic carbenes (NHCs) that effectively stabilize the Pd(0) center and prevent aggregation.

    • Control Reaction Conditions: Avoid excessively high temperatures and concentrations. A gradual addition of reagents can sometimes help maintain a low concentration of the active catalyst at any given time.

    • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black. Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about catalyst poisoning in palladium-mediated deallylation.

What is the fundamental mechanism of palladium-catalyzed deallylation?

Palladium-catalyzed deallylation, a variation of the Tsuji-Trost reaction, proceeds through a catalytic cycle involving the active Pd(0) species.[9] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group of the substrate, followed by oxidative addition to form a π-allyl palladium(II) complex.

  • Nucleophilic Attack: A nucleophilic scavenger attacks the π-allyl complex.

  • Reductive Elimination: The scavenger-allyl adduct is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.

G cluster_cycle Deallylation Catalytic Cycle Pd(0)Ln Pd(0)Ln π-Allyl-Pd(II)LnX π-Allyl-Pd(II)LnX Scavenged Allyl Scavenged Allyl

How do common laboratory impurities affect the reaction?

Even seemingly benign impurities can have a significant impact:

  • Halides: Chloride, bromide, or iodide ions, often from starting materials or reagents, can coordinate to the palladium center and inhibit catalysis.

  • Heavy Metals: Contamination from other heavy metals (e.g., lead, mercury) can poison the palladium catalyst by forming alloys or blocking active sites.[3]

  • Water and Oxygen: While some palladium-catalyzed reactions are tolerant to water, its presence can sometimes lead to unwanted side reactions or promote catalyst decomposition. Oxygen, as mentioned earlier, can lead to the formation of inactive palladium species.[10]

What are the most common sources of catalyst poisons?

The following table summarizes common poisons and their likely sources:

PoisonCommon Sources
Sulfur Compounds Thiol-containing substrates, reagents, low-purity solvents, rubber septa.
Nitrogen Heterocycles Pyridine, quinoline, and other nitrogen-containing aromatic impurities.
Phosphine Oxides Impurities in phosphine ligands, oxidation of phosphines during the reaction.
Halides Residual starting materials, additives, or byproducts.
Heavy Metals Contaminated reagents or glassware.
Carbon Monoxide Incomplete combustion if reactions are performed near a flame.
How can I purify my reagents to prevent catalyst poisoning?

Proactive purification is often the key to a successful deallylation reaction:

  • Solvents: Use freshly distilled or commercially available anhydrous, deoxygenated solvents.

  • Reagents: Recrystallize solid reagents to remove impurities. Liquid reagents can be purified by distillation.

  • Inert Gas: Use a high-purity inert gas (argon or nitrogen) and consider passing it through an oxygen and moisture trap.

What is the mechanism of catalyst poisoning by common inhibitors?

Catalyst poisons typically deactivate the palladium catalyst through one of the following mechanisms:

G cluster_poisoning Mechanisms of Catalyst Poisoning Active Pd(0) Active Pd(0) Blocked Active Site Blocked Active Site Stable Pd-Poison Complex Stable Pd-Poison Complex Palladium Black (Inactive) Palladium Black (Inactive)

  • Strong Adsorption: Poisons like sulfur compounds bind irreversibly to the active sites on the palladium surface, preventing substrate binding.[2]

  • Strong Coordination: Lewis basic poisons, such as nitrogen heterocycles and some phosphines, form stable coordination complexes with the palladium atom, which are catalytically inactive.[5]

  • Catalyst Aggregation: As discussed, unstabilized Pd(0) intermediates can aggregate to form catalytically inactive palladium black.[8]

By understanding these common pitfalls and implementing the suggested troubleshooting strategies, you can significantly improve the success rate and reproducibility of your palladium-mediated deallylation reactions.

References

  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Tsuji-Trost Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Honda, M., Morita, H., & Nagakura, I. (2003). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Manna, K., Begam, H. M., Samanta, K., & Jana, R. (2020). Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids. Organic Letters.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • ResearchGate. (2018). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]

  • Tsuji-Trost Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Honda, M., Morita, H., & Nagakura, I. (2003). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry.
  • Proctor, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Li, B., et al. (2019). Palladium catalyzed desulfurative coupling of allyl sulfides with organoboronic acids. Organic Chemistry Frontiers.
  • ResearchGate. (2022). Purification of peptide treated with palladium catalysts for allyl deprotection. Retrieved from [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [Doctoral dissertation, The Hong Kong Polytechnic University]. PolyU Electronic Theses.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • ResearchGate. (2018). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]

  • Chen, T., Lahbi, J., Pradal, A., & Poli, G. (2020). Allylsulfones through Palladium‐Catalyzed Allylic C−H Sulfonylation of Terminal Alkenes. Chemistry – A European Journal.
  • Procter, D. J., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society.
  • ResearchGate. (2015). Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. Retrieved from [Link]

  • Wang, C., et al. (2018). Sulfur-directed palladium-catalyzed C(sp3)–H α-arylation of 3-pyrrolines: easy access to diverse polysubstituted pyrrolidines. Organic Chemistry Frontiers.
  • Chemistry For Everyone. (2025, May 3). What Is A Catalyst Poison? [Video]. YouTube. [Link]

  • Leitch, D. C. (2024, July 3). Robust and Reliable Palladium Precatalysts for Asymmetric Allylic Alkylation: Insights into Catalyst Conformations and Applications in Synthesis [Video]. YouTube. [Link]

  • ResearchGate. (2022). A) The catalytic mechanism of palladium‐mediated deallylation reaction... [Image]. Retrieved from [Link]

  • Google Patents. (1994). Deallylation reagent and deallylation method using said reagent.
  • Chemistry For Everyone. (2025, September 21). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube. [Link]

  • Trost, B. M., & Toste, F. D. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters.
  • ResearchGate. (2003). Palladium-Catalyzed Deprotection of Allyl-Based Protecting Groups. Retrieved from [Link]

  • Solé, D., et al. (2003).
  • Wagner, A., Hampel, N., Zipse, H., & Ofial, A. R. (2021). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au.
  • Arkat USA. (2001). Palladium catalyzed allylation is under stereoelectronic control. Retrieved from [Link]

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Improving yield in the acylation step with 2-(Allyloxy)-N-methoxy-N-methylacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acylation reactions utilizing 2-(Allyloxy)-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of ketones via this versatile Weinreb amide. Here, we provide in-depth, experience-driven advice to help you optimize your reaction yields and purity.

I. Troubleshooting Guide: Enhancing Your Acylation Yield

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific reasoning behind them.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in Weinreb amide acylations are a common issue that can often be resolved by systematically evaluating several key reaction parameters.

Answer:

Several factors can contribute to low yields in the acylation of this compound. Here is a prioritized troubleshooting workflow:

1. Reagent Quality and Stoichiometry:

  • Organometallic Reagent Activity: The most frequent culprit is the activity of your organolithium or Grignard reagent. These reagents are highly sensitive to moisture and air.

    • Recommendation: Always titrate your organometallic reagent immediately before use to determine its exact molarity. Commercial reagents can degrade over time, even when stored under inert atmosphere. Using an accurately measured amount of active nucleophile is critical.

  • Weinreb Amide Purity: Ensure your this compound is pure and free of any acidic impurities that could quench the organometallic reagent.

    • Recommendation: If you synthesized the Weinreb amide yourself, ensure it has been properly purified, typically by column chromatography, and thoroughly dried.[1]

2. Reaction Temperature:

  • Controlling the Addition: The addition of the organometallic reagent to the Weinreb amide is highly exothermic. Maintaining a low temperature during the addition is crucial to prevent side reactions.[2]

    • Recommendation: Perform the addition of the organometallic reagent dropwise at -78 °C (a dry ice/acetone bath).[2] This low temperature stabilizes the key tetrahedral intermediate and minimizes premature collapse or side reactions.[3][4] Use an internal thermometer to monitor the reaction temperature, ensuring it does not rise significantly during the addition.

3. Solvent and Reaction Conditions:

  • Anhydrous Conditions: All glassware should be oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).[5]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for these reactions.[2][5] Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

4. Work-up Procedure:

  • Quenching: The reaction should be quenched at low temperature before warming to room temperature.[2]

    • Recommendation: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This protonates the intermediate and any remaining organometallic reagent. Adding the quenching agent at low temperature prevents the now-liberated ketone from reacting with any unreacted organometallic species.

Question 2: I'm observing a significant amount of a tertiary alcohol byproduct. How can I prevent this over-addition?

The formation of a tertiary alcohol indicates that the initially formed ketone has reacted with a second equivalent of the organometallic reagent. This is a classic problem in ketone synthesis that the Weinreb amide is designed to prevent.[4]

Answer:

The stability of the tetrahedral intermediate is key to preventing over-addition.[4][6] If this intermediate collapses to the ketone prematurely, while active organometallic reagent is still present, a second addition will occur.

Key Factors to Control:

ParameterRecommendationRationale
Temperature Maintain the reaction at a consistently low temperature (e.g., -78 °C) during the addition and for a short period afterward.[2]The tetrahedral intermediate formed from the Weinreb amide is stabilized by chelation with the lithium or magnesium ion at low temperatures.[3][4] This stability prevents its collapse to the ketone.
Rate of Addition Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide.A slow addition rate helps to dissipate the heat generated during the reaction and prevents localized "hot spots" where the intermediate might decompose.
Quenching Quench the reaction at low temperature before allowing it to warm.This ensures that any unreacted organometallic reagent is destroyed before the tetrahedral intermediate collapses upon warming, preventing the ketone from being exposed to the nucleophile.[2]
Reagent Equivalents Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent.While counterintuitive, ensuring all the Weinreb amide is consumed can be beneficial. However, a large excess can increase the likelihood of over-addition if other parameters are not controlled.

Workflow Diagram for Preventing Over-addition:

G cluster_reaction Reaction Phase cluster_workup Work-up Phase Start Start Prepare Prepare Anhydrous Setup Start->Prepare Cool Cool Weinreb Amide to -78 °C Prepare->Cool Add Slow, Dropwise Addition of Organometallic Reagent Cool->Add Stir Stir at -78 °C for 30 min Add->Stir Quench Quench at -78 °C with sat. aq. NH4Cl Stir->Quench Critical Transition: Maintain Low Temperature Warm Warm to Room Temperature Quench->Warm Extract Extract with Organic Solvent Warm->Extract Isolate Isolate Product Extract->Isolate End End Isolate->End

Caption: Workflow to minimize over-addition.

Question 3: My reaction seems to stall and I have a lot of unreacted starting material. What could be the cause?

Incomplete conversion is another common hurdle that can often be traced back to the reagents or reaction setup.

Answer:

If you are observing a significant amount of unreacted this compound, consider the following:

  • Inactive Organometallic Reagent: As mentioned previously, this is a primary suspect. An insufficient amount of active nucleophile will lead to incomplete conversion. Always titrate your Grignard or organolithium reagent.

  • Presence of an Electrophile Scavenger: Any adventitious moisture or acidic protons in the reaction mixture will consume the organometallic reagent. Ensure all glassware is scrupulously dried and the solvent is anhydrous.

  • Steric Hindrance: If the organometallic reagent you are using is particularly bulky, the reaction may require a longer reaction time or slightly elevated temperatures (while still remaining cold, e.g., warming to -40 °C or -20 °C) to proceed to completion.[2] However, be aware that higher temperatures can increase the risk of side reactions.

  • Poor Solubility: At very low temperatures, one of your reagents may be poorly soluble. Ensure adequate stirring to maintain a homogeneous mixture.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the acylation of this compound.

What is the mechanism of the Weinreb ketone synthesis?

The success of the Weinreb ketone synthesis lies in the formation of a stable, chelated tetrahedral intermediate.[4]

  • Nucleophilic Attack: The organometallic reagent (R-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Formation: This forms a tetrahedral intermediate where the metal cation (Li⁺ or MgX⁺) is chelated by the carbonyl oxygen and the methoxy oxygen.[3][4]

  • Stability: This five-membered ring chelate is stable at low temperatures and does not readily collapse.[3][6]

  • Work-up: Upon aqueous work-up (e.g., with NH₄Cl), the intermediate is hydrolyzed to release the ketone product.[1]

Reaction Mechanism Diagram:

G cluster_main cluster_side Amide This compound Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack (-78 °C) Reagent Organometallic Reagent (R-M) Reagent->Amide + Workup Aqueous Work-up (e.g., NH4Cl) Intermediate->Workup OverAddition Over-addition Product (Tertiary Alcohol) Intermediate->OverAddition Premature Collapse & Second Attack Ketone Desired Ketone Workup->Ketone Hydrolysis

Caption: Mechanism of the Weinreb ketone synthesis.

Can I use Grignard reagents and organolithium reagents interchangeably?

Generally, yes. Both Grignard (R-MgX) and organolithium (R-Li) reagents are effective in Weinreb ketone synthesis.[1][7] However, there can be subtle differences in reactivity.

  • Organolithium Reagents: Often more reactive and may require stricter temperature control.

  • Grignard Reagents: May be more tolerant of certain functional groups and are often easier to handle.

The choice between the two may depend on the specific substrate and the desired reactivity.

What is a standard protocol for this acylation?

Here is a general, representative protocol for the acylation of this compound.

Experimental Protocol: General Acylation Procedure

  • Preparation:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

    • Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Reaction:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the organometallic reagent (1.1 eq., previously titrated) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

III. References

  • Sibi, M. P. (2001). Weinreb Amides. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Mentzel, U. V., & Tanner, D. (2011). N,O-Dimethylhydroxylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Szostak, M., Achtenhagen, M., & Liu, C. (2016). A Highly Efficient Method for Chemoselective Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. Organic Letters, 18(21), 5604–5607. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Singh, J., & Kumar, S. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]

  • Reddit. (2023). Overaddition of grignard to weinreb amide. r/Chempros. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool in this endeavor, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a Weinreb amide derivative. We will explore the theoretical underpinnings of its spectral features, compare NMR with alternative analytical techniques, and provide detailed experimental protocols to ensure reproducible and high-quality data acquisition.

The Significance of this compound

This compound belongs to the class of Weinreb amides, which are valuable intermediates in organic synthesis.[1] Their utility stems from their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2] The presence of the allyloxy group introduces additional functionality, making this molecule a versatile building block. Accurate characterization by NMR is therefore critical to confirm its identity and purity before its use in subsequent synthetic steps.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electronic environment of each proton.[3][4]

Key Features of the ¹H NMR Spectrum:

  • Amide Moiety (N-CH₃ and O-CH₃): Due to the partial double bond character of the C-N bond in amides, rotation is restricted.[5][6] This can lead to magnetic inequivalence of the N-methyl and N-methoxy protons. In the case of N-methoxy-N-methylacetamide, two distinct singlets are observed for the N-CH₃ and O-CH₃ groups.[7] For this compound, we anticipate a similar pattern. The N-CH₃ signal is expected around δ 3.2 ppm, while the more deshielded O-CH₃ signal should appear further downfield, around δ 3.7 ppm.[8][9]

  • Allyloxy Group (-O-CH₂-CH=CH₂): This group gives rise to a characteristic set of signals.

    • The protons on the carbon adjacent to the oxygen (-O-CH₂-) are expected to appear as a doublet around δ 4.1 ppm, deshielded by the electronegative oxygen atom.

    • The internal vinyl proton (-CH=) will be a multiplet, likely a ddt (doublet of doublets of triplets), in the region of δ 5.9 ppm. Its complex splitting pattern arises from coupling to the adjacent CH₂ protons and the terminal vinyl protons.

    • The terminal vinyl protons (=CH₂) will appear as two separate signals due to their different geometric relationship (cis and trans) to the rest of the molecule. We expect a doublet of triplets for the trans proton around δ 5.3 ppm and a doublet of triplets for the cis proton around δ 5.2 ppm.

  • α-Methylene Group (-O-CH₂-C=O): The protons of the methylene group adjacent to the carbonyl and the ether oxygen will be deshielded and are expected to resonate as a singlet around δ 4.2 ppm.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃~3.2s
O-CH₃~3.7s
-O-CH₂- (allylic)~4.1d
-CH= (vinylic)~5.9m
=CH₂ (trans)~5.3dt
=CH₂ (cis)~5.2dt
-O-CH₂-C=O~4.2s

¹³C NMR and DEPT Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. To aid in the assignment of these signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[10][11] DEPT experiments differentiate between CH, CH₂, and CH₃ groups, while quaternary carbons are absent in DEPT-135 and DEPT-90 spectra.[12][13]

Key Features of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear as a singlet in the broadband-decoupled spectrum around δ 170 ppm.[14] This signal will be absent in all DEPT spectra.

  • Allyloxy Group (-O-CH₂-CH=CH₂):

    • The carbon of the -O-CH₂- group will appear around δ 72 ppm. In the DEPT-135 spectrum, this will be a negative signal, confirming it as a CH₂ group.

    • The internal vinylic carbon (-CH=) is expected around δ 134 ppm and will show as a positive signal in both DEPT-135 and DEPT-90, identifying it as a CH group.

    • The terminal vinylic carbon (=CH₂) will resonate around δ 118 ppm and will be a negative signal in the DEPT-135 spectrum.

  • Amide Moiety (N-CH₃ and O-CH₃): The N-CH₃ carbon is expected around δ 32 ppm, while the O-CH₃ carbon will be further downfield around δ 61 ppm.[8] Both will appear as positive signals in the DEPT-135 spectrum, characteristic of CH₃ groups.

  • α-Methylene Carbon (-O-CH₂-C=O): The carbon of the methylene group adjacent to the carbonyl and ether oxygen is expected around δ 68 ppm and will be a negative signal in the DEPT-135 spectrum.

Predicted ¹³C NMR and DEPT Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135
C=O~170AbsentAbsent
-O-CH₂- (allylic)~72AbsentNegative
-CH= (vinylic)~134PositivePositive
=CH₂~118AbsentNegative
N-CH₃~32AbsentPositive
O-CH₃~61AbsentPositive
-O-CH₂-C=O~68AbsentNegative

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula but does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Confirms the presence of C=O (amide), C-O, and C=C bonds but does not reveal the overall structure.
X-ray Crystallography Provides the exact three-dimensional structure of a molecule in the solid state.Offers the most definitive structural information but requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Achieving high-quality NMR spectra is critically dependent on proper sample preparation.[15][16]

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[15] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[15]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

G cluster_prep Sample Preparation A Weigh Sample B Dissolve in Deuterated Solvent A->B 5-25 mg for ¹H 50-100 mg for ¹³C C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.[17][18]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Spectral Width (SW): A spectral width of about 12-16 ppm is usually adequate to cover all proton signals.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Spectral Width (SW): A spectral width of about 220-240 ppm is necessary to encompass all carbon signals.

DEPT Acquisition:

  • DEPT experiments are run with pulse programs that generate DEPT-45, DEPT-90, and DEPT-135 spectra. The acquisition parameters are similar to a standard ¹³C experiment.

G cluster_acq NMR Data Acquisition Acq Insert Sample into Spectrometer Shim Shim Magnetic Field Acq->Shim H1 Acquire ¹H Spectrum Shim->H1 C13 Acquire ¹³C Spectrum H1->C13 DEPT Acquire DEPT Spectra C13->DEPT

Caption: General workflow for NMR data acquisition.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra, augmented with DEPT experiments, provides a powerful and definitive method for the structural elucidation of this compound. By understanding the predicted chemical shifts and coupling patterns, and by following rigorous experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel organic molecules, emphasizing the critical role of NMR spectroscopy in modern chemical research.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Leicester. NMR Sample Preparation. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

  • YouTube. (2021, June 24). DEPT Spectra | DEPT experiment | 13C-NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. N-Methoxy-N-methylacetamide. PubChem. Retrieved from [Link]

  • University Chemistry. 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Bruker. NMR Sample Preparation. Retrieved from [Link]

  • PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • Chemistry LibreTexts. Amide NMR. Retrieved from [Link]

  • eScholarship.org. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. Retrieved from [Link]

  • The Royal Society of Chemistry. 1. General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • ETH Zurich. (2018, September 20). 1D Acquisition. Retrieved from [Link]

  • Scribd. NMR Spectroscopy Data Parameters. Retrieved from [Link]

  • ScienceDirect. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • National Institutes of Health. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N. Retrieved from [Link]

  • SpectraBase. N-methoxy-N-methylacetamide - Optional[1H NMR]. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates. Their controlled reactivity towards organometallic reagents makes them a cornerstone for the synthesis of ketones and aldehydes. 2-(Allyloxy)-N-methoxy-N-methylacetamide (MW: 159.18 g/mol ) is a representative member of this class, incorporating an allyloxy moiety that offers further synthetic handles.[1] Understanding the mass spectrometric behavior of such molecules is paramount for real-time reaction monitoring, purity assessment, and metabolite identification.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound. We will compare the fragmentation pathways under hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques, grounding our predictions in the fundamental principles of gas-phase ion chemistry.

Comparative Analysis of Predicted Fragmentation Pathways

The fragmentation of an organic molecule is intrinsically linked to the ionization method employed. Hard ionization techniques like EI impart significant internal energy, leading to extensive and complex fragmentation, while soft methods like ESI typically yield protonated molecules ([M+H]⁺) with fragmentation induced under controlled collision conditions (CID).[2][3]

Electron Ionization (EI-MS): Radical-Driven Fragmentation

Electron ionization involves bombarding the molecule with high-energy electrons (~70 eV), ejecting an electron to form a high-energy molecular radical cation (M⁺•).[2][4] This odd-electron species undergoes fragmentation to produce an array of characteristic fragment ions. For this compound (C₇H₁₃NO₃), the molecular ion would appear at an odd m/z of 159, consistent with the nitrogen rule which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[5][6]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage: This is a dominant fragmentation mechanism for ethers, amides, and amines.[7][8][9][10] Cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is highly favored.

    • Cleavage adjacent to the amide nitrogen: Loss of the methoxy group (•OCH₃, 31 Da) or the methyl group (•CH₃, 15 Da) from the nitrogen is possible.

    • Cleavage adjacent to the ether oxygen: The most likely α-cleavage for the ether portion involves the loss of the allyl radical (•C₃H₅, 41 Da) to yield a resonance-stabilized cation.

  • Amide Bond Cleavage: A characteristic fragmentation for amides involves the cleavage of the N-CO bond.[11] This would lead to the formation of an acylium ion.

  • Rearrangement Reactions: McLafferty-type rearrangements are common for carbonyl compounds, including amides, that possess a γ-hydrogen.[3][11] This molecule has γ-hydrogens on the allyloxy side, making such a rearrangement plausible.

Electrospray Ionization (ESI-MS/MS): Charge-Driven Fragmentation

ESI is a soft ionization technique that generates even-electron ions, typically the protonated molecule [M+H]⁺ (m/z 160).[2] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron ions follows different rules than the radical-driven pathways of EI-MS.[2][4]

Protonation is likely to occur at the most basic sites: the amide oxygen or the amide nitrogen.[11] Fragmentation will then proceed via charge-induced pathways:

  • Loss of Neutral Molecules: A common pathway for protonated molecules is the loss of small, stable neutral molecules.

    • Loss of methanol (CH₃OH, 32 Da) from the protonated N-methoxy group.

    • Loss of allyl alcohol (C₃H₆O, 58 Da).

  • Inductive Cleavage: Cleavage of the C-O or C-N bonds driven by the positive charge.[2] This is a primary pathway for protonated ethers and amides.

Predicted Key Fragments: A Comparative Summary

The table below summarizes the most probable key fragments for this compound under both EI and ESI conditions.

m/z Proposed Ion Structure Neutral Loss Ionization Mode Fragmentation Pathway
159[C₇H₁₃NO₃]⁺•-EIMolecular Ion (M⁺•)
160[C₇H₁₄NO₃]⁺-ESIProtonated Molecule ([M+H]⁺)
128[C₆H₁₀NO₂]⁺•OCH₃EIα-Cleavage at N-O bond
118[C₅H₈NO₂]⁺•C₃H₅EIα-Cleavage at ether C-O bond
100[C₄H₆NO₂]⁺•N(O)CH₃CH₃EIAmide cleavage
102[C₅H₈O₂]⁺•C₂H₅NOEI / ESIMcLafferty-type Rearrangement
72[C₃H₆NO]⁺C₄H₇O₂•EICleavage of Cα-C(O) bond
57[C₃H₅O]⁺C₄H₈NO₂•EIAllyloxycarbonyl ion
41[C₃H₅]⁺C₄H₈NO₃•EIAllyl cation

Visualizing the Fragmentation: The EI Pathway

Under Electron Ionization, the fragmentation cascade can be complex. The following diagram illustrates the most probable primary fragmentation steps originating from the molecular ion.

G M [M]⁺• m/z 159 F128 [M-OCH₃]⁺ m/z 128 M->F128 - •OCH₃ F118 [M-C₃H₅]⁺ m/z 118 M->F118 - •C₃H₅ F72 [C₃H₆NO]⁺ m/z 72 M->F72 - •OCH₂C₃H₅ F57 [C₃H₅O]⁺ m/z 57 F128->F57 - C₃H₅NO F100 [C₄H₆NO₂]⁺ m/z 100 F118->F100 - H₂O

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, the following protocol outlines a standard approach for analyzing the target compound using both GC-MS (for EI) and LC-MS (for ESI).

Objective: To obtain high-quality EI and ESI mass spectra of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • For GC-MS analysis, dilute the stock solution to 10-20 µg/mL using ethyl acetate.

  • For LC-MS analysis, dilute the stock solution to 1-5 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. GC-MS (EI) Analysis Workflow:

  • System: Standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL (splitless mode).

  • GC Oven Program:

    • Initial Temperature: 60°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230°C.

3. LC-MS (ESI) Analysis Workflow:

  • System: HPLC or UPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5-4.0 kV.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to acquire data-dependent MS/MS spectra on the [M+H]⁺ ion (m/z 160).

G cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) Sample_GC Sample in Ethyl Acetate GC Gas Chromatography (Separation) Sample_GC->GC EI Electron Ionization (70 eV) GC->EI MS_EI Mass Analyzer (EI Spectrum) EI->MS_EI Sample_LC Sample in ACN/H₂O LC Liquid Chromatography (Separation) Sample_LC->LC ESI Electrospray Ionization ([M+H]⁺) LC->ESI MS_ESI Mass Analyzer (MS/MS Spectrum) ESI->MS_ESI

Caption: Comparative workflows for EI and ESI mass spectrometry analysis.

Conclusion

The fragmentation of this compound is highly dependent on the ionization technique used. Electron ionization is predicted to induce extensive fragmentation via radical-driven pathways, with key fragments arising from α-cleavages around the ether and amide functionalities. In contrast, electrospray ionization will produce a stable protonated molecule, whose subsequent fragmentation via CID is characterized by the neutral loss of stable molecules and charge-driven bond cleavages. This predictive guide, combined with the provided experimental workflow, serves as a robust framework for researchers to identify and characterize this Weinreb amide derivative and related structures in complex matrices.

References

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A Comparative Guide to 2-(Allyloxy)-N-methoxy-N-methylacetamide and Other Weinreb Amides for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding methodologies for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools, the Weinreb-Nahm amide has established itself as a cornerstone for the preparation of ketones and aldehydes, elegantly circumventing the pervasive issue of over-addition often encountered with more reactive acylating agents.[1] This guide provides an in-depth comparison of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a functionalized Weinreb amide, with its broader class of analogues. We will delve into the mechanistic underpinnings of Weinreb amide reactivity, explore the influence of alpha-substitution, and provide validated experimental protocols to empower researchers in drug development and complex molecule synthesis.

The Weinreb Amide: A Shield Against Over-addition

First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has revolutionized ketone synthesis.[1] The direct acylation of organometallic reagents (e.g., Grignard or organolithium reagents) with traditional acylating agents like acid chlorides or esters is often plagued by the formation of tertiary alcohol byproducts. This occurs because the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack.

The genius of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[2] This intermediate is stabilized at low temperatures by the coordination of the magnesium or lithium cation between the newly formed oxyanion and the N-methoxy oxygen.[3] This stable complex prevents the collapse of the tetrahedral intermediate and the subsequent elimination of the amide moiety until a deliberate aqueous workup, thus ensuring the reaction halts at the ketone stage.[3]

Introducing this compound: A Versatile Building Block

This compound is a specialized Weinreb amide that incorporates an allyloxy group at the alpha-position to the carbonyl. This functional handle introduces a new dimension of synthetic utility, allowing for post-acylation modifications. The presence of the allyl group opens up possibilities for a variety of subsequent transformations, such as olefin metathesis, dihydroxylation, ozonolysis, or palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in multi-step synthetic sequences.

The synthesis of α-alkoxy ketones is an important transformation in organic chemistry, and the use of α-alkoxy Weinreb amides has been shown to be an effective strategy. In a comparative study, the Weinreb amide approach was favored over the use of a morpholine amide for the synthesis of an α-alkoxy ketone due to consistently higher yields.[4]

Comparative Analysis of Weinreb Amides

The reactivity and utility of a Weinreb amide can be significantly influenced by the nature of the substituent on the acyl portion. Below is a comparative overview of this compound with other classes of Weinreb amides.

Weinreb Amide TypeR-Group on Acyl MoietyKey Features & ApplicationsReactivity Profile
Aliphatic (unfunctionalized) e.g., -CH₃, -CH₂CH₃Simple, robust building blocks for the synthesis of aliphatic ketones.Standard reactivity, generally high yielding with a wide range of organometallic reagents.
Aromatic e.g., -C₆H₅Precursors to aryl ketones, which are common motifs in pharmaceuticals and natural products. Can act as directing groups in C-H functionalization.[5]Generally good reactivity, though electronic effects of ring substituents can play a role.
α,β-Unsaturated e.g., -CH=CH₂Precursors to enones, which are valuable Michael acceptors and dienophiles.The double bond can sometimes interfere with the organometallic reagent. Selective reduction of the amide in the presence of other reducible groups can be a challenge.[6]
α-Heteroatom Substituted e.g., -CH₂Cl, -CH₂SPhThe heteroatom provides a handle for subsequent nucleophilic substitution or elimination reactions.Reactivity is generally high. The electron-withdrawing nature of the heteroatom can activate the carbonyl group.
This compound -CH₂OCH₂CH=CH₂Combines the reliable acylation chemistry of the Weinreb amide with the versatile reactivity of the allyl group for post-synthesis modifications.The ether linkage is generally stable to organometallic reagents. The allyl group is a spectator in the initial acylation but is available for a wide array of subsequent transformations.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of Weinreb amides. The synthesis of this compound would follow a similar procedure to the synthesis of N-methoxy-N-methylacetamide, starting from 2-(allyloxy)acetyl chloride.

Synthesis of N-methoxy-N-methylacetamide (A Representative Protocol)

This protocol is adapted from a literature procedure for the synthesis of a simple aliphatic Weinreb amide.[7]

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in DCM at 0 °C, slowly add triethylamine (2.0 eq).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo to afford the desired N-methoxy-N-methylacetamide.

Reaction of a Weinreb Amide with a Grignard Reagent (A Representative Protocol)

This protocol is a general representation of the reaction of a Weinreb amide with a Grignard reagent to form a ketone.

Materials:

  • Weinreb amide

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Visualizing the Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the key processes.

Weinreb_Amide_Synthesis cluster_start Starting Materials cluster_reagents Reagents Acid_Chloride R-COCl Reaction Amidation Acid_Chloride->Reaction Amine_HCl MeO(Me)NH·HCl Amine_HCl->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product Weinreb Amide R-CON(OMe)Me Reaction->Product

Caption: General workflow for the synthesis of a Weinreb amide.

Caption: Mechanism of the Weinreb ketone synthesis.

Conclusion

This compound stands out as a highly versatile and strategic building block in organic synthesis. It synergistically combines the reliability of the Weinreb amide functionality for controlled acylation with the synthetic flexibility of an allyl group. This guide has provided a comparative analysis against other Weinreb amides, highlighting its unique potential for complex molecule construction. The provided protocols and mechanistic diagrams serve as a practical resource for researchers aiming to leverage the power of Weinreb amides in their synthetic endeavors. The continued development and application of such functionalized reagents will undoubtedly pave the way for more efficient and innovative synthetic strategies in the pharmaceutical and chemical industries.

References

  • Molecules. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

  • ResearchGate. (2025). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. Available at: [Link]

  • National Institutes of Health. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Available at: [Link]

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  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

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  • PubMed. Direct one-pot synthesis of alpha-siloxy-Weinreb amides from aldehydes. Available at: [Link]

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A Comparative Guide to the Allyloxy Group: A Superior Choice for Orthogonal Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. An ideal protecting group must be easily introduced and removed under mild conditions that do not interfere with other functional groups within the molecule. Among the diverse arsenal of protecting groups available, the allyloxy group, particularly in the form of allyloxycarbonyl (Alloc) for amines and allyl ethers for alcohols and phenols, has emerged as a powerful tool due to its unique deprotection mechanism, which imparts exceptional orthogonality. This guide provides an in-depth technical comparison of the allyloxy group with other common protecting groups, supported by experimental data and detailed protocols, to aid in the rational design of complex synthetic routes.

The Allyloxy Group: Introduction and Protection

The allyloxy group is introduced to a functional group, typically an amine or a hydroxyl group, to temporarily mask its reactivity.

  • For Amines (Allyloxycarbonyl - Alloc): The Alloc group is typically introduced by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base. This straightforward and high-yielding reaction proceeds via a nucleophilic acyl substitution.[1][2]

  • For Alcohols and Phenols (Allyl Ethers): Allyl ethers are commonly formed via the Williamson ether synthesis, where the corresponding alkoxide or phenoxide reacts with an allyl halide, such as allyl bromide, in the presence of a base.[3][4] Solvent-free conditions using solid potassium hydroxide have also been reported to be effective.[3]

The Core Advantage: Mild and Selective Deprotection via Palladium Catalysis

The paramount advantage of the allyloxy group lies in its unique and mild deprotection conditions. Unlike many other protecting groups that require harsh acidic or basic conditions for removal, the allyloxy group is cleaved under neutral conditions using a palladium(0) catalyst.[1][5]

The mechanism of deprotection involves the formation of a π-allylpalladium complex upon oxidative addition of the palladium(0) catalyst to the allyl group. This complex is then readily attacked by a nucleophilic scavenger, which traps the allyl group and regenerates the active palladium(0) catalyst.[2][6] A variety of scavengers can be employed, including morpholine, dimedone, phenylsilane, and N,N'-dimethylbarbituric acid.[6][7]

This palladium-catalyzed deprotection is highly efficient and chemoselective, proceeding at room temperature and preserving a wide array of sensitive functional groups.[8][9]

Orthogonality: A Key to Complex Molecule Synthesis

The true power of the allyloxy group is realized in its orthogonality to a vast number of other protecting groups. A protecting group is considered orthogonal if it can be selectively removed in the presence of other protecting groups. The mild, palladium-catalyzed deprotection of the allyloxy group makes it compatible with acid-labile groups like tert-butoxycarbonyl (Boc) and trityl (Trt), as well as base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc).[7][10][11]

This orthogonality is of paramount importance in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different functional groups need to be selectively unmasked at various stages.[5][12] For instance, the Alloc group can be used to protect the side chain of an amino acid while the N-terminus is protected with Fmoc. The Fmoc group can be removed with a base to allow for peptide chain elongation, and the Alloc group can be selectively removed later using palladium catalysis to enable side-chain modification.[5]

Comparative Analysis with Other Protecting Groups

The following table provides a comparative overview of the allyloxy group with other commonly used protecting groups for amines and alcohols.

Protecting Group Protected Functionality Typical Protection Reagent(s) Typical Deprotection Conditions Stability Key Advantages Key Disadvantages
Allyloxycarbonyl (Alloc) AminesAllyl chloroformate, Diallyl dicarbonatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., morpholine, PhSiH₃)[2][11]Stable to strong acids and bases[7][13]Excellent orthogonality, mild deprotection[1][5]Requires a metal catalyst, which may need to be removed.
Allyl Ether Alcohols, PhenolsAllyl bromide, Allyl chloride with a base[3][4]Pd(0) catalyst and a scavenger; Isomerization with a strong base followed by acidic hydrolysis[8]Stable to a wide range of acidic and basic conditions[8][14]Mild and selective deprotection[8][9]Isomerization conditions can be harsh for sensitive substrates.
tert-Butoxycarbonyl (Boc) AminesDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)[7]Labile to strong acids; stable to base and hydrogenolysis[7]Widely used, easy to introduce.Acidic deprotection can cleave other acid-sensitive groups.
9-Fluorenylmethoxycarbonyl (Fmoc) AminesFmoc-Cl, Fmoc-OSuBases (e.g., piperidine, DBU)[15]Labile to bases; stable to acids and hydrogenolysis[7]Key protecting group in SPPS, mild deprotection.Base-lability limits its use with base-sensitive functionalities.
Benzyloxycarbonyl (Cbz) AminesBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH)[15]Stable to mild acids and bases[7]Stable, removable by non-acidic/basic methods.Hydrogenolysis is not compatible with reducible groups (e.g., alkenes, alkynes).
Benzyl (Bn) Ether Alcohols, PhenolsBenzyl bromide, Benzyl chloride with a baseCatalytic hydrogenolysis (H₂, Pd/C); strong acids[14][16]Very stable to a wide range of conditions[14]Robust and widely used.Hydrogenolysis is not chemoselective in the presence of other reducible groups.
Silyl Ethers (e.g., TBDMS) AlcoholsTBDMS-Cl with a baseFluoride sources (e.g., TBAF); acids[16]Labile to acids and fluoride ions.Tunable stability based on the silyl group.Can be labile under unexpected conditions.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with Allyloxycarbonyl (Alloc)

This protocol describes a general procedure for the protection of a primary amine using allyl chloroformate.

Reagents:

  • Primary amine (1.0 equiv)

  • Allyl chloroformate (1.1 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve the amine in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the Alloc-protected amine.

Causality: The use of a biphasic system with a base like sodium bicarbonate effectively neutralizes the HCl generated during the reaction, driving the reaction to completion and preventing side reactions.

Protocol 2: Deprotection of an Alloc-Protected Amine

This protocol outlines the palladium-catalyzed removal of the Alloc group.

Reagents:

  • Alloc-protected amine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Phenylsilane (PhSiH₃) (3.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Add phenylsilane to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography to isolate the deprotected amine.

Causality: The inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst. Phenylsilane acts as an efficient scavenger for the allyl group, ensuring the catalytic cycle proceeds smoothly and preventing the formation of byproducts.

Protocol 3: Formation of an Allyl Ether

This protocol describes the synthesis of an allyl ether from an alcohol using allyl bromide.

Reagents:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH) (1.2 equiv)

  • Allyl bromide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the mixture with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the allyl ether.

Causality: Sodium hydride is a strong base that deprotonates the alcohol to form the more nucleophilic alkoxide, which then readily undergoes an Sₙ2 reaction with allyl bromide. Anhydrous conditions are essential as sodium hydride reacts violently with water.

Protocol 4: Deprotection of an Allyl Ether

This protocol details the palladium-catalyzed cleavage of an allyl ether.

Reagents:

  • Allyl ether (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the allyl ether in methanol.

  • Add potassium carbonate to the solution.

  • Degas the solution and then add tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or reflux, monitoring by TLC.[9]

  • Once the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the deprotected alcohol.

Causality: The basic conditions facilitated by potassium carbonate can accelerate the deprotection of certain allyl ethers.[9][17] The choice of scavenger and reaction temperature can be optimized depending on the substrate.

Visualizing the Chemistry

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Protected_Amine Alloc-Protected Amine (R-NHAlloc) Amine->Protected_Amine + Alloc-Cl, Base Alloc_Cl Allyl Chloroformate (Alloc-Cl) Base Base (e.g., NaHCO₃) Deprotected_Amine R-NH₂ Protected_Amine->Deprotected_Amine + Pd(0), Scavenger Pd_Catalyst Pd(PPh₃)₄ Scavenger Scavenger (e.g., PhSiH₃)

Caption: Workflow for the protection and deprotection of an amine using the Alloc group.

Orthogonality cluster_conditions cluster_groups Acid Strong Acid (e.g., TFA) Boc Boc Acid->Boc Cleaves Fmoc Fmoc Acid->Fmoc Alloc Alloc Acid->Alloc Base Base (e.g., Piperidine) Base->Boc Base->Fmoc Cleaves Base->Alloc Pd Pd(0) Catalyst Pd->Boc Pd->Fmoc Pd->Alloc Cleaves

Caption: Orthogonality of Alloc with Boc and Fmoc protecting groups under different deprotection conditions.

Conclusion

The allyloxy group offers a distinct and significant advantage over many other protecting groups due to its unique palladium-catalyzed deprotection mechanism. This mild and highly selective cleavage condition provides a level of orthogonality that is essential for the synthesis of complex, multifunctional molecules, particularly in the fields of peptide and natural product synthesis. By understanding the principles behind its application and the comparative performance with other protecting groups, researchers can strategically employ the allyloxy group to streamline synthetic routes, improve yields, and access novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149.
  • PubMed. (n.d.). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • CoLab. (n.d.). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups.
  • Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]

  • Fiveable. (n.d.). Allyl ethers. Retrieved from [Link]

  • AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient removal of allyloxycarbonyl (Alloc) function provides a practical orthogonal protective strategy for carbohydrates. Retrieved from [Link]

  • ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Deprotection of homoallyl ((h)Allyl) derivatives of phenols, alcohols, acids, and amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of Homoallyl (hAllyl) Derivatives of Phenols, Alcohols, Acids, and Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]

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A Comparative Guide to Alternative Syntheses of α-Alkoxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The α-alkoxy ketone motif is a cornerstone in the architecture of numerous biologically active molecules and a versatile synthetic intermediate in drug development and materials science. The strategic placement of an alkoxy group alpha to a carbonyl functionality imparts unique reactivity and conformational constraints, making the efficient and selective synthesis of these compounds a topic of persistent interest. This guide provides an in-depth comparison of several modern and classical alternatives to traditional α-alkoxylation methods, offering insights into their mechanisms, practical applications, and relative performance based on experimental data.

Rearrangement-Based Approach: The Pummerer Reaction

The Pummerer rearrangement offers an indirect yet powerful route to α-alkoxy ketones. This classic reaction transforms a sulfoxide into an α-acyloxy thioether, which can then be hydrolyzed to the desired α-hydroxy ketone and subsequently alkylated, or in some variations, directly converted to an α-alkoxy ketone.[1][2] The reaction is typically initiated by an acid anhydride, such as acetic anhydride.

Mechanistic Insight

The mechanism commences with the acylation of the sulfoxide oxygen by the anhydride, forming an acyloxysulfonium salt. A subsequent deprotonation at the α-carbon by a base (typically the acetate byproduct) generates a thionium ion intermediate. This electrophilic species is then trapped by a nucleophile. In the classic Pummerer rearrangement, the acetate ion attacks the thionium ion to yield an α-acyloxy thioether.[1][2]

Pummerer_Mechanism sulfoxide Alkyl Sulfoxide acyloxysulfonium Acyloxysulfonium Salt sulfoxide->acyloxysulfonium Acylation anhydride Acetic Anhydride thionium Thionium Ion acyloxysulfonium->thionium -H+ product α-Acyloxy Thioether thionium->product + Acetate ketone α-Alkoxy Ketone product->ketone Hydrolysis & Alkylation

Caption: Mechanism of the Pummerer Rearrangement.

Experimental Protocol: Synthesis of an α-Acyloxy Thioether via Pummerer Rearrangement
  • Activation: To a solution of the β-ketosulfoxide (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane, add acetic anhydride (2.0-3.0 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the α-acyloxy thioether.

This protocol is a generalized representation. For specific substrates, optimization of temperature, solvent, and anhydride may be necessary.

The resulting α-acyloxy thioether can be further converted to the corresponding α-alkoxy ketone through hydrolysis to the α-hydroxy ketone followed by an appropriate O-alkylation reaction.

Transition Metal-Catalyzed Oxidation of Alkynes

The direct oxidation of alkynes provides an elegant and atom-economical route to α-oxyfunctionalized ketones. Gold catalysts, in particular, have emerged as powerful tools for this transformation, activating the alkyne towards nucleophilic attack.[3][4] This method often yields α-acyloxy ketones when a carboxylic acid is used as the nucleophile and solvent.

Mechanistic Insight

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, rendering it more electrophilic. An external oxidant, typically a pyridine N-oxide or a similar species, then delivers an oxygen atom to the alkyne, leading to the formation of a highly reactive α-oxo gold carbene intermediate.[3][5] This carbene can then undergo a variety of transformations, including O-H insertion into a carboxylic acid to afford the α-acyloxy ketone.[3]

Gold_Catalyzed_Oxidation alkyne Terminal Alkyne gold_alkyne Gold-π-Alkyne Complex alkyne->gold_alkyne gold_catalyst Au(I) Catalyst gold_carbene α-Oxo Gold Carbene gold_alkyne->gold_carbene Oxidation oxidant Oxidant (e.g., N-Oxide) product α-Acyloxy Ketone gold_carbene->product O-H Insertion carboxylic_acid Carboxylic Acid

Caption: Gold-Catalyzed Oxidation of Terminal Alkynes.

Experimental Protocol: Gold-Catalyzed Synthesis of α-Acetoxy Ketones from Terminal Alkynes
  • Reaction Setup: In a reaction vessel, dissolve the terminal alkyne (1.0 equiv), 8-methylquinoline 1-oxide (1.2 equiv), and the gold catalyst (e.g., [AuCl(PPh₃)]/AgOTf, 2 mol%) in acetic acid as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature for the time required to achieve full conversion, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the α-acetoxy ketone.

Carbene Insertion Chemistry: Rhodium-Catalyzed O-H Insertion of α-Diazo Ketones

The reaction of α-diazo ketones with alcohols, catalyzed by transition metals such as rhodium(II), is a highly efficient method for the synthesis of α-alkoxy ketones. This transformation proceeds via a metal carbene intermediate that readily undergoes insertion into the O-H bond of an alcohol.[6][7]

Mechanistic Insight

The catalytic cycle begins with the reaction of the α-diazo ketone with the rhodium(II) catalyst to generate a rhodium carbene intermediate with the concomitant loss of dinitrogen. The alcohol then acts as a nucleophile, attacking the carbene carbon to form an oxonium ylide. A subsequent proton transfer, which can be facilitated by the solvent or another molecule of the alcohol, leads to the formation of the α-alkoxy ketone and regenerates the catalyst. Enantioselective variants of this reaction have been developed using chiral rhodium catalysts or by employing a dual catalytic system with a chiral Brønsted acid.[7][8]

Rhodium_OH_Insertion diazo_ketone α-Diazo Ketone rhodium_carbene Rhodium Carbene diazo_ketone->rhodium_carbene - N₂ rhodium_catalyst Rh(II) Catalyst oxonium_ylide Oxonium Ylide rhodium_carbene->oxonium_ylide alcohol Alcohol product α-Alkoxy Ketone oxonium_ylide->product Proton Transfer

Caption: Rhodium-Catalyzed O-H Insertion of α-Diazo Ketones.

Experimental Protocol: Enantioselective Rhodium-Catalyzed O-H Insertion
  • Catalyst Preparation: In an argon-filled glovebox, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) and a chiral spiro phosphoric acid (2 mol%) to an oven-dried Schlenk tube.

  • Reaction Setup: Add anhydrous chloroform as the solvent and stir the solution at 25°C.

  • Substrate Addition: Add a solution of the alcohol (1.0 equiv) and the α-diazo ketone (1.05 equiv) in chloroform to the catalyst solution.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Purification: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel to afford the chiral α-alkoxy ketone.

Electrochemical Synthesis: A Green Approach

Electrochemical methods offer a sustainable and oxidant-free alternative for the formation of C-O bonds. The α-alkoxylation of ketones can be achieved through the direct anodic oxidation of the ketone in the presence of an alcohol, which serves as both the solvent and the nucleophile.

Mechanistic Insight

While the exact mechanism can vary depending on the substrate and conditions, a plausible pathway involves the oxidation of the ketone at the anode to form a radical cation. Subsequent deprotonation at the α-carbon generates a radical intermediate. This radical is then further oxidized to a carbocation, which is trapped by the alcohol nucleophile to furnish the α-alkoxy ketone after deprotonation.

Electrochemical_Alkoxylation ketone Ketone radical_cation Radical Cation ketone->radical_cation - e⁻ anode Anode alpha_radical α-Radical radical_cation->alpha_radical - H⁺ carbocation α-Carbocation alpha_radical->carbocation - e⁻ product α-Alkoxy Ketone carbocation->product + Alcohol, - H⁺ alcohol Alcohol

Caption: Electrochemical α-Alkoxylation of Ketones.

Experimental Protocol: Electrochemical α-Methoxylation of a Ketone
  • Electrolysis Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve the ketone (1.0 equiv) and a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate) in methanol.

  • Electrolysis: Apply a constant current and allow the electrolysis to proceed at room temperature until the starting material is consumed (monitored by GC or TLC).

  • Work-up: After the electrolysis, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Photocatalytic Methods: Harnessing the Power of Light

Visible-light photocatalysis has emerged as a mild and powerful tool for a variety of organic transformations, including the α-alkoxylation of ketones. These reactions often proceed via radical intermediates and can be performed under mild conditions, offering a high degree of functional group tolerance.[9]

Mechanistic Insight

A common approach involves the use of an organic dye or a metal complex as a photocatalyst. Upon irradiation with visible light, the photocatalyst is excited to a higher energy state. It can then engage in a single-electron transfer (SET) with the ketone to generate a radical anion. Concurrently, the alcohol can be oxidized to an alkoxy radical. The radical anion of the ketone can then react with the alkoxy radical to form the α-alkoxy ketone product after a proton transfer.

Photocatalytic_Alkoxylation photocatalyst Photocatalyst (PC) excited_pc Excited PC* photocatalyst->excited_pc Visible Light ketone_radical_anion Ketone Radical Anion excited_pc->ketone_radical_anion + Ketone, - PC⁺ alkoxy_radical Alkoxy Radical excited_pc->alkoxy_radical + Alcohol, - PC⁻, - H⁺ ketone Ketone intermediate Intermediate ketone_radical_anion->intermediate alcohol Alcohol alkoxy_radical->intermediate product α-Alkoxy Ketone intermediate->product + H⁺ Epoxide_Opening alcohol Primary Alcohol aldehyde Aldehyde alcohol->aldehyde Dehydrogenation iridium_hydride Ir-H iridium_catalyst Ir Catalyst product α-Alkoxy Ketone aldehyde->product Tishchenko-type reaction secondary_alcohol Secondary Alcohol epoxide Epoxide epoxide->secondary_alcohol Ring Opening ketone Ketone secondary_alcohol->ketone Oxidation

Sources

A Comparative Guide to the Purity Analysis of 2-(Allyloxy)-N-methoxy-N-methylacetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel intermediates is a cornerstone of quality control and regulatory compliance. 2-(Allyloxy)-N-methoxy-N-methylacetamide, a Weinreb amide derivative, serves as a versatile building block in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and the safety profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methodologies for the purity analysis of this compound, offering experimentally grounded insights for researchers and drug development professionals.

The inherent polarity of this compound presents a unique challenge for traditional reversed-phase (RP) HPLC methods, which can sometimes result in poor retention.[1][2] This guide will compare a conventional RP-HPLC approach with a modern alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), to provide a comprehensive analytical strategy. All proposed methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring they are fit for their intended purpose.[3][4][5]

Understanding the Analyte and Potential Impurities

This compound is a polar molecule. The presence of the ether and amide functionalities contributes to its hydrophilic character. The synthesis of such amides can involve the reaction of an acid chloride with N,O-dimethylhydroxylamine or coupling agents.[][7] Potential impurities may arise from starting materials, side reactions, or degradation. For the purpose of this guide, we will consider the following potential process-related impurities:

  • Impurity A: 2-(Allyloxy)acetic acid: A potential starting material or hydrolysis product.

  • Impurity B: N,O-Dimethylhydroxylamine: A potential starting material.

  • Impurity C: 2-Chloro-N-methoxy-N-methylacetamide: A potential intermediate from synthesis using an acid chloride.

An effective HPLC method must be able to separate the main component from these and other potential impurities. The specificity of an analytical procedure is crucial to ensure that the measurement of the analyte is not affected by the presence of these other components.[5]

Comparative Analysis of HPLC Methodologies

This section details two distinct HPLC approaches for the purity analysis of this compound, outlining the rationale behind the selected parameters and comparing their expected performance.

Parameter Method 1: Reversed-Phase HPLC (RP-HPLC) Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity; polar compounds elute earlier.[8]Separation based on partitioning between a polar stationary phase and a less polar mobile phase; ideal for polar compounds.[9]
Stationary Phase C18, polar-embeddedSilica-based, amide, or other polar functional groups
Mobile Phase Water/Acetonitrile or Methanol gradientHigh organic (e.g., Acetonitrile) with a small amount of aqueous buffer
Expected Retention of Analyte Moderate, may require a highly aqueous mobile phase.Stronger retention, allowing for better separation from very polar impurities.
Resolution of Impurities Good for less polar impurities, may be challenging for highly polar impurities eluting near the void volume.Excellent for separating polar impurities like starting materials (Impurity A & B).
Run Time Potentially longer due to the need for a shallow gradient to retain the polar analyte.Can be faster due to the use of high organic mobile phases and stronger retention.
Method Robustness Generally high, but issues can arise with highly aqueous mobile phases on traditional C18 columns ("phase collapse").[10]Can be sensitive to the water content in the mobile phase and sample diluent.

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

While the analyte is polar, a well-designed RP-HPLC method using a modern, polar-compatible stationary phase can achieve adequate retention and separation. The key is to use a column that is stable in highly aqueous mobile phases to prevent ligand collapse.[10]

Experimental Protocol

1. Chromatographic System:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Polar-embedded C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-9 min: 40% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (amides typically have UV absorbance at low wavelengths)

  • Injection Volume: 2 µL

3. Sample Preparation:

  • Diluent: Water/Acetonitrile (95:5, v/v)

  • Sample Concentration: 1.0 mg/mL

Rationale for Method Parameters
  • Polar-Embedded Column: This column chemistry includes a polar group near the silica surface, which prevents the C18 chains from collapsing in highly aqueous mobile phases, thus ensuring reproducible retention times.

  • Formic Acid: Acts as a mobile phase modifier to control the ionization of any acidic or basic impurities and improve peak shape.

  • Gradient Elution: A gradient is necessary to elute any less polar impurities that might be present while ensuring the main peak is well-retained and separated from early-eluting polar impurities.

  • Low UV Wavelength: The amide chromophore generally provides absorbance at lower UV wavelengths.

Visualizing the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (Water/ACN 95:5) Sample->Dissolve Vortex Vortex to Mix Dissolve->Vortex Autosampler Inject Sample Vortex->Autosampler Column Separation on Polar-Embedded C18 Autosampler->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate Purity Integration->Report

Caption: RP-HPLC workflow for purity analysis.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which creates a water-enriched layer on the stationary phase surface. Polar analytes partition into this layer and are retained.

Experimental Protocol

1. Chromatographic System:

  • HPLC or UHPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% A

    • 1-7 min: 95% to 50% A

    • 7-8 min: 50% A

    • 8-8.1 min: 50% to 95% A

    • 8.1-10 min: 95% A (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (90:10, v/v)

  • Sample Concentration: 1.0 mg/mL

Rationale for Method Parameters
  • Amide Column: Provides a stable, polar stationary phase for HILIC separations.

  • High Organic Mobile Phase: Essential for the HILIC retention mechanism. Acetonitrile is the preferred organic solvent.

  • Ammonium Formate Buffer: Provides ionic strength to the mobile phase, which can improve peak shape and reproducibility.

  • Gradient Elution: Increasing the aqueous component (Mobile Phase B) will decrease the retention of polar analytes, allowing for their elution.

  • Sample Diluent: The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Visualizing the HILIC Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (ACN/Water 90:10) Sample->Dissolve Vortex Vortex to Mix Dissolve->Vortex Autosampler Inject Sample Vortex->Autosampler Column Separation on Amide HILIC Column Autosampler->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate Purity Integration->Report

Sources

A Comparative Guide to the Characterization of Impurities in 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of impurities in 2-(Allyloxy)-N-methoxy-N-methylacetamide. As a key intermediate in the synthesis of complex molecules and a potential building block in pharmaceutical development, ensuring its purity is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The control of impurities is a critical aspect of pharmaceutical quality control.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines to ensure the safety and efficacy of drug substances.[3] According to ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.1% must be identified and characterized.[4] This process, known as impurity profiling, is essential for regulatory approval and for understanding the stability and safety profile of the final product.[4][5]

Understanding the Impurity Landscape

Impurities in any active pharmaceutical ingredient (API) or intermediate like this compound can originate from various sources.[6] A robust characterization strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the molecule's intrinsic stability.

Potential Impurities in this compound:

  • Process-Related Impurities:

    • Starting Materials: Unreacted N,O-dimethylhydroxylamine and allyloxyacetyl chloride.

    • Intermediates: Incomplete reaction products.

    • By-products: Resulting from side reactions during synthesis.

  • Degradation Products: Arising from the decomposition of the substance during manufacturing, storage, or handling. Key degradation pathways for this compound likely include:

    • Hydrolysis: Cleavage of the amide or ether bond.

    • Oxidation: Reaction at the allyl group's double bond.

  • Inorganic Impurities: Residual catalysts, heavy metals, or inorganic salts from the manufacturing process.[4]

  • Residual Solvents: Organic volatile compounds used during synthesis and purification.[6]

The following diagram illustrates the potential degradation pathways that must be investigated.

G cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_amide Allyloxyacetic acid + N,O-Dimethylhydroxylamine main->hydrolysis_amide Amide Cleavage (Acidic/Basic Conditions) hydrolysis_ether 2-Hydroxy-N-methoxy-N-methylacetamide + Allyl alcohol main->hydrolysis_ether Ether Cleavage oxidation_epoxide Epoxide derivative main->oxidation_epoxide At Allyl Group oxidation_diol Diol derivative oxidation_epoxide->oxidation_diol Hydrolysis

Caption: General workflow for pharmaceutical impurity characterization.

Protocol 1: HPLC-UV Method for Quantification of Organic Impurities
  • Objective: To separate and quantify known and unknown impurities in this compound.

  • Rationale: A gradient reverse-phase HPLC method is chosen for its ability to resolve compounds with a range of polarities, which is expected in a typical impurity profile. UV detection is a robust and linear method for quantification.

  • Instrumentation:

    • HPLC or UPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-45 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Analysis and Calculation:

    • Inject the sample and integrate all peaks.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities until characterized).

Protocol 2: LC-MS Method for Identification of Unknown Impurities
  • Objective: To obtain molecular weight and fragmentation data for unknown impurities detected by HPLC-UV.

  • Rationale: Coupling the HPLC separation with a mass spectrometer provides the necessary data for tentative structure elucidation. [7]Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar organic molecules. [7]

  • Instrumentation:

    • HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Use the same column and gradient as in Protocol 1. The mobile phase may need to be adapted to volatile buffers (e.g., 0.1% formic acid instead of phosphoric acid).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50 - 1000 m/z.

    • Data Acquisition: Full scan for parent ion identification, followed by data-dependent MS/MS for fragmentation analysis.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the exact mass of the unknown impurity peak from the chromatogram.

    • Use the exact mass to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure consistent with the parent molecule and potential degradation pathways.

Protocol 3: Forced Degradation Study
  • Objective: To intentionally degrade the sample to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

  • Rationale: As per ICH guidelines, forced degradation studies are crucial for understanding degradation pathways and ensuring the analytical method can separate degradants from the main compound. [8]

  • Prepare Solutions: Prepare 1 mg/mL solutions of this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B).

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples using the validated HPLC-UV (Protocol 1) and LC-MS (Protocol 2) methods to identify and characterize any new peaks that appear.

Conclusion

The comprehensive characterization of impurities in this compound is a non-negotiable component of its development for pharmaceutical applications. A scientifically sound strategy relies on an orthogonal approach, leveraging the separation power of chromatography (HPLC, GC) with the identification capabilities of spectroscopy (MS, NMR). By employing the systematic workflows and validated protocols outlined in this guide, researchers and drug development professionals can generate a robust impurity profile that ensures product quality, safety, and regulatory compliance. This integrated approach not only fulfills regulatory expectations but also provides a deeper understanding of the molecule's chemical behavior, which is invaluable for process optimization and formulation development.

References

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • Gogna, K. et al. (2020). Regulatory aspects of Impurity profiling. ResearchGate. [Link]

  • Angene Chemical. This compound|1120309-29-6. [Link]

  • Journal of Pharmacreations. Recent Trends in Analytical Detection of Impurities in the Drug Substances. [Link]

  • Jain, D. & Basniwal, P.K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

Sources

A Comparative Guide to the Kinetic & Synthetic Performance of 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a versatile bifunctional molecule. We will explore the kinetic profile of its allyloxy group in the context of the aromatic Claisen rearrangement and compare the synthetic performance of its Weinreb amide moiety against common alternatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique characteristics for precise and efficient synthesis.

Introduction: A Molecule of Dual Reactivity

This compound is a valuable synthetic intermediate possessing two key functional groups: an aryl allyl ether and a Weinreb amide. This dual nature allows for orthogonal reactivity, enabling its participation in distinct, high-yield transformations. The aryl allyl ether moiety is a classic substrate for the[1][1]-sigmatropic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Concurrently, the N-methoxy-N-methylamide (Weinreb amide) function serves as a superior acylating agent, particularly for the synthesis of ketones from organometallic reagents without the common issue of over-addition.[1][2]

This guide dissects these two functionalities, providing comparative kinetic data for the Claisen rearrangement and performance benchmarks for the Weinreb amide against traditional acylating agents.

PART 1: Kinetic Analysis of the Aromatic Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic reaction that transforms aryl allyl ethers into ortho-allyl phenols upon heating.[3] The reaction proceeds through a cyclic, six-electron transition state and is governed by the principles of orbital symmetry.[3] Its rate is highly sensitive to the electronic and steric nature of substituents on the aromatic ring.

Mechanism of the Aromatic Claisen Rearrangement

The reaction begins with a[1][1]-sigmatropic rearrangement to form a non-aromatic cyclohexadienone intermediate. This intermediate then rapidly tautomerizes to regenerate the aromatic ring, yielding the thermodynamically stable ortho-allyl phenol product. This two-step process is fundamental to understanding the reaction's kinetics.[4]

G A Allyl Aryl Ether TS Cyclic Transition State A->TS Heat (Δ) B Dienone Intermediate TS->B C ortho-Allyl Phenol B->C

Caption: General mechanism of the aromatic Claisen rearrangement.

Performance Comparison: Substituent Effects on Reaction Kinetics

While specific kinetic data for this compound is not extensively published, we can reliably predict its behavior by comparing it to structurally analogous substituted aryl allyl ethers. The rate of this unimolecular, first-order reaction is influenced by ring substituents.[5] The Weinreb amide at the ortho position is an electron-withdrawing group that can influence the electron density of the aromatic ring and, consequently, the energy of the transition state.

The following table compares kinetic data for the Claisen rearrangement of various substituted aryl allyl ethers, illustrating the impact of electronic and steric factors.

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kcal/mol)Reference
Allyl p-Tolyl EtherDiphenyl Ether181.92.12 x 10⁻⁵36.08[5]
Allyl p-Nitrophenyl EtherDiphenyl Ether165.01.15 x 10⁻⁴34.0[5]
Allyl 2,6-Dimethylphenyl EtherCarbitol195.83.19 x 10⁻⁵35.7[5]
2-(Allyloxy)-3-bromobenzaldehydeDecalin150.0Est. ~10⁻⁴ - 10⁻⁵N/A[5]
This compound Decalin 150.0 Predicted: Similar to analogs Predicted: ~30-35 N/A

Data for analogous compounds suggest that the rearrangement of this compound will proceed at a moderate rate at elevated temperatures, comparable to other ortho-substituted aryl allyl ethers.

Experimental Protocol: Kinetic Monitoring via HPLC

This protocol outlines a robust method for determining the first-order rate constant of the Claisen rearrangement.

Objective: To measure the rate of conversion of this compound to its rearranged product at a constant temperature.

Materials:

  • This compound

  • High-boiling, inert solvent (e.g., Decalin)

  • Internal standard (e.g., dodecane)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Thermostatically controlled oil bath

  • HPLC system with a C18 column and UV detector

  • Syringes, vials, and quenching solution (e.g., cold methanol)

Procedure:

  • Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) and the internal standard in decalin.

  • Reaction Setup: Place the reaction vessel in the oil bath pre-heated to the desired temperature (e.g., 150 °C).

  • Initiation: Once the temperature has stabilized, add the stock solution to the pre-heated vessel. This marks t=0.

  • Sampling: At timed intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of cold methanol.[6] This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the quenched samples into the HPLC. Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material (ln[A]) versus time. The slope of the resulting straight line is equal to the negative of the rate constant (-k).[7]

Caption: Workflow for monitoring reaction kinetics via HPLC.

PART 2: Synthetic Performance of the Weinreb Amide Moiety

The N-methoxy-N-methylamide (Weinreb amide) functionality is renowned for its ability to cleanly produce ketones and aldehydes from highly reactive organometallic reagents.[8] Its primary advantage over traditional acylating agents like esters or acid chlorides is the complete suppression of "over-addition," where a second equivalent of the nucleophile adds to the ketone product to form a tertiary alcohol.[1]

Mechanism of Action: The Stable Tetrahedral Intermediate

The success of the Weinreb amide is attributed to the formation of a stable, five-membered tetrahedral intermediate stabilized by chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both oxygen atoms.[2] This intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed. This prevents the ketone from being present in the reaction mixture with unreacted organometallic reagent, thereby avoiding over-addition.

G Reactants Weinreb Amide + R'-MgX Intermediate Stable Chelated Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Addition Workup Aqueous Workup (H3O+) Intermediate->Workup 1. Stable until workup Products Ketone + Side Products Workup->Products 2. Collapse & Protonation

Caption: Mechanism of Weinreb amide reaction preventing over-addition.

Performance Comparison: Weinreb Amide vs. Alternatives

To illustrate its superiority, we compare the reaction of methylmagnesium bromide with three different acetylating agents.

Acylating AgentReagentExpected ProductTypical YieldMajor Side ProductReference
N-methoxy-N-methylacetamide (Weinreb Amide) CH₃MgBr (1.1 eq) Acetone >95% None (avoids over-addition) [1][2]
Ethyl Acetate (Ester)CH₃MgBr (1.1 eq)Acetone40-60%tert-Butanol (~30-50%)[1]
Acetyl Chloride (Acid Chloride)CH₃MgBr (1.1 eq)Acetone50-70%tert-Butanol (~20-40%)[1]

As the data clearly show, the Weinreb amide provides a near-quantitative yield of the desired ketone, whereas traditional alternatives yield significant amounts of the over-addition alcohol product, complicating purification and reducing overall efficiency.

Experimental Protocol: Comparative Ketone Synthesis

Objective: To compare the product distribution from the reaction of methylmagnesium bromide with N-methoxy-N-methylacetamide versus ethyl acetate.

Materials:

  • N-methoxy-N-methylacetamide

  • Ethyl acetate

  • Methylmagnesium bromide solution (e.g., 3.0 M in THF)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Drying agent (e.g., MgSO₄)

  • GC-MS for product analysis

Safety Note: Organometallic reagents are highly reactive and pyrophoric. All procedures must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper personal protective equipment.

Procedure (Parallel Synthesis):

  • Reaction A (Weinreb Amide):

    • To a flame-dried, N₂-purged flask, add N-methoxy-N-methylacetamide (1.0 mmol) dissolved in anhydrous THF (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (1.1 mmol, 1.1 eq) dropwise via syringe.

    • Stir the reaction at 0 °C for 1 hour.

  • Reaction B (Ester):

    • In a separate, identical setup, add ethyl acetate (1.0 mmol) to anhydrous THF (10 mL).

    • Cool the solution to 0 °C.

    • Slowly add methylmagnesium bromide (1.1 mmol, 1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

  • Workup (Identical for both reactions):

    • Carefully quench the reactions by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product mixtures by GC-MS to determine the relative ratio of ketone (acetone) to tertiary alcohol (tert-butanol).

Conclusion

This compound stands out as a highly effective and versatile synthetic building block. Its dual functionality allows for distinct, high-yield transformations. The allyloxy group provides a reliable handle for C-C bond formation via the thermally induced Claisen rearrangement, a reaction whose kinetics can be predictably controlled. More significantly, the Weinreb amide moiety offers a robust and often superior alternative to traditional acylating agents, delivering ketones in high purity by completely circumventing the pervasive problem of over-addition. For researchers in process and discovery chemistry, this reagent provides a reliable pathway to complex molecular architectures, ensuring efficiency and simplifying purification challenges.

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A Senior Application Scientist's Guide to Benchmarking Acylating Agents: A Prospective Analysis of 2-(Allyloxy)-N-methoxy-N-methylacetamide in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and complex molecule development, the efficiency of each chemical transformation is paramount. Amide bond formation and subsequent acylation reactions are foundational steps, yet they are often plagued by challenges of over-addition and functional group incompatibility. The Weinreb-Nahm amide has emerged as a stalwart solution, offering a stable intermediate that cleanly converts to ketones or aldehydes upon reaction with organometallic reagents.[1][2] This guide introduces a novel reagent, 2-(Allyloxy)-N-methoxy-N-methylacetamide, which integrates the reliable Weinreb amide functionality with an allyloxy moiety. We will provide a prospective analysis of its efficiency, comparing its hypothesized performance against established acylation intermediates. This document serves as both a technical guide and a proposed framework for a comprehensive benchmarking study, designed for researchers and process chemists seeking to optimize their synthetic routes.

Introduction: The Quest for Controlled Acylation in Complex Synthesis

The construction of complex molecular architectures demands precision. A common pitfall in the synthesis of ketones is the over-addition of highly reactive organometallic reagents (like Grignard or organolithium compounds) to carboxylic acid derivatives such as esters or acid chlorides, leading to the undesired formation of tertiary alcohols.[2][3] This lack of control necessitates tedious purification steps and lowers the overall yield, creating significant bottlenecks in a synthetic sequence.

The advent of the Weinreb-Nahm amide (N-methoxy-N-methylamide) in 1981 provided a transformative solution.[1][4] The genius of this functional group lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][5] This intermediate resists collapse and a second nucleophilic attack until acidic workup, ensuring the reaction stops cleanly at the ketone or aldehyde stage.[1][6] This reliability has cemented the Weinreb amide's role as a cornerstone of modern organic synthesis.[3][7]

This guide focuses on a specific, functionalized Weinreb amide: This compound . This molecule is unique in that it contains not only the Weinreb amide for controlled acylation but also an allyloxy group. The allyl group is a versatile protecting group, stable under a range of conditions but readily cleaved using palladium catalysis, making it orthogonal to many other protecting groups.[8][9] The presence of this moiety suggests the reagent's potential as a bifunctional building block, enabling subsequent modifications at the allyloxy position after the primary acylation is complete.

The Subject of Analysis: this compound

The core of our subject molecule is the N-methoxy-N-methylacetamide structure, which is known to be an effective acetylating agent for polycarbonyl compounds.[10] The addition of the allyloxy group at the 2-position introduces a secondary functional handle.

Structural Features and Hypothesized Advantages:

  • Weinreb Amide Core: Provides the well-documented stability and controlled reactivity for high-yield ketone or aldehyde synthesis.[1][2]

  • Allyloxy Moiety: Introduces a functional group that can be deprotected under mild, specific conditions (e.g., Pd(0) catalysis) to reveal a primary alcohol.[8][11] This allows for post-acylation modifications, such as etherification, oxidation, or further coupling reactions.

  • Potential for Orthogonal Synthesis: The stability of the allyl ether to many acidic and basic conditions allows for selective manipulations of other protecting groups in a complex molecule before the allyl group is addressed.[9]

Comparative Framework: Benchmarking Against Established Alternatives

To objectively assess the efficiency of this compound, it must be benchmarked against reagents that serve a similar synthetic purpose. We propose a comparison against two primary alternatives: a standard Weinreb amide (N-methoxy-N-methylacetamide) and a classical acylation precursor (acetyl chloride).

MetricThis compound (Prospective)N-methoxy-N-methylacetamide (Standard Weinreb)Acetyl Chloride (Classical Acylating Agent)
Reaction Type Controlled Ketone/Aldehyde SynthesisControlled Ketone/Aldehyde SynthesisGeneral Acylation (less controlled)
Key Advantage Controlled acylation + secondary functional handleHigh-yield, controlled ketone/aldehyde synthesisHigh reactivity, low cost
Primary Drawback Higher molecular weight, potentially more complex synthesisRequires a dedicated step for its formationProne to over-addition with organometallics; moisture sensitive
Typical Yields >90% (hypothesized, based on Weinreb chemistry)75-95%[12]40-70% (for ketone synthesis with organometallics)
Reaction Conditions Anhydrous THF, 0 °C to rtAnhydrous THF, 0 °C to rt[12]Anhydrous ether, -78 °C to 0 °C
Workup Complexity Simple aqueous quench and extractionSimple aqueous quench and extractionLow-temperature quench required; often complex mixtures
Functional Group Tolerance High (expected)High[13]Moderate to Low

Proposed Experimental Benchmarking Protocols

To generate the necessary comparative data, we propose a standardized model reaction: the synthesis of acetophenone from the respective acetylating agent and phenylmagnesium bromide.

Protocol 1: Synthesis of Acetophenone using this compound
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Quench: Cool the flask back to 0 °C and slowly quench the reaction by adding 1 M aqueous HCl (5 mL per mmol of starting material).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product, 2-(allyloxy)-1-phenylethan-1-one.

Protocol 2: Synthesis of Acetophenone using N-methoxy-N-methylacetamide (Control)
  • Follow Protocol 1 exactly, but substitute N-methoxy-N-methylacetamide (1.0 equiv) for this compound. The expected product is acetophenone.

Protocol 3: Synthesis of Acetophenone using Acetyl Chloride (Control)
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous diethyl ether (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Reaction Initiation: Add phenylmagnesium bromide (1.0 equiv, 1.0 M solution in THF) dropwise. To this solution, add a solution of acetyl chloride (1.0 equiv) in anhydrous diethyl ether dropwise, ensuring the internal temperature remains below -70 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour.

  • Workup and Quench: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the ratio of acetophenone to the tertiary alcohol byproduct (2-phenylpropan-2-ol). Purify via flash column chromatography.

Visualization of Workflows and Logic

To clarify the experimental process and the decision-making framework, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Weinreb Amide in Anhydrous THF P2 Cool to 0 °C R1 Add Grignard Reagent (1.1 equiv) Dropwise P2->R1 R2 Warm to Room Temp Stir for 2h R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Quench with 1M HCl at 0 °C R3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Dry, Concentrate W2->W3 W4 Purify via Column Chromatography W3->W4 G Start Need to Synthesize a Ketone? Q1 Is Over-addition a Concern? Start->Q1 Q2 Is a Secondary Functional Handle Needed? Q1->Q2 Yes R_AcylCl Use Acyl Chloride (at -78 °C) Q1->R_AcylCl No R_Weinreb Use Standard Weinreb Amide Q2->R_Weinreb No R_Allyloxy Use Allyloxy- Weinreb Amide Q2->R_Allyloxy Yes

Caption: Decision logic for selecting an appropriate acylation reagent.

Senior Application Scientist's Field Notes

  • Causality of Anhydrous Conditions: The high reactivity of organometallic reagents necessitates strictly anhydrous conditions. Any protic source (like water) will quench the Grignard reagent, reducing its effective stoichiometry and halting the reaction. Flame-drying glassware and using anhydrous solvents are not suggestions; they are critical for reproducibility.

  • The Importance of Slow Addition at Low Temperature: The initial addition of the organometallic reagent is exothermic. Adding it slowly at 0 °C (or -78 °C for acyl chlorides) dissipates this heat, preventing side reactions and decomposition of the starting materials. This is particularly crucial for the acyl chloride reaction to minimize over-addition.

  • Self-Validating Protocols: Each protocol includes a monitoring step (TLC/LC-MS). This is a self-validating system. If the starting material is not consumed, it points to an issue with reagent quality (e.g., titrated Grignard reagent concentration is lower than stated) or reaction setup (e.g., moisture contamination). The final purification and characterization (NMR, MS) serve as the ultimate validation of the reaction's success and efficiency.

  • Troubleshooting Low Yields: With Weinreb amides, low yields are often traced back to the quality of the organometallic reagent or insufficient reaction time. Before scaling up, always titrate Grignard or organolithium reagents to confirm their molarity. If the reaction stalls, a slight warming or extended reaction time can sometimes drive it to completion.

Conclusion and Future Outlook

While direct experimental data for this compound is not yet widely published, its structure strongly suggests a high potential for efficiency in multi-step synthesis. By combining the proven reliability of the Weinreb amide with the versatility of an allyloxy functional handle, it offers a promising avenue for constructing complex molecules with multiple points for diversification.

The proposed benchmarking study would provide the quantitative data needed to validate these hypotheses. We predict that its performance in controlled ketone synthesis will be on par with standard Weinreb amides, far exceeding that of classical acylating agents in terms of yield and purity. Its true value will be demonstrated in synthetic routes where the subsequent deprotection and elaboration of the resulting hydroxymethyl ketone moiety can significantly shorten the overall number of steps, thereby improving overall process efficiency. This reagent is not just another acylating agent; it is a potential strategic tool for convergent and efficient synthesis.

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A Senior Application Scientist's Guide to Spectroscopic Evidence for the Formation of the Tetrahedral Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, understanding reaction mechanisms is paramount. The tetrahedral intermediate, a cornerstone concept in organic chemistry, represents the fleeting, high-energy species formed when a nucleophile attacks a carbonyl group.[1] Its existence is fundamental to explaining reactivity, stereochemistry, and the catalytic power of enzymes.[1] However, its transient nature makes direct observation a significant experimental challenge.[1][2][3] This guide provides an in-depth comparison of spectroscopic techniques used to gather evidence for, and in favorable cases directly observe, these pivotal intermediates. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and validated approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Snapshot

NMR spectroscopy stands as one of the most powerful tools for the definitive structural characterization of tetrahedral intermediates, provided the intermediate is sufficiently stable to be observed on the NMR timescale (milliseconds to hours).

Expertise & Experience: The Causality Behind NMR Detection

The core principle of using NMR to identify a tetrahedral intermediate lies in the fundamental change of the central carbon's hybridization from sp² (trigonal planar carbonyl) to sp³ (tetrahedral).[4] This transformation has two unambiguous consequences in NMR spectra:

  • ¹³C NMR Chemical Shift: The carbonyl carbon of a reactant (e.g., ester, amide, ketone) typically resonates far downfield (160-220 ppm). Upon forming the tetrahedral intermediate, this carbon becomes an sp³-hybridized center, causing its signal to shift dramatically upfield into the 60-100 ppm region. This large, predictable shift is a hallmark piece of evidence.

  • ¹H NMR and Stereochemistry: If the nucleophilic attack creates a new stereocenter, adjacent methylene protons (–CH₂–) that were previously equivalent (homotopic or enantiotopic) can become chemically non-equivalent (diastereotopic).[1] This results in their signal splitting from a simple singlet or triplet into a more complex pattern, often an "AB quartet," providing powerful evidence for the new tetrahedral geometry.[1]

Trustworthiness: A Self-Validating Protocol for Stable Intermediates

In certain systems, substituents can be chosen to deliberately extend the lifetime of the intermediate, making it amenable to standard NMR analysis.[1] A classic example is the reaction of benzyl thiol with acetyl cyanide, where a relatively poor leaving group (cyanide) and a moderately reactive nucleophile (thiol) slow the breakdown of the intermediate.[1][5]

Experimental Protocol: ¹H NMR Monitoring

  • Preparation: Dissolve acetyl cyanide and benzyl thiol in a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube at a controlled temperature (e.g., 25°C).

  • Initial Scan (t=0): Immediately acquire a ¹H NMR spectrum. This spectrum will show the distinct signals for the starting materials.

  • Time-Course Monitoring: Acquire subsequent spectra at regular intervals (e.g., every hour for 12-24 hours).

  • Data Analysis: Observe the gradual decrease in the intensity of reactant signals and the concurrent appearance of new signals. A difference spectrum, where the t=0 spectrum is subtracted from a later spectrum, can clearly visualize the changes.[1]

Data Presentation: Case Study of Thiol-Acyl Cyanide Adduct

The formation of the tetrahedral intermediate (TI) from benzyl thiol and acetyl cyanide can be monitored effectively.[1]

SpeciesGroup¹H Chemical Shift (δ, ppm)MultiplicityObservation
Reactants Acetyl CN (–CH₃)~2.6SingletDecreases over time
Benzyl Thiol (–CH₂)~3.8DoubletDecreases over time
Intermediate (TI) Acetal-like (–CH₃)~1.9SingletIncreases over time
Benzyl-like (–CH₂)~4.2AB QuartetIncreases over time

The most compelling evidence here is the appearance of the AB quartet at ~4.2 ppm.[1] This pattern proves that the two methylene protons are in different chemical environments, which is only possible if the central carbon has become a chiral, tetrahedral center.

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Reactants (Thiol, Acyl Cyanide) in CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire Spectrum (t = 0) prep2->acq1 Insert into Spectrometer acq2 Incubate at 25°C acq1->acq2 acq3 Acquire Spectra (t = 1, 2, ... 12h) acq2->acq3 an1 Observe Signal Changes: Reactants ↓, Intermediate ↑ acq3->an1 an2 Identify Diastereotopic Protons (AB Quartet) an1->an2 an3 Confirm Structure an2->an3

Caption: Workflow for NMR monitoring of a stable tetrahedral intermediate.

Vibrational Spectroscopy (IR & Raman): Probing the Carbonyl Bond

Infrared (IR) and Raman spectroscopy are exquisitely sensitive to changes in bond vibrations. They are ideal for detecting the primary event in tetrahedral intermediate formation: the conversion of a carbon-oxygen double bond (C=O) to a single bond (C-O).

Expertise & Experience: The Vibrational Signature

The logic is direct and powerful:

  • Reactant Signature: Carbonyl groups exhibit a very strong, sharp absorption band in the IR spectrum, typically between 1650-1850 cm⁻¹.[6][7] This is one of the most characteristic peaks in organic chemistry.

  • Intermediate Signature: The tetrahedral intermediate lacks a C=O double bond. Therefore, the intense carbonyl peak will disappear. In its place, new, weaker C-O single bond stretching vibrations will appear at lower frequencies (typically 1000-1200 cm⁻¹).

Because many intermediates are short-lived, specialized techniques are required. Time-Resolved Infrared (TR-IR) spectroscopy and cryogenic trapping are the methods of choice.[8] In TR-IR, a laser pulse initiates the reaction, and subsequent IR pulses probe the sample at microsecond to nanosecond intervals, capturing the spectra of transient species. Cryogenic techniques involve freezing the reaction at very low temperatures (e.g., 10 K) to trap and stabilize intermediates for analysis.[8][9][10][11]

Trustworthiness: A Self-Validating Protocol Using Cryogenic Trapping

Cryogenic Ion Vibrational Predissociation (CIVP) spectroscopy is a sophisticated method that combines mass spectrometry with vibrational spectroscopy to obtain isomer-specific spectra of trapped, transient ions.[8]

Experimental Protocol: Cryogenic Trapping & IR Spectroscopy

  • Ion Generation: Generate the reactant ion of interest (e.g., an acylium ion) via electrospray ionization (ESI).[9]

  • Cryogenic Trapping: Guide the ions into a cryogenic ion trap held at ~10 K. Inject a neutral reactant gas (e.g., an alcohol or water).

  • Intermediate Formation: The reaction occurs within the trap, and the low temperature quenches the process, stabilizing the tetrahedral intermediate.[8] Weakly bound "messenger" atoms (e.g., Ar, N₂) may be added to facilitate spectroscopic analysis.

  • Vibrational Spectroscopy: Irradiate the trapped ions with a tunable IR laser. When the laser frequency matches a vibrational mode of the intermediate, the ion absorbs the photon and the messenger atom is ejected.

  • Detection: Detect the resulting fragment ion with a mass spectrometer. Plotting the fragment ion intensity versus the IR laser frequency reconstructs the vibrational spectrum of the trapped intermediate.

Data Presentation: Comparison of Vibrational Modes
SpeciesVibrational ModeTypical Frequency (cm⁻¹)IntensityObservation
Reactant (Ester)C=O Stretch1735–1750Strong, SharpDisappears upon reaction
C–O Stretch1200–1300MediumChanges or disappears
Intermediate (TI)O–H Stretch3200–3600BroadAppears (if protonated)
C–O Stretch1000–1200MediumAppears as new bands

The definitive evidence is the complete loss of the C=O stretch and the emergence of new C-O and O-H stretching modes.

Diagram: Principle of Vibrational Spectroscopy Detection

G Laser Pulsed Laser (Pump) Sample Sample Cuvette Laser->Sample Initiates Reaction Lamp Probe Lamp Lamp->Sample Mono Monochromator Sample->Mono Probe Beam Detector Detector (PMT/ICCD) Mono->Detector PC Data Analysis (ΔOD vs. λ vs. t) Detector->PC

Caption: Simplified workflow for a pump-probe transient absorption experiment.

Comparative Summary of Techniques

TechniquePrimary InformationTimescale SensitivityAdvantagesLimitations
NMR Spectroscopy Definitive molecular structure, stereochemistryMilliseconds to hoursUnambiguous structural data;[5] Detects stereochemistry [1]Requires relatively stable, long-lived intermediates; Lower sensitivity
IR / Raman Spectroscopy Bond vibrations (C=O vs. C-O)Femtoseconds to seconds (with time-resolved methods)Highly specific for carbonyl group;[6] Can be used in cryogenic traps [8]Less overall structural information than NMR; Water can interfere with IR
UV-Vis / Transient Absorption Electronic transitions, reaction kineticsFemtoseconds to secondsExtremely high time resolution;[12] Excellent for kinetics;[13] High sensitivityIndirect structural information; Requires a chromophore
Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z)Milliseconds (trapped)Confirms molecular weight of the intermediate;[2][3] High sensitivityProvides no direct structural data on its own; Fragmentation may occur

Conclusion: A Multi-Faceted Approach to Mechanistic Insight

No single technique tells the whole story. The most robust evidence for the formation of a tetrahedral intermediate comes from a multi-spectroscopic approach. For instance, a transient absorption experiment might first reveal the existence and lifetime of an intermediate. [14]This can be followed by cryogenic-trapping IR experiments to confirm the loss of the carbonyl group. [8]Finally, for systems that can be stabilized, NMR provides the definitive structural proof. [1]By understanding the causality behind each technique and designing self-validating experiments, researchers can confidently elucidate the mechanisms that underpin chemistry and biology.

References

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Safety Operating Guide

Personal protective equipment for handling 2-(Allyloxy)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 2-(Allyloxy)-N-methoxy-N-methylacetamide

Senior Application Scientist Note: This guide provides essential safety protocols for handling this compound. At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, the following recommendations are built upon a conservative hazard assessment, synthesizing data from structurally analogous compounds including N-Methoxy-N-methylacetamide, 2-Chloro-N-methoxy-N-methylacetamide, and the parent compound, Acetamide. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment: A Synthesis of Analogous Compound Data

To establish a robust safety protocol, we must first understand the potential risks. The primary routes of exposure for substituted acetamides are inhalation, skin contact, and eye contact. Based on data from related molecules, this compound should be handled as a substance that is potentially:

  • Harmful: Structurally similar compounds, such as 2-Chloro-N-methoxy-N-methylacetamide, are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritating: Related acetamides are known to cause skin, eye, and respiratory system irritation.[3][4]

  • A Suspected Carcinogen: The parent compound, Acetamide, is classified as "Suspected of causing cancer" (GHS Category 2).[5][6][7] This warrants a high degree of caution and minimization of all exposure routes.

  • Flammable: N-Methoxy-N-methylacetamide is a flammable liquid and vapor, indicating that the target compound may also have a relatively low flash point.[8][9]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential for ensuring researcher safety.

Core Protocol: Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The rationale behind each selection is to create a complete barrier between the researcher and the chemical, mitigating the risks identified above.

Protection TypeSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact. Related acetamides are known to be harmful upon dermal absorption.[1][10] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.
Eye & Face Protection Chemical Safety Goggles or a Face ShieldProtects against splashes and potential vapors. Standard safety glasses with side shields do not offer adequate protection from splashes.[2][11] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin & Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat prevents contamination of personal clothing and protects the skin from accidental spills.[2][4]
Respiratory Protection Work within a certified Chemical Fume HoodDue to the risk of inhalation toxicity and potential carcinogenicity, all handling of this compound must be performed within a functioning chemical fume hood to control vapor exposure.[3][5] For procedures with a high potential for aerosol generation, or in the event of a significant spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[11]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all PPE: Confirm that all required PPE is available, is in good condition, and fits correctly.

  • Locate Safety Equipment: Know the location of the nearest eyewash station, safety shower, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily accessible.

Step 2: Donning PPE Workflow

The sequence of putting on PPE is crucial to ensure complete protection.

G cluster_donning PPE Donning Sequence LabCoat 1. Lab Coat Gloves 2. Gloves (Cuff over sleeve) LabCoat->Gloves Secure cuffs EyeFace 3. Eye & Face Protection Gloves->EyeFace Final barrier

Figure 1. Correct sequence for donning PPE.
Step 3: Safe Handling Procedure
  • Work in Fume Hood: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood.

  • Minimize Aerosols: Use techniques that minimize the generation of vapors or aerosols.

  • Keep Containers Sealed: Keep the primary container tightly closed when not in use.

  • Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents.[8]

Step 4: Decontamination and Doffing PPE

Properly removing PPE is as important as putting it on to prevent cross-contamination.

G cluster_doffing PPE Doffing Sequence Gloves 1. Gloves (Peel away from body) EyeFace 2. Eye & Face Protection Gloves->EyeFace Avoid touching face LabCoat 3. Lab Coat (Roll inside-out) EyeFace->LabCoat Wash 4. Wash Hands Thoroughly LabCoat->Wash Critical Final Step

Figure 2. Correct sequence for doffing PPE.

Emergency and Disposal Protocols

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material.[8] Collect the material into a suitable, labeled container for hazardous waste disposal.

Disposal Plan

All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[12] Dispose of this waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][13] Do not dispose of it down the drain or in regular trash.

By adhering to this comprehensive safety framework, researchers can confidently handle this compound while upholding the highest standards of laboratory safety and personal protection.

References

  • PENTA. (2023). Acetamide - SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie. (2016). ACETAMIDE FOR SYNTHESIS. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Available at: [Link]

  • PubChem - NIH. (n.d.). N-Methoxy-N-methylacetamide. Available at: [Link]

  • Trihydro Corporation. (2020). Chemical PPE. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available at: [Link]

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  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.